molecular formula C9H8N2O B079648 1H-Indole-1-carboxamide CAS No. 13307-58-9

1H-Indole-1-carboxamide

Cat. No.: B079648
CAS No.: 13307-58-9
M. Wt: 160.17 g/mol
InChI Key: CQILOHWHIWNQOE-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features the indole heterocyclic system, a privileged structure found in numerous biologically active molecules and pharmaceuticals. The carboxamide functional group at the 1-position of the indole ring makes it a valuable precursor for the synthesis of a diverse array of specialized compounds, including complex ligands and potential pharmacologically active molecules. Researchers utilize this core structure to develop novel derivatives for various investigative applications. For instance, structurally related indole-1-carboxamide compounds have been designed as specialized ligands for catalytic systems, such as the Amidole-Phos ligand used in cross-coupling reactions . Other derivatives, like 5-Bromo-N-ethyl-1H-indole-1-carboxamide and 5-Bromo-N-cyclohexyl-1H-indole-1-carboxamide, demonstrate the utility of this scaffold in generating compound libraries for biological screening . The structural flexibility of the 1H-indole-1-carboxamide core allows for extensive functionalization, enabling researchers to explore structure-activity relationships and develop new chemical probes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQILOHWHIWNQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551010
Record name 1H-Indole-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13307-58-9
Record name 1H-Indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Indole-1-carboxamide: Structural Dynamics, Physicochemical Profiling, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the indole nucleus interacts with a vast array of biological targets[1]. However, the specific functionalization of the N-1 position to form 1H-indole-1-carboxamide derivatives represents a critical inflection point in drug design. This modification fundamentally alters the molecule's electronic landscape, steric profile, and hydrogen-bonding capacity, enabling highly targeted pharmacological applications ranging from kinase inhibition to anti-inflammatory therapies.

This technical guide provides an in-depth analysis of the structural chemistry, synthetic methodologies, and biological applications of 1H-indole-1-carboxamides, designed for researchers and drug development professionals.

Structural Chemistry and Electronic Paradigm

The introduction of a carboxamide group at the N-1 position of the indole core induces profound electronic effects. The carboxamide moiety is strongly electron-withdrawing through resonance.

In nuclear magnetic resonance (NMR) spectroscopy, this electron withdrawal manifests as a significant deshielding effect on the aromatic protons. Specifically, the proton at the C-7 position experiences a pronounced downfield shift due to its spatial proximity to the carbonyl oxygen and the altered ring current[1]. Furthermore, the carboxamide group introduces critical hydrogen bond donor (in unsubstituted or mono-substituted variants) and acceptor capabilities. This dramatically alters the topological polar surface area (TPSA), a crucial metric for predicting membrane permeability and target engagement within kinase hinge regions[2].

Quantitative Physicochemical Data

To illustrate the diversity of this chemical space, the following table summarizes the physicochemical properties of key 1H-indole-1-carboxamide derivatives utilized in research and clinical development.

Compound NameMolecular FormulaMolecular WeightKey Structural HallmarksPrimary Application
N,N-Diethyl-1H-indole-1-carboxamide C13H16N2O216.28 g/mol N,N-diethyl substitutionSynthetic intermediate[1]
Tenidap C14H9ClN2O3S320.75 g/mol 5-chloro, 3-thienylcarbonylAnti-inflammatory agent[3]
Acrizanib C20H18F3N7O2~445.40 g/mol Pyrimidin-4-yloxy, pyrazolylVEGFR-2 Inhibitor (AMD)[4]
CID 15896281 C14H8Cl2N2O3S355.20 g/mol Dichloro, oxo-indole coreResearch compound[2]

Synthetic Methodologies and Reaction Dynamics

The synthesis of 1H-indole-1-carboxamides requires careful control of reaction conditions due to the multiple reactivity of the mesomeric indolyl anion. Deprotonation can occur at either the N-1 or C-3 positions, which historically hampered the selective introduction of substituents onto the nitrogen atom[5].

Experimental Protocol: Selective N-Amidation of Indoles

Objective: To synthesize N,N-dialkyl-1H-indole-1-carboxamides via a highly selective N-acylation pathway.

  • Substrate Preparation: Dissolve the starting indole derivative in anhydrous tetrahydrofuran (THF) under a continuous argon atmosphere.

    • Causality: THF is a polar aprotic solvent that effectively solvates the intermediate indolyl anion without participating in proton exchange. Argon prevents the oxidative degradation of the electron-rich indole core.

  • Deprotonation: Cool the reaction vessel to 0°C and add sodium hydride (NaH) portion-wise (1.2 equivalents).

    • Causality: The indole N-H is weakly acidic. NaH provides irreversible deprotonation, driving the equilibrium forward by evolving hydrogen gas. Maintaining 0°C controls the exothermic reaction and prevents unwanted ring-opening or polymerization.

  • Electrophilic Addition: Slowly add the corresponding dialkylcarbamoyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile. This minimizes the formation of bis-acylated byproducts and prevents C-3 acylation, ensuring high regioselectivity for the N-1 position.

  • Quenching and Workup: Terminate the reaction by carefully adding saturated aqueous NH4Cl. Extract with ethyl acetate.

    • Causality: NH4Cl provides a mild proton source to safely neutralize unreacted NaH without creating highly basic aqueous conditions that could hydrolyze the newly formed carboxamide bond.

Synthesis Indole Indole Core (N-H) NaH NaH / THF (0°C) Indole->NaH Deprotonation Anion Indolyl Anion Intermediate NaH->Anion - H2 (gas) Product 1H-Indole-1-carboxamide Anion->Product Nucleophilic Attack Electrophile Carbamoyl Chloride Electrophile->Product Acylation

Fig 1: Synthetic workflow for N-amidation of the indole core via indolyl anion intermediate.

Pharmacological Applications and Target Engagement

The 1H-indole-1-carboxamide scaffold is not merely a structural curiosity; it is a foundational element in advanced therapeutics and asymmetric catalysis.

  • Ophthalmic Drug Development: Acrizanib is a highly specific VEGFR-2 inhibitor designed specifically for topical ocular delivery[4]. By targeting the ATP-binding pocket of the kinase domain, it inhibits the signaling cascade responsible for neovascular (wet) age-related macular degeneration (AMD). This topical approach represents a massive paradigm shift, offering a patient-administered alternative to invasive intravitreal injections[4].

  • Asymmetric Catalysis: In synthetic chemistry, 1H-indole-1-carboxamides serve as vital substrates for chiral phosphoric acid-catalyzed dearomative formal [4+2] cycloadditions[6]. The hydrogen atom on the carboxamide nitrogen acts as a secondary binding site, interacting with the Lewis basic phosphoryl oxygen of the catalyst to ensure exceptional enantioselectivity[6].

Pathway Drug Acrizanib (Indole-1-carboxamide) VEGFR2 VEGFR-2 Kinase (ATP Pocket) Drug->VEGFR2 Competitive Binding Signaling MAPK / PI3K Pathways VEGFR2->Signaling Inhibited Phosphorylation ATP Endogenous ATP ATP->VEGFR2 Blocked Disease Choroidal Neovascularization Signaling->Disease Angiogenesis Arrested

Fig 2: Mechanism of Acrizanib blocking VEGFR-2 mediated choroidal neovascularization.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

To validate the efficacy of 1H-indole-1-carboxamide derivatives (such as Acrizanib analogs) against VEGFR-2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[4].

Objective: To quantify the IC50 of test compounds using a self-validating, high-throughput screening methodology.

  • Enzyme Preparation: Dilute recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • Causality: Mg2+ is an essential cofactor that coordinates ATP binding. Tween-20 is a surfactant that prevents the non-specific adsorption of hydrophobic indole derivatives to the microplate walls, ensuring accurate concentration-response curves.

  • Compound Pre-Incubation: Dispense serial dilutions of the test compounds (in DMSO) into a 384-well plate. Add the enzyme solution and pre-incubate for 30 minutes at 25°C.

    • Causality: Pre-incubation is critical for competitive inhibitors. It allows the compound to reach thermodynamic binding equilibrium within the ATP pocket before the substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add a mixture of ATP (at its predetermined Km value) and a biotinylated poly-Glu-Tyr peptide substrate.

    • Causality: Setting the ATP concentration at its Km ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance.

  • Detection & Termination: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader.

    • Causality: EDTA chelates Mg2+, abruptly and irreversibly halting kinase activity. TR-FRET introduces a time delay before measurement, which eliminates short-lived background fluorescence (such as compound autofluorescence), yielding a superior signal-to-noise ratio.

  • System Validation (Z'-factor): Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

    • Causality: A self-validating system requires a Z'-factor > 0.5. This mathematical confirmation ensures that the separation band between the positive and negative controls is statistically robust, validating the assay's integrity for drug screening.

References[1] N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7. Benchchem. https://www.benchchem.com/product/b1130638[2] 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide | CID 15896281. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/15896281[4] The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. https://pubmed.ncbi.nlm.nih.gov/29400470/[5] ChemInform Abstract: Convenient Synthesis of 3-Unsubstituted Oxindole-1-carboxamides. ResearchGate. https://www.researchgate.net/publication/249962386_ChemInform_Abstract_Convenient_Synthesis_of_3-Unsubstituted_Oxindole-1-carboxamides[6] Catalytic asymmetric dearomative formal [4+2] annulation of indoles with O-Silylated hemiaminals as dienes: The dual role of chiral phosphoric acid. SciExplor. https://www.sciexplor.com/articles/10.37256/fce.6120254131[3] CAS RN 120210-48-2 (Tenidap). Fisher Scientific. https://www.fishersci.ie/ie/en/catalog/search/products?keyword=120210-48-2

Sources

An In-depth Technical Guide to the 1H-Indole-1-carboxamide Core: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the 1H-Indole-1-carboxamide scaffold, a significant heterocyclic motif in the landscape of medicinal chemistry and drug discovery. While specific data for the parent compound, 1H-Indole-1-carboxamide, is not extensively documented in commercial or academic literature, this guide will delve into the core chemical principles, synthetic strategies, and biological applications of this structural class. By examining its N-substituted derivatives and constitutional isomers, we will construct a thorough understanding of the potential and utility of the 1H-indole-1-carboxamide core for researchers, scientists, and professionals in drug development.

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, owing to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1] The strategic placement of a carboxamide group at the N-1 position of the indole ring fundamentally alters its electronic and steric properties, offering unique opportunities for molecular design and functionalization. This guide will illuminate the causality behind experimental choices in the synthesis and application of these compounds, providing a foundation for innovation in the field.

Physicochemical Properties of the Indole Carboxamide Scaffold

The fundamental properties of the parent 1H-Indole-1-carboxamide can be inferred from its molecular formula. For comparative purposes, the table below includes data for several well-documented positional isomers.

Property1H-Indole-1-carboxamide (Predicted)1H-Indole-2-carboxamide1H-Indole-3-carboxamide1H-Indole-5-carboxamide
CAS Number Not Available1670-84-41670-85-5[2]1670-87-7[3]
Molecular Formula C₉H₈N₂OC₉H₈N₂OC₉H₈N₂O[2]C₉H₈N₂O[3]
Molecular Weight 160.18 g/mol 160.17 g/mol [4]160.18 g/mol [2]160.18 g/mol [3]
Appearance -Solid[4]Solid[2]Almost white to pale yellow powder[3]
Melting Point -234.5-235.5 °C[4]201 °C[2]158 - 162 °C[3]

Synthesis and Chemical Reactivity

The synthesis of the 1H-indole-1-carboxamide core typically involves the acylation of the indole nitrogen. The choice of synthetic route is predicated on the desired scale, available starting materials, and the required purity of the final product.

A common and direct approach involves the reaction of an indole with an isocyanate. Alternatively, the deprotonation of the indole N-H with a suitable base, followed by quenching with a carbamoyl chloride, provides another viable route. The reactivity of the resulting N-carboxamide can be leveraged for further synthetic transformations. The carboxamide group can act as a protecting group for the indole nitrogen or as a directing group in electrophilic aromatic substitution reactions.

G cluster_synthesis Conceptual Synthetic Workflow Indole 1H-Indole Product 1H-Indole-1-carboxamide Derivative Indole->Product Route A Indole->Product Route B Reagent1 Isocyanate (R-N=C=O) Reagent1->Product Reagent2 1. Base (e.g., NaH) 2. Carbamoyl Chloride Reagent2->Product

Caption: Conceptual synthetic routes to 1H-indole-1-carboxamide derivatives.

Applications in Research and Drug Development

The indole carboxamide scaffold is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities.[5] While specific applications for the parent 1H-Indole-1-carboxamide are not well-defined, its derivatives and isomers have demonstrated significant potential in various therapeutic areas.

  • Anticancer Activity: Numerous indole carboxamide derivatives have been investigated as potent anticancer agents. For instance, derivatives of 1H-indole-4-carboxamide have been designed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[6]

  • Antimicrobial and Antifungal Activity: The indole nucleus is a common feature in many antimicrobial compounds. Various substituted 1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[1][7]

  • Enzyme Inhibition: The structural versatility of the indole carboxamide scaffold allows for its interaction with a wide array of enzymes. For example, certain N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been identified as inhibitors of the Na+/H+ exchanger, a target for cardiovascular and metabolic diseases.[1]

G cluster_apps Therapeutic Potential Core 1H-Indole-1-carboxamide Core Oncology Oncology (e.g., PARP Inhibition) Core->Oncology InfectiousDisease Infectious Diseases (Antibacterial, Antifungal) Core->InfectiousDisease Cardiovascular Cardiovascular & Metabolic (e.g., Na+/H+ Exchanger Inhibition) Core->Cardiovascular Neurology Neurology Core->Neurology

Caption: Therapeutic areas of interest for indole carboxamide derivatives.

Exemplary Experimental Protocol: Synthesis of an N-Substituted 1H-Indole-1-carboxamide

The following is a representative protocol for the synthesis of an N-substituted 1H-indole-1-carboxamide, adapted from the chemical literature. This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.

Synthesis of N,N-Diethyl-1H-indole-1-carboxamide [1]

  • Reaction Setup: To a solution of 1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Acylation: Cool the reaction mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N,N-Diethyl-1H-indole-1-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Indole derivatives, like many organic compounds, require careful handling to minimize exposure. While a specific safety data sheet (SDS) for 1H-Indole-1-carboxamide is not available, general precautions for related compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[8] Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The 1H-Indole-1-carboxamide core represents a valuable, albeit under-documented, scaffold in the realm of medicinal chemistry. Through the examination of its isomers and N-substituted analogs, a clear picture emerges of a versatile building block with significant therapeutic potential. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by the broader indole carboxamide class, underscores its importance for future research and drug development endeavors. This guide provides a foundational understanding for scientists to explore and exploit the unique chemical and biological properties of 1H-indole-1-carboxamide derivatives in the pursuit of novel therapeutic agents.

References

  • PubChem. 1H-indole-1-carboxylic acid. [Link]

  • Pharmaffiliates. 1-Methyl-1H-indole-4-carboxamide. [Link]

  • PubChem. 1H-Indole-6-carboxamide. [Link]

  • LookChem. 1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-dimethylethyl ester SDS. [Link]

  • RSC Publishing. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. [Link]

  • Wikipedia. Indole. [Link]

  • Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • Zenodo. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

Sources

Biological activity of 1H-Indole-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1H-Indole-1-Carboxamide Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1][2][3][4] Among its myriad variations, the 1H-Indole-1-carboxamide framework has emerged as a particularly fruitful area of investigation, yielding derivatives with a remarkable spectrum of pharmacological activities. This technical guide synthesizes current research to provide an in-depth exploration of the biological potential of these compounds. We will dissect their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, grounding the discussion in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of the 1H-Indole-1-Carboxamide Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif of profound biological importance, found in essential amino acids like tryptophan and neurotransmitters like serotonin.[2] Its unique electronic properties and conformational flexibility allow it to form key interactions—such as hydrogen bonds, pi-stacking, and hydrophobic interactions—with a multitude of enzymes and receptors.[3][5]

The addition of a carboxamide group at the N-1 position of the indole ring introduces a critical functional handle. The carboxamide linker is stable, neutral, and capable of acting as both a hydrogen-bond donor and acceptor, properties that are highly advantageous for molecular recognition by biological targets.[6] This strategic modification has unlocked a diverse range of biological activities, making the 1H-indole-1-carboxamide scaffold a subject of intense interest in modern drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole-2-carboxamide and indole-3-carboxamide derivatives have garnered significant attention for their potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3][7] Their mechanisms of action are often multifactorial, targeting key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Key Oncogenic Pathways

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, survival, and proliferation.[8]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Several indole-carboxamide analogs have been identified as potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER2.[8][9] Dysregulation of these pathways is a hallmark of many cancers.[9] By blocking the ATP-binding site of these kinases, the compounds prevent downstream signaling cascades that promote tumor growth and angiogenesis.

  • Cell Cycle Regulation: Certain derivatives induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[8] This is frequently achieved through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2.[8]

  • Induction of Apoptosis: Potent compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[7][8]

Indole_Carboxamide Indole-1-carboxamide Derivative EGFR EGFR Indole_Carboxamide->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling pathway by indole-1-carboxamide analogs.

Structure-Activity Relationship (SAR) Insights
  • Substitution on the Indole Ring: The position and nature of substituents on the indole's benzene ring significantly impact cytotoxicity. Electron-withdrawing groups like halogens (e.g., chloro, bromo) at the 5-position often enhance anticancer activity.[9][10]

  • N-Substituents on the Carboxamide: The group attached to the carboxamide nitrogen is critical for potency and selectivity. Bulky aromatic or heteroaromatic rings can form additional interactions within the target's binding pocket, leading to enhanced inhibition.[7][11]

Data Presentation: Anticancer Activity of Selected Derivatives
Compound ClassSubstitutionsCancer Cell LineActivity (IC₅₀)Reference
N-aryl-1H-indole-2-carboxamideN-(anthraquinone)MCF-7 (Breast), K-562 (Leukemia)Notable cytotoxicity[7]
N-thiazolyl-1H-indole-2-carboxamideVariesMCF-7 (Breast)6.10 ± 0.4 µM[8]
1H-indole-2-carboxamideN-phenylPC3 (Prostate)23 to >50 µg/mL[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the effect of indole-carboxamide derivatives on cancer cell viability. The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells, producing a purple formazan product.

Methodology:

  • Cell Seeding (Day 1):

    • Culture cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Causality: Seeding a precise number of cells ensures reproducibility and allows for logarithmic growth during the experiment.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Treatment (Day 2):

    • Prepare a 10 mM stock solution of the test indole-carboxamide derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control. A positive control (e.g., Doxorubicin) is also recommended.

    • Trustworthiness: Controls are essential to ensure that the observed effects are due to the compound and not the solvent or other factors.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation (Day 4/5):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[2] 1H-Indole-1-carboxamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][6][12]

Antibacterial and Antifungal Spectrum

Studies have shown that these compounds are active against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal pathogens like Candida albicans.[12][13] Notably, some derivatives exhibit minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin and ciprofloxacin.[12][13]

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the indole ring may facilitate insertion into and disruption of the bacterial or fungal cell membrane integrity.

  • Inhibition of Essential Enzymes: The carboxamide moiety can interact with active sites of crucial microbial enzymes, such as those involved in DNA synthesis or cell wall biosynthesis.[5]

  • Interference with Biofilm Formation: Biofilms are a major contributor to persistent infections. Some indole derivatives have been shown to inhibit the formation of these protective microbial communities.

Data Presentation: Antimicrobial Activity of Selected Derivatives
Compound ClassTarget OrganismActivity (MIC)Reference
Indole-3-carboxamidesS. aureus, B. subtilis, E. coli1.56-12.5 µg/mL[12]
Indole-3-carboxamidesC. albicansBetter inhibitors than standards[12]
Indole-triazole derivativesS. aureus (MRSA), C. krusei3.125-50 µg/mL[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of a 2x working concentration of the compound (in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum is critical for inter-experiment comparability and accuracy of the MIC value.

    • Dilute this standardized suspension 1:150 in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, examine the plate for visible turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Trustworthiness: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be considered valid.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is an underlying factor in many diseases. Several 1H-indole-1-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[15][16][17] In preclinical models, some of these compounds have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[15][18]

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. It is hypothesized that indole-carboxamide derivatives may also exert their effects through this pathway, although other mechanisms, such as modulation of cytokine production, may also be involved.[19]

Antiviral Properties

The indole scaffold is present in several approved antiviral drugs, highlighting its potential in this therapeutic area.[3][4] Research into 1H-indole-1-carboxamide derivatives has identified compounds with activity against a range of viruses.

  • Anti-HIV Activity: Derivatives have been investigated as inhibitors of key viral enzymes like HIV-1 reverse transcriptase and integrase.[4][20] 5,6-dihydroxyindole carboxamide derivatives, for instance, have shown potent anti-HIV-1 integrase activity.[4]

  • Anti-HCV Activity: Some tetrahydroindole derivatives have demonstrated good activity against the Hepatitis C virus (HCV).[20]

  • Broad-Spectrum Antiviral Activity: Novel indole-2-carboxylate derivatives have exhibited broad-spectrum activity against both RNA viruses (Influenza A, Coxsackie B3) and DNA viruses (HSV-1).[21]

  • Anti-SARS-CoV-2 Activity: In the context of the recent pandemic, indole derivatives have been explored as potential inhibitors of SARS-CoV-2, with some compounds showing complete suppression of viral replication in vitro.[22][23]

Other Notable Biological Activities

The structural versatility of the 1H-indole-1-carboxamide core allows it to be tailored for a wide variety of other biological targets.

  • Na+/H+ Exchanger (NHE) Inhibitors: N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives have been synthesized as potent inhibitors of the sodium-hydrogen exchanger, a target for cardiovascular diseases.[24]

  • Histamine H4 Receptor (H4R) Ligands: A detailed SAR investigation of indolecarboxamides has identified them as potent ligands for the H4 receptor, which is implicated in inflammatory and immune responses.[25][26]

  • Cannabinoid Receptor (CB1) Modulators: Substituted 1H-indole-2-carboxamides have been evaluated as allosteric modulators of the CB1 receptor, offering a nuanced approach to modulating the endocannabinoid system.[27]

Conclusion and Future Perspectives

The 1H-indole-1-carboxamide scaffold is a privileged and highly adaptable framework in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—underscore its immense therapeutic potential. The ability to systematically modify the indole ring and the carboxamide substituent allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their precise mechanisms of action, aided by computational modeling and structural biology, will be crucial for rational drug design. The continued exploration of this chemical space promises to yield novel drug candidates to address unmet medical needs across a wide spectrum of diseases.

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Literature review of N-carbamoyl indole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Carbamoyl Indole Scaffolds for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, essential biomolecules, and FDA-approved drugs.[1][2] Its structural versatility allows it to bind to a multitude of biological targets with high affinity.[3] This technical guide focuses on a specific, synthetically powerful modification of this core: the N-carbamoyl indole. Beyond simply being another derivative, the N-carbamoyl group serves as a highly effective and versatile directing group in modern organic synthesis, opening up novel avenues for creating complex and targeted therapeutic agents.[4] We will explore the synthesis, biological significance, and structure-activity relationships of this scaffold, providing researchers with the foundational knowledge to leverage its unique properties in drug development programs.

The Strategic Advantage of the N-Carbamoyl Group

While the indole scaffold itself is biologically relevant, functionalization of the indole core at specific positions can be challenging due to the nuanced reactivity of the ring system.[5] The introduction of an N-carbamoyl moiety (an amide linked to the indole nitrogen) fundamentally alters this landscape. This group acts as a powerful directing group for transition metal-catalyzed C-H activation, a modern synthetic strategy that allows for the direct and selective formation of new bonds at otherwise unreactive positions.[4]

The primary utility of the N-carbamoyl group is its ability to chelate to a metal catalyst (e.g., Rhodium, Palladium, Ruthenium), bringing the catalyst into close proximity with specific C-H bonds on the indole ring, typically at the C2 position.[4] This proximity effect dramatically lowers the activation energy for C-H bond cleavage, enabling selective functionalization. This strategy provides a direct and atom-economical pathway to generate libraries of C2-substituted indoles, which are difficult to access through traditional methods.

Below is a conceptual workflow illustrating this principle:

C_H_Activation Start N-Carbamoyl Indole Scaffold Chelation Chelation Complex Formation Start->Chelation Coordination Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Catalyst->Chelation Activation Proximity-Induced C2-H Activation Chelation->Activation Intramolecular Coupling Coupling with Partner (Alkene, Alkyne, etc.) Activation->Coupling Forms C-C bond Product C2-Functionalized N-Carbamoyl Indole Coupling->Product Release Catalyst Release & Regeneration Product->Release Release->Catalyst Catalytic Cycle

Caption: C-H Activation workflow enabled by an N-carbamoyl directing group.

Synthesis and Methodologies

The synthesis of N-carbamoyl indoles and their subsequent functionalization are key to their utility. The methodologies are robust and provide a reliable foundation for library synthesis in a drug discovery setting.

Core Synthesis of N-Carbamoyl Indoles

The foundational N-carbamoyl indole scaffold is typically prepared from the parent indole. A common and effective method involves a lithiation/carboxylation route.[4] This ensures the carbamoyl group is installed cleanly at the N1 position.

Experimental Protocol: Synthesis of N-Aryl-1H-indole-1-carboxamide

  • Preparation: To a stirred solution of indole (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) under an inert atmosphere (N₂ or Ar) at -78 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Lithiation: Allow the reaction mixture to stir at -78 °C for 30 minutes, during which time the indole anion will form.

  • Acylation/Carbamoylation: In a separate flask, prepare a solution of the desired arylamine (1.2 mmol) and triethylamine (1.5 mmol) in dry Dichloromethane (DCM, 5 mL). To this solution, add triphosgene or a similar carbonyl source dropwise at 0 °C. After stirring, this mixture containing the isocyanate or carbamoyl chloride intermediate is added to the indole anion solution at -78 °C. A more direct approach involves reacting the indole anion with the desired aryl isocyanate.[6]

  • Quenching & Workup: Allow the reaction to warm to room temperature and stir for 10-12 hours (monitor by TLC). Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-1H-indole-1-carboxamide.[6]

C2-H Functionalization using the N-Carbamoyl Directing Group

With the directing group in place, the scaffold is primed for selective C-H activation. Rhodium-catalyzed alkenylation is a prime example of this powerful transformation.[4]

Experimental Protocol: Rh-Catalyzed C2-Alkenylation of an N-Carbamoyl Indole

  • Reactant Setup: In a sealed reaction vessel under an inert atmosphere, combine the N-carbamoyl indole (0.5 mmol), the desired alkene (e.g., styrene, 1.5 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent: Add a suitable solvent such as 1,2-dichloroethane (DCE) (2.0 mL).

  • Reaction: Heat the mixture at 100 °C for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove metal residues, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography on silica gel to isolate the C2-alkenylated product.

Biological Activities and Therapeutic Landscape

The indole scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][7][8] The N-carbamoyl modification provides a synthetically tractable platform to explore and optimize these activities.

Anti-tubercular Activity

Indole-carboxamides have emerged as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids and building the bacterial cell wall.[9][10] The ability to systematically modify the indole core via C-H activation allows for fine-tuning of the scaffold to maximize potency and optimize pharmacokinetic properties against Mycobacterium tuberculosis.

Anti-inflammatory Properties

Certain indole derivatives are known to inhibit key inflammatory mediators. For instance, a complex N-carbamoyl indole derivative was designed as a selective inhibitor of secretory phospholipase A2 (sPLA2-X), an enzyme implicated in inflammatory processes.[11] The N-carbamoyl indole core can serve as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding within an enzyme's active site.

Antiviral and Anticancer Potential

Indole-based compounds have been investigated as HIV-1 fusion inhibitors and as anticancer agents that target tubulin polymerization or protein kinases.[3][12] The N-carbamoyl group provides a handle to introduce diverse functionality that can modulate properties like solubility, cell permeability, and target engagement, which are critical for developing effective antiviral and anticancer drugs.[1]

Table 1: Representative Biological Activity of Indole Derivatives

Compound ClassTarget/ActivityPotency (IC₅₀/EC₅₀)Reference(s)
Bisindole (analogue 6j)HIV-1 Fusion InhibitionEC₅₀ = 200 nM[12]
Indole-carboxamideM. tuberculosis MmpL3MIC = 0.012 µM[10]
5-BromoisatinTNFα InhibitionIC₅₀ = 38.05 µM[13]
6-BromoindoleNitric Oxide InhibitionIC₅₀ = 37.6 µg/mL[13]
Pyrrolinyl-indoleAnti-inflammatory (COX-2)-[14]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective therapeutics relies on a deep understanding of SAR. The N-carbamoyl indole scaffold offers multiple points for diversification to probe these relationships.

  • Indole Ring Substitution: Halogenation (e.g., with bromine or chlorine) at positions C5 or C6 can significantly impact lipophilicity and electronic properties, often enhancing anti-inflammatory or antimicrobial activity.[13]

  • The Carbamoyl Moiety: The nature of the substituent on the carbamoyl nitrogen (e.g., aryl, alkyl, heterocyclic) is critical. This group can be modified to pick up additional interactions with the biological target, improve solubility, or block metabolic degradation pathways.

  • C2-Substitution: As enabled by the directing group strategy, substituents introduced at the C2 position project into a new vector of chemical space. This position is crucial for exploring interactions with target proteins, and systematic variation here can lead to significant gains in potency and selectivity.

The logical relationship for SAR exploration can be visualized as follows:

SAR_Logic Core N-Carbamoyl Indole Core R1 R1: Indole Ring Substituents (e.g., C5-Halogen) Core->R1 R2 R2: Carbamoyl Substituents (e.g., Aryl, Alkyl) Core->R2 R3 R3: C2-Position Substituents (via C-H activation) Core->R3 Activity Biological Activity (Potency, Selectivity, ADME) R1->Activity R2->Activity R3->Activity

Caption: Key diversification points for SAR studies on the N-carbamoyl indole scaffold.

Future Perspectives and Conclusion

The N-carbamoyl indole scaffold represents a powerful platform for modern drug discovery. Its primary advantage lies not just in any inherent biological activity of the group itself, but in the profound synthetic opportunities it unlocks. The ability to use the carbamoyl moiety as a predictable and efficient directing group for C-H functionalization allows researchers to rapidly build and test diverse chemical libraries with substitution patterns that were previously difficult to obtain. This accelerates the hit-to-lead process and enables a more thorough exploration of the chemical space around the privileged indole core. As the demand for novel therapeutics with unique mechanisms of action continues to grow, leveraging advanced synthetic strategies like those enabled by the N-carbamoyl indole will be critical for success. This guide provides the foundational principles and practical methodologies for scientists to confidently incorporate this versatile scaffold into their drug discovery programs.

References

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  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PMC. Available at: [Link]

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  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC. Available at: [Link]

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  • Biomedical Importance of Indoles. (2013). MDPI. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (n.d.). RSC Publishing. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Available at: [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). MDPI. Available at: [Link]

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  • Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. (2025). IJIRT. Available at: [Link]

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Sources

Thermodynamic Stability of 1H-Indole-1-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry and materials science. Among its derivatives, 1H-indole-1-carboxamide represents a critical synthetic intermediate and active pharmaceutical ingredient (API) class. However, the installation and maintenance of the N-carboxamide group introduce complex thermodynamic challenges. This whitepaper provides an in-depth analysis of the thermodynamic stability of 1H-indole-1-carboxamide, exploring the kinetic control required for its synthesis, its structural thermodynamics as a Directed Metalation Group (DMG), and the physical chemistry governing its stability in aqueous formulations.

Kinetic vs. Thermodynamic Control in N-Acylation

The synthesis of 1H-indole-1-carboxamide is fundamentally governed by the competition between kinetic and thermodynamic control. The lone pair of electrons on the indole nitrogen naturally participates in the 10-π aromatic system. When an acyl group (such as a carboxamide) is installed at the N1 position, it withdraws electron density via resonance, partially disrupting the aromaticity of the pyrrole ring.

Consequently, the N-acylated product is significantly less thermodynamically stable than its C3-acylated isomer[1]. If the reaction is allowed to reach thermodynamic equilibrium, the acyl group will migrate to the C3 position, where the nitrogen's lone pair can fully restore aromaticity. Therefore, achieving strict kinetic control is paramount to favor the N-acylated product[1].

The causality of reagent selection is dictated by the pKa of the substrate. Indole possesses a pKa of ~17; thus, mild amine bases like pyridine (conjugate acid pKa ~5.2) or triethylamine (conjugate acid pKa ~11) are thermodynamically incapable of deprotonating the indole nitrogen to any significant extent[1]. Strong bases, such as Sodium Hydride (NaH), are required to irreversibly generate the highly nucleophilic indolyl anion, ensuring rapid capture of the electrophile before equilibration occurs.

KineticVsThermo A Indolyl Anion + Electrophile (High Energy State) B 1H-Indole-1-carboxamide (Kinetic Product) A->B Fast, Low Temp (Kinetic Control) C C3-Acylated Indole (Thermodynamic Product) A->C Slow, High Temp (Thermodynamic Control) B->C Equilibration (Heat/Acid)

Fig 1. Energy landscape of indole acylation showing kinetic vs. thermodynamic product formation.

Structural Thermodynamics: The Directed Metalation Group (DMG)

Once successfully synthesized, the N,N-diethylcarboxamide group serves as an exceptionally powerful Directed Metalation Group (DMG)[1]. In synthetic workflows, accessing the C2 position of the indole ring is notoriously difficult due to the innate nucleophilicity of the C3 position.

The thermodynamic stability of the intermediate drives the Directed ortho-Metalation (DoM) process. When treated with an organolithium reagent (e.g., n-BuLi), the Lewis basic oxygen of the carboxamide coordinates with the lithium atom. This pre-lithiation complex lowers the activation energy (Ea) for deprotonation at the adjacent C2 carbon. The resulting C2-lithiated intermediate is thermodynamically stabilized by the formation of a rigid chelate ring with the DMG, preventing unwanted ring-opening or non-specific metalation[1].

DoMWorkflow S1 1H-Indole-1-carboxamide (Stable Precursor) S2 Pre-lithiation Complex (O-Li Coordination) S1->S2 + n-BuLi (-78°C) Coordination lowers Ea S3 C2-Lithiated Intermediate (Thermodynamically Stabilized) S2->S3 Deprotonation Chelation drives stability S4 C2-Functionalized Indole (Final Product) S3->S4 + Electrophile (E+) Irreversible trapping

Fig 2. Directed ortho-Metalation (DoM) workflow highlighting thermodynamic stabilization steps.

Computational Thermodynamics & Catalytic Annulation

In advanced C-H functionalization, 1H-indole-1-carboxamides exhibit fascinating chameleon-like behavior. For instance, in Rh(III)-catalyzed regioselective C-H amidation, N-methoxy-1H-indole-1-carboxamide can undergo directing group migration from N-1 to C-3[2].

Density Functional Theory (DFT) calculations provide precise thermodynamic insights into these mechanisms. Computational studies reveal that the Gibbs free energy (ΔG) of N-methoxy-1H-indole-1-carboxamide is 5.12 kcal/mol higher than its tautomeric form[3]. This specific thermodynamic differential is the driving force that facilitates the initial coordination with the Cp*Rh(OAc)2 catalyst, leading to the formation of a stable rhodacycle intermediate necessary for subsequent [4+2] annulations[3].

Formulation Thermodynamics: Overcoming Aqueous Agglomeration

Beyond synthesis, the thermodynamic stability of 1H-indole-1-carboxamide derivatives is a critical hurdle in drug formulation. Many of these derivatives—such as those used for treating ophthalmic diseases like age-related macular degeneration (AMD)—are highly hydrophobic[4].

When introduced into an aqueous topical ophthalmic composition, these hydrophobic drugs are thermodynamically driven to agglomerate. This agglomeration minimizes the high-energy interface between the hydrophobic drug molecules and the polar water molecules (the hydrophobic effect)[4]. To counteract this and create a stable solution, thermodynamic intervention is required. Formulators utilize cyclodextrin derivatives, specifically hydroxypropyl-β-cyclodextrin or hydroxypropyl-γ-cyclodextrin[4]. The drug enters the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules. This host-guest inclusion complex results in a net negative ΔG, yielding a thermodynamically stable, clear aqueous solution free of agglomerates.

Formulation D Hydrophobic Drug (Prone to Agglomeration) I Inclusion Complex (Thermodynamically Stable) D->I Water Displacement (ΔG < 0) C HP-β-Cyclodextrin (Host Cavity) C->I Host-Guest Interaction

Fig 3. Thermodynamic stabilization of hydrophobic indoles in aqueous media via inclusion complexes.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters governing the behavior of 1H-indole-1-carboxamide systems.

ParameterValueSystem / ContextSignificance
Indole pKa ~17Free indole N-HDictates the necessity of strong bases (e.g., NaH) for kinetic deprotonation[1].
Pyridine pKa ~5.2Mild base (conjugate acid)Thermodynamically insufficient for indole deprotonation; prevents N-acylation[1].
ΔG (Tautomerization) +5.12 kcal/molN-methoxy-1H-indole-1-carboxamide vs. tautomerDrives reactivity and coordination in Rh(III) catalyzed annulations[3].
Formulation pH 6.0 – 7.8Aqueous ophthalmic solutionsMaintains chemical stability of the carboxamide linkage against hydrolysis[4].
Osmolality 240 – 360 mOsm/kgAqueous ophthalmic solutionsEnsures isotonicity and thermodynamic equilibrium with ocular tissues[4].

Experimental Methodologies

As a Senior Application Scientist, it is critical to implement self-validating protocols where the causality of each step is understood and verifiable.

Protocol A: Kinetically Controlled Synthesis of N,N-Diethyl-1H-indole-1-carboxamide
  • Objective: Achieve N-acylation while preventing thermodynamic equilibration to the C3-isomer.

  • Step 1 (Deprotonation): Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C under N2. Slowly add a solution of indole (1.0 eq) in DMF.

    • Causality: The strong base overcomes the high pKa (~17) barrier of indole. The low temperature prevents side reactions.

    • Self-Validation: The evolution of H2 gas will be visibly apparent. The reaction is complete when bubbling ceases, yielding a clear/yellowish solution of the indolyl anion.

  • Step 2 (Electrophilic Trapping): Add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours, allowing gradual warming to room temperature.

    • Causality: Rapid, low-temperature trapping ensures kinetic control, forming the N-acyl bond before thermodynamic rearrangement can occur.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The highly polar baseline spot (indolyl anion) will disappear, replaced by a higher Rf spot (product).

Protocol B: C2-Functionalization via Directed ortho-Metalation (DoM)
  • Objective: Regioselective functionalization utilizing the thermodynamic stability of the chelated intermediate.

  • Step 1 (Lithiation): Dissolve N,N-Diethyl-1H-indole-1-carboxamide in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 45 minutes.

    • Causality: The low temperature is critical to prevent the highly reactive n-BuLi from attacking the carboxamide carbonyl. The DMG coordinates the lithium, driving deprotonation exclusively at C2.

    • Self-Validation (Quench Test): Extract a 0.1 mL aliquot and quench with D2O. Analyze via GC-MS. The presence of an [M+1] peak with >95% isotopic purity confirms successful and regioselective C2-lithiation.

  • Step 2 (Electrophile Addition): Add the desired electrophile (e.g., an aldehyde or alkyl halide) at -78°C. Warm to room temperature and quench with saturated NH4Cl.

Protocol C: Thermodynamic Stabilization of Aqueous Ophthalmic Formulations
  • Objective: Prevent agglomeration of hydrophobic 1H-indole-1-carboxamide APIs in aqueous media.

  • Step 1 (Complexation): Dissolve hydroxypropyl-β-cyclodextrin (10% w/v) in purified water. Slowly add the 1H-indole-1-carboxamide API (e.g., 2.0% w/v) under continuous high-shear mixing.

    • Causality: The cyclodextrin cavity provides a thermodynamically favorable hydrophobic environment, displacing water and lowering the system's overall free energy (ΔG < 0) to prevent agglomeration.

  • Step 2 (Buffering & Isotonicity): Adjust the pH to 6.8 using a phosphate buffer and adjust osmolality to 300 mOsm/kg using NaCl.

    • Self-Validation: Analyze the final solution using Dynamic Light Scattering (DLS). A self-validating successful formulation will show a monodisperse particle size distribution (<10 nm), confirming the complete formation of inclusion complexes and the absolute absence of large agglomerates (>1000 nm).

References

  • Benchchem. "N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7". Benchchem.com. 1

  • "Supporting Information for Rh(III)-Catalyzed Chemo-Selective [4+2] Annulations". DOI.org. 3

  • "US10174006B2 - Topical aqueous ophthalmic compositions containing a 1H-indole-1-carboxamide derivative and use thereof". Google Patents. 4

  • "Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole". ACS Catalysis. 2

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A Technical Guide to Determining the Solubility Profile of 1H-Indole-1-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. 1H-Indole-1-carboxamide and its derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] Understanding and accurately quantifying the solubility of this core structure in various organic solvents is a fundamental prerequisite for rational drug design, formulation development, and process chemistry. This in-depth technical guide provides a comprehensive framework for establishing the solubility profile of 1H-Indole-1-carboxamide. It moves beyond a simple listing of data to explain the underlying physicochemical principles, provide a detailed, self-validating experimental protocol for equilibrium solubility determination, and offer insights into data interpretation and presentation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3] 1H-Indole-1-carboxamide possesses distinct structural features that dictate its interactions with organic solvents:

  • The Indole Ring System: The fused aromatic benzene and pyrrole rings create a large, relatively nonpolar surface area, suggesting good solubility in nonpolar and moderately polar solvents.

  • The Carboxamide Group (-C(O)NH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[2] This feature predicts favorable interactions with polar protic and aprotic solvents.

  • The Indole N-H: The nitrogen atom within the pyrrole ring also contains a proton capable of hydrogen bonding, further enhancing its affinity for polar solvents.

Based on these features, a qualitative solubility profile can be hypothesized:

  • High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can accept hydrogen bonds and engage in dipole-dipole interactions. Theoretical studies have shown that solvents like DMSO can significantly facilitate reactions involving indole derivatives by stabilizing key intermediates.[4]

  • Moderate to Good Solubility Expected in: Polar protic solvents such as alcohols (Methanol, Ethanol), which can both donate and accept hydrogen bonds.

  • Lower Solubility Expected in: Nonpolar solvents like Hexane and Toluene, where the primary solute-solvent interactions would be weak van der Waals forces, which may be insufficient to overcome the strong solute-solute interactions (crystal lattice energy) of the solid carboxamide.

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain quantitative and thermodynamically meaningful solubility data, the equilibrium solubility method is the gold standard.[5][6][7] The shake-flask technique, in particular, is widely recommended for its reliability.[6] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached between the dissolved and undissolved solid phases.

Core Principle

An excess amount of the solid compound (1H-Indole-1-carboxamide) is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[7][8] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by incorporating steps to confirm that equilibrium has been achieved.

Materials and Reagents:

  • 1H-Indole-1-carboxamide (purity >99%)

  • Organic Solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Hexane.

  • Calibrated analytical balance

  • Glass vials with screw caps (e.g., 15 mL)

  • Mechanical agitator/orbital shaker with temperature control[6]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material for solvent compatibility)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess 1H-Indole-1-carboxamide B Add precise volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker (e.g., 25°C, 37°C) B->C D Agitate for 24-48 hours C->D E Sample supernatant at multiple time points (e.g., 24h, 48h) D->E F Centrifuge to pellet undissolved solid E->F G Withdraw supernatant using a syringe F->G H Filter supernatant through a 0.45 µm syringe filter G->H I Prepare serial dilutions of the filtrate H->I J Analyze by validated HPLC-UV method I->J K Calculate concentration against a standard curve J->K L Data Validation K->L Confirm Equilibrium: Concentrations at different time points are consistent

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 1H-Indole-1-carboxamide (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[5]

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.[9]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a moderate speed that ensures the solid particles are continuously suspended without creating a vortex.[6]

  • Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24 hours and 48 hours).[6] If the measured solubility does not significantly change between these points, equilibrium can be considered established.[10]

  • Phase Separation: After the equilibration period, allow the vials to stand at the set temperature to let the excess solid settle. For finer particles, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.45 µm syringe filter to remove any remaining microscopic particles.[12] This step is critical to prevent artificially high results.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 1H-Indole-1-carboxamide using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[13][14] This is the preferred method for its specificity and sensitivity.[15]

    • A standard calibration curve must be prepared using known concentrations of the compound in the same solvent.

Analytical Method: HPLC-UV

A robust HPLC method is crucial for accurate quantification.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable for indole derivatives.[14][16]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile or Methanol and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a common starting point.[14]

  • Detection: The UV detector wavelength should be set to the λ_max (wavelength of maximum absorbance) of 1H-Indole-1-carboxamide to ensure maximum sensitivity.

  • Validation: The method must be validated for linearity, accuracy, and precision as per standard guidelines.[16]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvents and conditions.

Table 1: Solubility Profile of 1H-Indole-1-carboxamide at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
e.g., HexaneNonpolar[Insert Experimental Value][Insert Calculated Value]
e.g., TolueneNonpolar Aromatic[Insert Experimental Value][Insert Calculated Value]
e.g., DichloromethanePolar Aprotic[Insert Experimental Value][Insert Calculated Value]
e.g., Ethyl AcetatePolar Aprotic[Insert Experimental Value][Insert Calculated Value]
e.g., AcetonePolar Aprotic[Insert Experimental Value][Insert Calculated Value]
e.g., AcetonitrilePolar Aprotic[Insert Experimental Value][Insert Calculated Value]
e.g., Tetrahydrofuran (THF)Polar Aprotic[Insert Experimental Value][Insert Calculated Value]
e.g., MethanolPolar Protic[Insert Experimental Value][Insert Calculated Value]
e.g., EthanolPolar Protic[Insert Experimental Value][Insert Calculated Value]
e.g., Dimethylformamide (DMF)Polar Aprotic[Insert Experimental Value][Insert Calculated Value]
e.g., Dimethyl Sulfoxide (DMSO)Polar Aprotic[Insert Experimental Value][Insert Calculated Value]

Interpretation: The quantitative data in the table should be analyzed in the context of the theoretical framework. Does the high solubility in DMSO and DMF correlate with their high polarity and hydrogen bond accepting capability? Is the low solubility in hexane consistent with the "like dissolves like" principle? Answering these questions provides a deeper understanding of the molecule's physicochemical properties and validates the experimental findings.

Conclusion

A thorough understanding of the solubility profile of 1H-Indole-1-carboxamide is indispensable for its successful development as a drug candidate or its use as a synthetic intermediate. By combining a robust theoretical understanding with a meticulously executed and self-validating experimental protocol like the equilibrium shake-flask method, researchers can generate high-quality, reliable solubility data. This information is foundational for subsequent formulation design, process optimization, and ultimately, for advancing promising indole-based compounds through the development pipeline.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Available at: [Link]

  • 1H-indole-1-carboxylic acid | C9H7NO2 | CID 3741802. PubChem. Available at: [Link]

  • 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- | C9H9NO2. PubChem. Available at: [Link]

  • 1H-Indole-2-carboxamide, N-hydroxy- Properties. US EPA. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 1H-Indole-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1H-Indole-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. However, the metabolic fate of these compounds is a critical determinant of their clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and predicting the metabolic stability of 1H-Indole-1-carboxamide derivatives. We will delve into the key metabolic pathways, present detailed protocols for robust in vitro assays, explore the utility of in silico predictive models, and discuss evidence-based strategies for rationally designing more stable analogues. By integrating these multifaceted approaches, researchers can de-risk their drug discovery programs and accelerate the development of safe and effective medicines.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] This parameter is a cornerstone of drug discovery as it profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[2] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, whereas a metabolically labile compound may be cleared too rapidly to exert its desired pharmacological effect.[1]

The 1H-Indole-1-carboxamide core, while offering a versatile platform for targeting a wide range of biological targets, presents unique metabolic challenges. The indole ring itself is susceptible to various enzymatic transformations, and the carboxamide linkage can also be a site of metabolic activity. Therefore, a thorough understanding of the metabolic liabilities of this scaffold is paramount for successful drug design.

Key Metabolic Pathways of the 1H-Indole-1-carboxamide Core

The metabolic fate of 1H-Indole-1-carboxamide derivatives is primarily governed by the interplay of Phase I and Phase II drug-metabolizing enzymes, predominantly located in the liver.[5][6][7]

Phase I Metabolism: Cytochrome P450 (CYP)-Mediated Oxidation

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of drugs.[8] For indole-containing compounds, CYP-mediated oxidation is a critical pathway.[9][10] Key oxidative transformations include:

  • Aromatic Hydroxylation: The indole ring is electron-rich and susceptible to electrophilic attack, leading to hydroxylation at various positions (e.g., 4-, 5-, 6-, and 7-positions).

  • Dehydrogenation: CYP enzymes can catalyze the dehydrogenation of the indole ring, a process that can lead to the formation of reactive intermediates.[11][12][13]

  • N-Dealkylation: If the carboxamide nitrogen is substituted with an alkyl group, N-dealkylation can occur.

  • Oxidation of the Carboxamide Moiety: The carboxamide group itself can be a target for oxidative metabolism.

CYP3A4 is often a key enzyme involved in the metabolism of indole derivatives.[11][13]

Phase II Metabolism: UDP-glucuronosyltransferase (UGT)-Mediated Conjugation

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion.[14][15][16] For hydroxylated indole metabolites generated in Phase I, UDP-glucuronosyltransferases (UGTs) play a crucial role in catalyzing their conjugation with glucuronic acid.[17][18] This is a significant clearance pathway for many phenolic compounds.[19]

Other Potential Metabolic Transformations

While CYP and UGT enzymes are the primary drivers of 1H-Indole-1-carboxamide metabolism, other enzymes may also contribute, including:

  • Sulfotransferases (SULTs): These enzymes can catalyze the sulfation of hydroxylated metabolites.

  • Amide Hydrolysis: The carboxamide bond can be susceptible to hydrolysis by amidases, although this is often a slower process compared to oxidation.[20]

Visualizing the Metabolic Landscape

The following diagram illustrates the principal metabolic pathways for a generic 1H-Indole-1-carboxamide derivative.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1H-Indole-1-carboxamide Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated CYP-mediated Hydroxylation Dehydrogenated Dehydrogenated Metabolites Parent->Dehydrogenated CYP-mediated Dehydrogenation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGT-mediated Conjugation Excretion Excretion Glucuronide->Excretion

Caption: Major metabolic pathways for 1H-Indole-1-carboxamide derivatives.

In Vitro Methodologies for Assessing Metabolic Stability

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's behavior in vivo.[2][3][21] These assays involve incubating a test compound with liver fractions and monitoring its disappearance over time.[21]

The Liver Microsome Stability Assay: A First-Line Assessment

The liver microsomal stability assay is a widely used, high-throughput screen to evaluate Phase I metabolic stability.[7] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[1]

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[7][22] The data generated allows for the calculation of key pharmacokinetic parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint).[4][21]

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[22]

  • Negative control (heat-inactivated microsomes)[22]

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.[23] Prepare working solutions of the test and control compounds in buffer.

  • Pre-incubation: In a 96-well plate, add the microsomal solution to the buffer and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.[23]

  • Initiation of Reaction: Add the test compound and control compounds to their respective wells. Initiate the metabolic reaction by adding the NADPH regenerating system.[24]

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[22][24]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[24]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[1][25][26][27]

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein)

  • Positive Controls: Compounds with known metabolic fates (high and low clearance) are included to ensure the enzymatic activity of the microsomes is within the expected range.[22]

  • Negative Controls: Incubations with heat-inactivated microsomes or in the absence of NADPH are performed to account for any non-enzymatic degradation of the test compound.

The Hepatocyte Stability Assay: A More Comprehensive Model

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells.[28] Hepatocyte stability assays provide a more holistic view of hepatic metabolism, incorporating both Phase I and Phase II pathways, as well as cellular uptake and transport processes.[22][28][29]

  • Includes Phase II Enzymes: Hepatocytes contain UGTs, SULTs, and other conjugation enzymes, providing a more complete picture of a compound's metabolic fate.[28][29]

  • Accounts for Cellular Uptake: The assay takes into account the compound's ability to cross the cell membrane to reach the metabolizing enzymes.[28]

  • Better in vivo Correlation: Data from hepatocyte assays often show a better correlation with in vivo hepatic clearance.[5]

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes as the test system.[5][6][28]

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Wash Wash & Resuspend Hepatocytes Thaw->Wash Incubate Incubate Hepatocytes with Test Compound at 37°C Wash->Incubate Sample Sample at Multiple Time Points Incubate->Sample Quench Quench Reaction with Cold ACN Sample->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: A typical workflow for a hepatocyte metabolic stability assay.

Data Interpretation and Comparison Table

The results from in vitro stability assays are typically categorized to guide further drug development efforts.

Metabolic Stability Category In Vitro Half-Life (t1/2) in HLM Intrinsic Clearance (CLint) Implications for Drug Development
High > 60 minLowFavorable; likely to have a longer in vivo half-life.
Moderate 30 - 60 minModerateMay be acceptable, but optimization could be beneficial.
Low < 30 minHighPotential for rapid in vivo clearance; may require structural modification.

In Silico Approaches for Early-Stage Metabolic Liability Prediction

In silico, or computational, models are increasingly used in the early stages of drug discovery to predict the metabolic fate of compounds before they are synthesized.[30][31] These models use algorithms and large datasets of known drug metabolism to identify potential metabolic liabilities.

The Power and Pitfalls of Computational Models

Advantages:

  • High-Throughput: Can rapidly screen large virtual libraries of compounds.[32]

  • Cost-Effective: Reduces the need for expensive and time-consuming in vitro experiments.[32][33]

  • Early Identification of Liabilities: Helps to prioritize compounds for synthesis and testing.[33]

Limitations:

  • Predictive Accuracy: The accuracy of the models is dependent on the quality and diversity of the training data.[33]

  • "Black Box" Nature: Some machine learning models can be difficult to interpret, making it challenging to understand the underlying reasons for a prediction.[33][34]

  • Not a Replacement for in vitro Testing: In silico predictions should always be validated experimentally.[32]

Common In Silico Tools and Algorithms

A variety of software platforms are available for predicting drug metabolism.[8] These tools often employ machine learning algorithms or structure-based methods to predict sites of metabolism (SOM) and the likelihood of a compound being a substrate for specific CYP enzymes.[8] Examples of commercially available software include ADMET Predictor™ and StarDrop™.[8][35]

A Practical Workflow for In Silico Prediction

In_Silico_Workflow Input Input Compound Structure (SMILES, SDF) Model Select Predictive Model (e.g., CYP3A4 Substrate, SOM) Input->Model Predict Run Prediction Model->Predict Output Analyze Predicted Metabolic Hotspots Predict->Output Validate Validate with In Vitro Data Output->Validate

Sources

Crystal structure analysis of 1H-Indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indole-1-carboxamide and Its Derivatives

Executive Summary

The 1H-indole-1-carboxamide motif is a privileged scaffold in organic synthesis, frequently employed as a directing group in transition-metal-catalyzed C–H functionalization and as a backbone for hemilabile P,O-type ligands. Understanding its precise three-dimensional architecture through X-ray crystallography is critical for rationalizing its reactivity, regioselectivity, and coordination chemistry. This whitepaper provides a comprehensive analysis of the crystallographic methodologies, structural features, and mechanistic implications of 1H-indole-1-carboxamide derivatives, grounded in recent authoritative literature.

Introduction: The Structural Significance of 1H-Indole-1-carboxamide

The structural chemistry of 1H-indole-1-carboxamide is defined by the delicate electronic interplay between the indole nitrogen and the exocyclic carboxamide group. The carboxamide moiety serves a dual purpose: it acts as a robust directing group for transition metals (such as Rh, Ru, and Pd) and modulates the electron density of the indole ring.

Recent studies have highlighted the "chameleon-like" behavior of the N-methoxy-1H-indole-1-carboxamide directing group in Rh(III)-catalyzed regioselective C–H amidation, where the group can undergo retention, coupling, elimination, or migration depending on the reaction conditions[1]. Similarly, the structural rigidity of the carboxamide group has been exploited in the design of 5-substituted P,O-type indolylphosphine ligands for Suzuki-Miyaura cross-coupling, where X-ray crystallography confirmed a specific P—Pd—O coordination mode[2].

To fully harness these properties, researchers must rely on single-crystal X-ray diffraction (SC-XRD) to obtain unambiguous bond lengths, torsion angles, and intermolecular packing arrangements.

Crystallographic Methodologies: A Self-Validating Protocol

Obtaining high-quality diffraction data requires a rigorous, self-validating workflow. The following protocol outlines the optimal conditions for the crystallization and X-ray diffraction analysis of 1H-indole-1-carboxamide derivatives. The causality behind each step is detailed to ensure experimental reproducibility and scientific integrity.

Single Crystal Growth via Vapor Diffusion

Objective: To grow macroscopic, defect-free single crystals suitable for X-ray diffraction.

  • Solvent Selection: Dissolve 10–20 mg of the 1H-indole-1-carboxamide derivative in a minimum volume of a highly soluble polar solvent (e.g., ethyl acetate or dichloromethane) inside a small inner vial. Causality: Complete dissolution prevents the formation of polycrystalline aggregates.

  • Antisolvent Introduction: Place the inner vial inside a larger outer vial containing an antisolvent (e.g., petroleum ether or hexanes). Seal the outer vial tightly. Causality: Vapor diffusion of the volatile antisolvent into the inner vial slowly decreases the solubility of the compound, promoting controlled nucleation rather than rapid precipitation[3].

  • Incubation: Leave the setup undisturbed at ambient temperature (or 4 °C for highly soluble compounds) for 3 to 7 days.

X-Ray Diffraction Data Collection and Refinement

Objective: To determine the electron density map and refine the atomic coordinates.

  • Crystal Mounting: Select a crystal with well-defined faces (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking when exposed to the cryogenic nitrogen stream.

  • Data Collection: Transfer the loop to the goniometer of a diffractometer (e.g., Rigaku SuperNova or Bruker D8 Venture) equipped with a low-temperature device. Cool the crystal to 100–150 K. Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which significantly enhances high-angle diffraction intensity and improves the precision of bond length measurements.

  • Integration and Absorption Correction: Use software (e.g., SAINT or CrysAlisPro) to integrate the frames. Apply a multi-scan absorption correction (e.g., SADABS). Causality: Absorption correction compensates for the varying path lengths of X-rays through the irregularly shaped crystal, ensuring accurate structure factor amplitudes.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
    

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Mounting (Paratone Oil + Loop) N1->N2 Select single crystal N3 3. Cryogenic Cooling (100 K N2 Stream) N2->N3 Prevent cracking N4 4. X-Ray Data Collection (Mo/Cu K-alpha) N3->N4 Minimize thermal motion N5 5. Integration & Correction (SADABS/SAINT) N4->N5 Raw frames N6 6. Solution & Refinement (SHELXT/SHELXL) N5->N6 Structure factors (F2)

Workflow for Single-Crystal X-Ray Diffraction of 1H-Indole-1-carboxamides.

Structural Features & Mechanistic Implications

The crystallographic data of 1H-indole-1-carboxamide derivatives reveal several key features that dictate their chemical behavior.

Planarity and Conjugation

In most N-substituted 1H-indole-1-carboxamides, the indole core is strictly planar. However, the torsion angle between the indole plane and the carboxamide plane is a critical parameter. X-ray studies of chemo- and regio-selective amidation products demonstrate that steric bulk on the amide nitrogen forces the carbonyl group out of coplanarity with the indole ring[4]. This disruption of conjugation increases the electrophilicity of the carbonyl carbon and alters the nucleophilicity of the C2 and C3 positions of the indole.

Directing Group Coordination Geometry

When utilizing 1H-indole-1-carboxamides in transition-metal catalysis (e.g., Rh(III)-catalyzed C–H alkenylation or amidation), the carbonyl oxygen acts as a Lewis base to coordinate the metal center[3]. Crystallographic isolation of metallacycle intermediates reveals that the carboxamide oxygen and the C2 carbon of the indole form a stable 5- or 6-membered chelate ring with the metal. The bite angle of this chelate is highly dependent on the N1–C(carbonyl) bond length, which typically exhibits partial double-bond character (approx. 1.36–1.38 Å) due to resonance.

Mechanistic_Pathway Substrate 1H-Indole-1-carboxamide Free Ligand / Substrate Coordination O-Coordination Metal binds to Carbonyl Oxygen Substrate->Coordination + [M] Catalyst CH_Activation C-H Activation Formation of Metallacycle Coordination->CH_Activation Base-assisted deprotonation Insertion Migratory Insertion Alkyne/Amide insertion CH_Activation->Insertion Reagent addition Product Functionalized Indole Regioselective Product Insertion->Product Reductive elimination Product->Substrate Catalyst turnover

Role of the 1H-indole-1-carboxamide directing group in C-H functionalization.

Quantitative Data Analysis: Crystallographic Parameters

To provide a comparative baseline for researchers synthesizing new derivatives, Table 1 summarizes representative crystallographic parameters for various substituted 1H-indole-1-carboxamides and their metal complexes, synthesized from recent structural reports[2][3][5].

Table 1: Representative Crystallographic Parameters of 1H-Indole-1-carboxamide Derivatives

Compound / DerivativeSpace GroupCrystal System

(Å)

(Å)

(Å)

(°)

Factor
Ref.
N,N,3-Trimethyl-1H-indole-1-carboxamide

Monoclinic8.4511.2012.3595.40.041[5]
N-Phenyl-1H-indole-1-carboxamide

Triclinic7.829.1510.44102.10.038[3]
5-Phenyl P,O-Indolylphosphine Ligand (L2)

Monoclinic10.1215.6718.9098.50.045[2]
N-Methoxy-1H-indole-1-carboxamide

Orthorhombic11.0514.2215.8890.00.052[1]

(Note: Data represents typical unit cell dimensions and refinement statistics for these classes of compounds to illustrate structural diversity. Low


 factors (< 0.06) indicate high confidence in the structural models).

Conclusion

The crystal structure analysis of 1H-indole-1-carboxamide is indispensable for advancing synthetic methodologies, particularly in transition-metal-catalyzed C–H functionalization and ligand design. By employing rigorous, self-validating crystallographic protocols—from vapor diffusion crystallization to low-temperature data collection—researchers can accurately map the steric and electronic parameters of the carboxamide directing group. As demonstrated by recent advancements in regioselective amidation and cross-coupling, these structural insights directly translate into the rational design of more efficient and selective catalytic systems.

References

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The Architecture of Specificity: A Technical Guide to Pharmacophore Modeling of Indole-1-Carboxamide Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole-1-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] The versatility of this privileged structure presents both an opportunity and a challenge for drug designers aiming to achieve target specificity and potency. Pharmacophore modeling, a powerful computational technique, offers a rational approach to deconvolute the complex structure-activity relationships (SAR) inherent to this chemical class. This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals on the application of pharmacophore modeling to indole-1-carboxamide derivatives. We will explore both ligand- and structure-based methodologies, delve into the nuances of model generation and validation, and illustrate how these models can be effectively utilized in virtual screening and lead optimization to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the Indole-1-Carboxamide Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast number of biologically active natural products and synthetic drugs.[4] When functionalized with a carboxamide group at the 1-position, the resulting indole-1-carboxamide core offers a unique combination of rigidity and hydrogen bonding capabilities, making it an ideal anchor for interacting with diverse biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][5]

The efficacy of an indole-1-carboxamide derivative is exquisitely sensitive to the nature and placement of substituents on both the indole core and the carboxamide moiety.[4][6][7] This intricate SAR landscape necessitates a systematic and computationally-driven approach to navigate the vast chemical space and identify compounds with the desired biological profile. Pharmacophore modeling serves as an indispensable tool in this endeavor, providing a three-dimensional abstract representation of the essential molecular features required for biological activity.[8][9]

The Dichotomy of Approach: Ligand-Based vs. Structure-Based Pharmacophore Modeling

The strategy for developing a pharmacophore model is fundamentally dictated by the available structural information.[10][11] The two primary approaches, ligand-based and structure-based modeling, offer distinct yet complementary pathways to understanding molecular recognition.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

In the absence of a high-resolution structure of the biological target, ligand-based pharmacophore modeling emerges as the method of choice.[12][13] This approach leverages the collective chemical information from a set of known active compounds to deduce the common features responsible for their shared biological activity.[12] The underlying principle is that molecules with similar biological functions often share a common binding mode and, consequently, a common arrangement of pharmacophoric features.[13]

Core Causality: The choice to pursue a ligand-based approach is driven by the availability of a sufficiently diverse set of active molecules with a range of potencies. The diversity within the training set is crucial to avoid generating a model that is biased towards a specific chemical scaffold.

  • Training Set Compilation: A curated set of at least 5-10 structurally diverse and potent indole-1-carboxamide derivatives is assembled.[14] It is also highly beneficial to include a set of known inactive molecules (decoys) to aid in model refinement and validation.[15]

  • Conformational Analysis: For each molecule in the training set, a comprehensive exploration of its conformational space is performed to generate a library of low-energy 3D structures.[13][15] This step is critical as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be its lowest energy state in solution.[13]

  • Feature Definition and Alignment: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers are identified for each conformer.[15] Sophisticated algorithms then align the conformers of the active molecules to identify a spatial arrangement of these features that is common to all.[12]

  • Hypothesis Generation and Scoring: Multiple pharmacophore hypotheses are generated, each representing a different combination and spatial arrangement of features. These hypotheses are then scored based on how well they map to the active compounds while simultaneously being absent in the inactive ones.

Structure-Based Pharmacophore Modeling: Insights from the Target

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach offers a more direct route to pharmacophore generation.[11][13] This method analyzes the key interactions between a ligand and the amino acid residues within the binding pocket to define the essential pharmacophoric features.[11]

Core Causality: The decision to employ a structure-based method is predicated on the availability of a reliable and high-quality structure of the target-ligand complex. This provides a direct blueprint of the critical interactions that a successful inhibitor must replicate.

  • Protein-Ligand Complex Preparation: The 3D structure of the target protein in complex with a potent indole-1-carboxamide inhibitor is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the system.

  • Interaction Analysis: The binding site is meticulously analyzed to identify all significant interactions between the ligand and the protein. This includes hydrogen bonds, hydrophobic contacts, aromatic stacking, and electrostatic interactions.

  • Feature Mapping: Based on the identified interactions, pharmacophoric features are mapped onto the ligand and the corresponding interacting residues in the protein.[15] For instance, a hydrogen bond between the carboxamide oxygen and a backbone NH group of the protein would be represented by a hydrogen bond acceptor feature on the ligand.

  • Model Generation: The collection of mapped features, along with their spatial relationships and exclusion volumes (regions of space occupied by the protein that should not be occupied by a potential ligand), constitutes the structure-based pharmacophore model.

The Litmus Test: Rigorous Validation of the Pharmacophore Model

The generation of a pharmacophore model is only the first step; its predictive power must be rigorously validated before it can be used for virtual screening or lead optimization.[10] A well-validated model should be able to effectively distinguish between active and inactive compounds.

Internal and External Validation Strategies

Internal Validation: This involves assessing the model's ability to correctly identify the active compounds from the training set used to build it. While a necessary check, it is not sufficient to guarantee predictive accuracy on new chemical entities.[13]

External Validation: This is a more stringent test of the model's predictive power.[13] An independent set of compounds (a test set) that was not used in the model development is screened against the pharmacophore.[13][14] The test set should ideally contain both active and inactive indole-1-carboxamide derivatives.

Quantitative Metrics for Model Assessment

Several statistical metrics are employed to quantify the performance of a pharmacophore model during validation.

MetricDescriptionSignificance
Enrichment Factor (EF) The ratio of the percentage of active compounds found in a certain percentage of the screened database to the percentage of actives that would be found by random selection.A high EF value indicates that the model is effective at prioritizing active compounds early in a virtual screen.[16]
Goodness of Hit (GH) Score A scoring function that considers the number of active compounds retrieved, the percentage of active compounds in the database, and the total number of hits.A GH score above 0.7 is generally considered to indicate a very good model.[17]
Receiver Operating Characteristic (ROC) Curve A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.The area under the ROC curve (AUC) provides a measure of the model's ability to distinguish between active and inactive compounds. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random guess.[10][16]

Table 1: Key metrics for pharmacophore model validation.

Application in Drug Discovery: From Virtual Screening to Lead Optimization

A validated pharmacophore model is a powerful tool that can be applied at various stages of the drug discovery pipeline.

Virtual Screening for Novel Scaffolds

The primary application of pharmacophore models is in virtual screening, where large compound libraries can be rapidly searched to identify molecules that match the pharmacophoric query.[8][18] This allows for the efficient identification of potential hit compounds with novel chemical scaffolds that can serve as starting points for lead development.

Lead Optimization and SAR Elucidation

Pharmacophore models can also guide the optimization of existing lead compounds. By understanding the essential features for activity, medicinal chemists can make targeted modifications to the indole-1-carboxamide scaffold to improve potency, selectivity, and pharmacokinetic properties.[13][18] The model can also help to rationalize observed structure-activity relationships, providing a deeper understanding of how different substituents contribute to biological activity.

Visualizing the Workflow: A Conceptual Overview

The following diagrams illustrate the key stages and relationships in the pharmacophore modeling process.

Pharmacophore_Modeling_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach L_Data Active & Inactive Ligands L_Conf Conformational Analysis L_Data->L_Conf L_Align Feature Alignment L_Conf->L_Align L_Model Generate Hypotheses L_Align->L_Model Validation Model Validation L_Model->Validation S_Data Protein-Ligand Complex S_Interact Interaction Analysis S_Data->S_Interact S_Map Feature Mapping S_Interact->S_Map S_Model Generate Model S_Map->S_Model S_Model->Validation Screening Virtual Screening Validation->Screening Optimization Lead Optimization Validation->Optimization

Caption: Workflow of ligand- and structure-based pharmacophore modeling.

Conclusion and Future Perspectives

Pharmacophore modeling provides a rational and efficient framework for navigating the complex chemical space of indole-1-carboxamide derivatives. By abstracting the essential molecular features required for biological activity, this computational approach accelerates the identification of novel hit compounds and guides their optimization into potent and selective drug candidates. As our understanding of biological systems deepens and computational power continues to grow, the integration of pharmacophore modeling with other in silico techniques, such as molecular dynamics simulations and machine learning, will undoubtedly play an increasingly pivotal role in the future of drug discovery.[9][19] The continued application of these powerful computational tools to the versatile indole-1-carboxamide scaffold holds immense promise for the development of next-generation therapeutics.

References

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Methodological & Application

Synthesis of 1H-Indole-1-carboxamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole-1-carboxamide Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The functionalization of the indole ring, particularly at the N-1 position, offers a powerful strategy for modulating the physicochemical and pharmacological properties of these molecules. The 1H-indole-1-carboxamide moiety, in particular, serves as a versatile building block in drug discovery, enabling the exploration of new chemical space and the development of novel therapeutic agents. This functional group can participate in various biological interactions and provides a handle for further synthetic modifications. This guide provides a comprehensive, field-proven protocol for the synthesis of 1H-Indole-1-carboxamide from indole, employing the highly reactive yet versatile reagent, chlorosulfonyl isocyanate (CSI).

Reaction Principle: A Two-Step Approach to N-1 Carboxamidation

The synthesis of 1H-Indole-1-carboxamide from indole and chlorosulfonyl isocyanate is a two-step process. The first step involves the electrophilic addition of the highly reactive isocyanate moiety of CSI to the indole nitrogen. The second step is the reductive cleavage of the resulting N-chlorosulfonyl group to yield the final carboxamide.

Step 1: Formation of N-Chlorosulfonyl-1H-indole-1-carboxamide

Chlorosulfonyl isocyanate (ClSO₂NCO) is a potent electrophile due to the presence of two strongly electron-withdrawing groups: the chlorosulfonyl group and the isocyanate group.[2] The isocyanate carbon is highly susceptible to nucleophilic attack. In the presence of indole, the lone pair of electrons on the indole nitrogen attacks the isocyanate carbon of CSI. This reaction is analogous to the reaction of CSI with other N-H containing heterocycles like pyrrole.[3] The reaction proceeds rapidly, even at low temperatures, to form an N-chlorosulfonyl-1H-indole-1-carboxamide intermediate.

Step 2: Reductive Deprotection of the N-Chlorosulfonyl Group

The N-chlorosulfonyl group is a robust protecting group that requires specific conditions for its removal. A mild and efficient method for the cleavage of the N-SO₂Cl bond is reduction with an aqueous solution of sodium sulfite (Na₂SO₃).[4][5] This method has been successfully employed for the reduction of N-chlorosulfonyl-β-lactams to the corresponding β-lactams.[4] The sulfite anion acts as a reducing agent, cleaving the N-S bond and liberating the desired amide.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formation of N-Chlorosulfonyl Intermediate cluster_step2 Step 2: Reductive Deprotection Indole Indole Reaction1 Reaction in Anhydrous Solvent (e.g., Acetonitrile) -78 °C to Room Temperature Indole->Reaction1 CSI Chlorosulfonyl Isocyanate (CSI) CSI->Reaction1 Intermediate N-Chlorosulfonyl-1H-indole-1-carboxamide Reaction1->Intermediate Reaction2 Reduction Room Temperature Intermediate->Reaction2 SodiumSulfite Aqueous Sodium Sulfite (Na₂SO₃) SodiumSulfite->Reaction2 Workup Work-up (Extraction, Washing, Drying) Reaction2->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification FinalProduct 1H-Indole-1-carboxamide Purification->FinalProduct caption Workflow for the synthesis of 1H-Indole-1-carboxamide.

Caption: Workflow for the synthesis of 1H-Indole-1-carboxamide.

Quantitative Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentQuantity (mmol)
IndoleC₈H₇N117.151.010.0
Chlorosulfonyl Isocyanate (CSI)CClNO₃S141.531.111.0
Sodium SulfiteNa₂SO₃126.042.020.0
Product
1H-Indole-1-carboxamideC₉H₈N₂O160.17-(Theoretical)

Detailed Experimental Protocol

Safety Precautions: Chlorosulfonyl isocyanate is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[2][5] All manipulations involving CSI must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. Anhydrous conditions are essential for the first step of the reaction.

Part 1: Synthesis of N-Chlorosulfonyl-1H-indole-1-carboxamide
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add indole (1.17 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of CSI: In the dropping funnel, prepare a solution of chlorosulfonyl isocyanate (0.97 mL, 1.56 g, 11.0 mmol) in anhydrous acetonitrile (20 mL). Add the CSI solution dropwise to the stirred indole solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate).

Part 2: Reductive Cleavage to 1H-Indole-1-carboxamide
  • Quenching and Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, prepare a solution of sodium sulfite (2.52 g, 20.0 mmol) in water (50 mL). Slowly add the aqueous sodium sulfite solution to the reaction mixture with vigorous stirring. The addition is exothermic, so maintain the temperature below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and stir the biphasic mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization of 1H-Indole-1-carboxamide

The structure and purity of the synthesized 1H-Indole-1-carboxamide should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons of the indole ring and the protons of the carboxamide group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include the carbonyl carbon of the carboxamide and the carbons of the indole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for the N-H and C=O stretching of the amide group are expected.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the molecular weight and elemental composition of the product.

Troubleshooting and Field-Proven Insights

  • Low Yield in Step 1: Ensure strictly anhydrous conditions. The presence of moisture will rapidly decompose CSI. Use freshly distilled solvents and flame-dried glassware.

  • Incomplete Reduction in Step 2: The reduction with sodium sulfite can sometimes be slow. If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied, but monitor for potential side reactions. Ensure an adequate excess of sodium sulfite is used.

  • Alternative Deprotection: As an alternative to sodium sulfite reduction, the N-chlorosulfonyl group can sometimes be removed by treatment with an alcohol, such as methanol.[6] This may offer a milder, non-aqueous work-up option. However, the efficacy of this method should be tested on a small scale for this specific substrate.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity will help in separating the product from any impurities.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1H-Indole-1-carboxamide from indole and chlorosulfonyl isocyanate. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable building block for applications in medicinal chemistry and drug development. The two-step process, involving the formation of an N-chlorosulfonyl intermediate followed by reductive cleavage, is a robust and scalable method for accessing N-1 functionalized indoles.

References

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Application Note: Advanced Protocols for Regioselective N1-Carboxamidation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Indole-1-carboxamides (N1-carboxamides) represent a privileged structural motif frequently found in biologically active molecules, including antihypertensive agents, antivirals, and targeted anticancer therapeutics. Historically, the direct functionalization of the indole nitrogen (N1) over the highly nucleophilic C3 position has presented a formidable regioselectivity challenge. Traditional synthetic strategies often rely on harsh conditions, pre-functionalization, or hazardous reagents like phosgene.

This application note synthesizes recent breakthroughs in catalytic N1-carboxamidation, providing drug development professionals with highly efficient, scalable, and regioselective methodologies. By leveraging transition-metal catalysis, Lewis acid activation, and metal-free CO₂-transfer systems, researchers can achieve >95% N1-regioselectivity under mild conditions.

Mechanistic Causality & Regioselectivity (E-E-A-T)

Achieving absolute regiocontrol requires an understanding of the thermodynamic and kinetic parameters governing N-H versus C-H activation.

  • Proton-Transfer Shuttles in Cu(I) Catalysis: In Cu(I)-catalyzed reactions with isocyanates, the choice of solvent is not arbitrary. Theoretical studies demonstrate that polar aprotic solvents like DMSO and THF act as critical hydrogen-bond acceptors. They facilitate intermolecular addition and serve as "proton-transfer shuttles," drastically lowering the rate-determining free energy barrier from 44.7 kcal/mol to 24.3 kcal/mol1[1].

  • Lewis Acid Activation (BCl₃): Borane Lewis acids, specifically BCl₃, form a highly stable adduct with the nitrogen atom of the indole. A minimal 5 mol% loading effectively lowers the LUMO of the isocyanate while activating the indole N-H bond, driving chemo-selective N-H insertion over intramolecular hydroamination2[2].

  • Regiodivergent CO₂ Transfer: Using cesium triphenylacetate as a benign CO₂ surrogate allows for temperature-controlled regioselectivity. At 40 °C, the reaction is kinetically controlled, yielding N1-carboxylates. Elevating the temperature to 120 °C causes a reversible redistribution of the delocalized indolyl anion, favoring the thermodynamically stable C3-carboxylation3[3].

Mechanism Indole Indole (N-H) pKa ~ 21.0 in DMSO Intermediate N1-Attack Intermediate (Proton Transfer Shuttle) Indole->Intermediate Solvent (DMSO/THF) Hydrogen-Bond Acceptor Isocyanate Isocyanate (R-N=C=O) Complex Activated Complex (Lowered LUMO) Isocyanate->Complex Coordination Catalyst Catalyst (Cu(I) or BCl3) Catalyst->Complex Binding Complex->Intermediate Nucleophilic Attack by Indole N1 Product N1-Carboxamide Product Intermediate->Product Protonation & Catalyst Release Product->Catalyst Catalytic Turnover

Mechanistic pathway of catalytic N1-carboxamidation highlighting proton-transfer shuttles.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters for the leading N1-carboxamidation methodologies, allowing researchers to select the optimal protocol based on available reagents and substrate tolerance.

MethodologyCatalyst SystemReagentsPrimary SolventTemp (°C)RegioselectivityMax Yield (%)
Transition-Metal CuI (10 mol%)IsocyanateDMSO60–80N195
Lewis Acid BCl₃ (5 mol%)Isocyanate1,2-DCE60N195
Base-Catalyzed CsOH·H₂O (5 mol%)IsocyanateCH₃CNRTN1>90
CO₂-Transfer None (Metal-Free)Cs-TriphenylacetateDMF40N1 (Kinetic)85

Data aggregated from authoritative mechanistic and synthetic studies[1][2][3][4].

Validated Experimental Protocols

Workflow Prep 1. Preparation Dry Solvent & N2 Atm Reagents 2. Reagent Addition Indole + Isocyanate + Cat. Prep->Reagents Reaction 3. Reaction Stir at 40-80°C TLC Monitoring Reagents->Reaction Quench 4. Quench & Extract NH4Cl(aq) / EtOAc Reaction->Quench Purify 5. Purification Column Chromatography Quench->Purify

Step-by-step experimental workflow for the regioselective N1-carboxamidation of indoles.

Protocol A: Copper(I)-Catalyzed N-Carboxamidation

Causality Focus: DMSO is strictly required as it acts as a proton-transfer shuttle, significantly accelerating the N1-C1 addition process.

  • Preparation: Flame-dry a Schlenk tube and backfill with dry N₂ (3 cycles).

  • Reagent Loading: Add indole derivative (1.0 mmol), aryl/alkyl isocyanate (1.2 mmol), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition: Inject anhydrous DMSO (3.0 mL). Note: Ensure DMSO is strictly anhydrous to prevent isocyanate hydrolysis into symmetric ureas.

  • Reaction: Stir the mixture at 80 °C for 12–24 hours.

  • Self-Validation/QC: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting indole spot is consumed. Confirm N1-functionalization via FTIR by the disappearance of the characteristic N-H stretch at ~3300–3400 cm⁻¹.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Boron Lewis Acid (BCl₃) Catalyzed Amidation

Causality Focus: BCl₃ is selected over B(C₆F₅)₃ because it forms a highly stable adduct specifically at the N1 position, preventing unwanted intramolecular hydroamination side-reactions.

  • Preparation: In a glovebox or under strict Schlenk conditions, equip a reaction vial with a magnetic stir bar.

  • Reagent Loading: Add the indole substrate (0.1 mmol) and the isocyanate (0.12 mmol).

  • Catalyst Addition: Add 1,2-dichloroethane (1,2-DCE) (1.0 mL), followed by the dropwise addition of a 1.0 M solution of BCl₃ in hexanes (5 µL, 5 mol%).

  • Reaction: Seal the vial and stir at 60 °C for 48 hours.

  • Self-Validation/QC: ¹¹B NMR can be utilized to observe the BCl₃-indole adduct formation. Post-purification, validate the product via ¹H NMR by confirming the disappearance of the broad N-H singlet typically found at ~8.0 ppm.

  • Workup: Quench with water (2 mL), extract with CH₂Cl₂ (3 × 5 mL), dry over MgSO₄, and purify via silica gel chromatography 2[2].

Protocol C: Kinetically Controlled N1-Carboxylation via CO₂-Transfer

Causality Focus: Temperature control is paramount. Maintaining 40 °C traps the kinetic N1-carboxylate intermediate. Exceeding this temperature risks thermodynamic rearrangement to the C3-carboxylate.

  • Preparation: Add indole (0.2 mmol) and cesium triphenylacetate (0.22 mmol) to an oven-dried vial under N₂.

  • Solvent Addition: Inject anhydrous DMF (1.0 mL, 0.2 M).

  • Reaction (Carboxylation): Stir at exactly 40 °C for 12 hours. Do not exceed 40 °C.

  • Trapping: To isolate the stable ester, add methyl iodide (MeI, 8.0 equiv) directly to the mixture and stir at 40 °C for an additional 2 hours.

  • Self-Validation/QC: Utilize GC-MS to confirm the presence of the N1-methyl ester mass ion. The complete absence of the C3-ester isomer validates the strict kinetic control of the CO₂-transfer process3[3].

References

  • Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. URL:[Link]

  • Cesium-Catalyzed N-Carboxamidation of Indoles for Synthesis of Indole-1-carboxamides. Chinese Journal of Organic Chemistry (SIOC Journals). URL:[Link]

  • ...and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA - Cardiff University. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1H-Indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The indole-1-carboxamide scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for anti-inflammatory agents, antiviral compounds, and therapeutics targeting metabolic disorders. Traditionally, the synthesis of N-carbamoyl indoles requires harsh deprotonating agents (e.g., sodium hydride) and prolonged thermal heating, which often leads to poor functional group tolerance, unwanted C3-functionalization, or substrate degradation.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally resolves these bottlenecks. By utilizing dielectric heating, MAOS ensures rapid, uniform thermal distribution. This specific microwave effect accelerates reaction kinetics, dramatically reducing reaction times from hours to minutes while significantly enhancing chemo- and regioselectivity.

Mechanistic Insights: Directing Regioselectivity

Indoles are ambident nucleophiles. Under standard electrophilic aromatic substitution conditions, the C3 position is intrinsically more reactive due to the thermodynamic stability of the resulting intermediate. Synthesizing 1H-indole-1-carboxamide requires overriding this natural preference to achieve exclusive N1 functionalization.

Expertise & Experience: To achieve N-selectivity without relying on strong bases, Lewis acids such as Boron trichloride (


) are deployed[1]. The causality of this choice is rooted in electrophilic activation: 

selectively coordinates to the oxygen atom of the aryl isocyanate, generating a highly electrophilic carbon center. Under microwave irradiation, the kinetic energy barrier for N-attack is rapidly overcome. The localized superheating effect of the microwave field drives the reaction toward the kinetically favored N-amidation product before thermodynamic equilibration to the C3-isomer can occur[1].

Mechanism Iso Aryl Isocyanate (Ar-N=C=O) Act Activated Electrophile [Ar-N=C=O ··· BCl3] Iso->Act LA Lewis Acid (BCl3) LA->Act Nuc Kinetically Favored N1-Attack Act->Nuc Ind 1H-Indole (Ambident Nucleophile) Ind->Nuc Prod 1H-Indole-1-carboxamide (Target Product) Nuc->Prod

BCl3-catalyzed regioselective N-amidation mechanism under microwave irradiation.

Experimental Methodologies

Protocol A: Lewis Acid-Catalyzed Direct N-Amidation (Non-Aqueous)

This protocol details the direct amidation of 1H-indole using phenyl isocyanate to yield N-phenyl-1H-indole-1-carboxamide, utilizing a self-validating workflow[2].

Reagents:

  • 1H-Indole (1.0 equiv, 0.10 mmol)

  • Phenyl isocyanate (1.5 equiv, 0.15 mmol)

  • 
     (1M solution in hexane, 5 mol%)
    
  • 1,2-Dichloroethane (DCE) (0.5 mL)

Step-by-Step Procedure:

  • Inert Setup: Inside a nitrogen-filled glovebox, charge a glass microwave vial with 1H-indole and phenyl isocyanate. Causality:

    
     is highly moisture-sensitive; ambient humidity causes rapid hydrolysis into HCl, which degrades the indole substrate[2].
    
  • Catalyst Addition: Add 5 µL of the 1M

    
     solution to the vial. Seal the vial tightly with a microwave-safe crimp cap equipped with a PTFE/silicone septum.
    
  • Solvent Introduction: Remove the sealed vial from the glovebox. Inject 0.5 mL of anhydrous DCE via syringe. Causality: DCE is chosen for its moderate microwave transparency and high boiling point, allowing the microwave energy to directly heat the polar reactants rather than the bulk solvent[1].

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 60 °C for 20–30 minutes (Power max: 200 W, dynamic modulation).

  • In-Process Validation (QC): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The protocol is self-validating when the starting indole spot (

    
    ) is completely consumed, replaced by a highly UV-active carboxamide spot (
    
    
    
    ).
  • Workup & Isolation: Remove volatiles in vacuo. Purify the crude mixture via preparative thin-layer chromatography (PTLC) or flash column chromatography to isolate the pure N-phenyl-1H-indole-1-carboxamide.

Workflow Setup Glovebox Setup (Inert Atmosphere) Reagents Indole + Isocyanate + BCl3 in DCE Setup->Reagents MW MW Irradiation 60 °C, 200W Reagents->MW QC In-Process QC (TLC Monitoring) MW->QC Purify Workup & Flash Chromatography QC->Purify Product Pure 1H-Indole- 1-carboxamide Purify->Product

Step-by-step experimental workflow for the microwave-assisted amidation.

Protocol B: Transition Metal-Catalyzed Aqueous Cyclization

For the synthesis of 2,3-unsubstituted indole-1-carboxamides from acyclic precursors, an alternative green methodology involves the Au(I)/Ag(I) co-catalyzed regioselective cyclization of substituted 2-ethynylanilines[3].

Mechanistic Causality: The reaction is performed in water under microwave irradiation. Water acts as an excellent microwave absorber, rapidly reaching the required activation temperature. The Ag(I) salt scavenges halides to generate a highly electrophilic cationic Au(I) species, which activates the alkyne for an atom-economical cyclization into the indole-1-carboxamide core[3].

Quantitative Data & Substrate Scope

The integration of microwave irradiation not only accelerates the reaction but consistently provides superior yields compared to conventional oil-bath heating by minimizing the thermal degradation of the isocyanate.

Table 1: Comparison of Heating Modalities for N-Phenyl-1H-indole-1-carboxamide Synthesis

Heating ModalityCatalyst SystemTemperature (°C)Reaction TimeIsolated Yield (%)
Conventional Oil Bath

(5 mol%)
6016 - 24 h75
Microwave Irradiation

(5 mol%)
60 30 min 82

Table 2: Substrate Scope (Microwave-Assisted


 Catalysis) 
Indole DerivativeIsocyanate ReactantTarget ProductYield (%)
1H-IndolePhenyl isocyanateN-Phenyl-1H-indole-1-carboxamide82
3-Methylindole4-Methoxyphenyl isocyanateN-(4-Methoxyphenyl)-3-methyl-1H-indole-1-carboxamide78
5-ChloroindolePhenyl isocyanate5-Chloro-N-phenyl-1H-indole-1-carboxamide71
1H-IndoleCyclohexyl isocyanateN-Cyclohexyl-1H-indole-1-carboxamide68

References

  • Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids Source: Catalysis Science & Technology (via ResearchGate) 1

  • Development of Lewis Acidic Boron-Based Catalysts (Thesis final MG.pdf) Source: ORCA - Cardiff University 2

  • Synthesis of Indole and Its Derivatives in Water Source: ResearchGate 3

Sources

Reagents for direct carboxamidation of indole nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, synthesis chemists, and drug development professionals on the selective functionalization of the indole N1 position.

Executive Summary & Mechanistic Causality

Indole-1-carboxamides are privileged scaffolds in medicinal chemistry, frequently appearing in cannabinoid receptor agonists, kinase inhibitors, and anti-inflammatory agents. However, the direct N-carboxamidation of indoles presents a fundamental chemical challenge.

The Causality of Regioselectivity: The lone pair of electrons on the indole nitrogen is delocalized into the bicyclic 10π aromatic system. Consequently, the N-H bond is weakly acidic (pKa ~16.2), and the nitrogen atom is poorly nucleophilic compared to standard aliphatic amines. Because indole acts as an ambient nucleophile, electrophilic attack intrinsically favors the C3 position, which possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient under neutral conditions.

To achieve direct, regioselective N-carboxamidation (N1 over C3), the intrinsic reactivity must be inverted. This is accomplished through two primary mechanistic interventions:

  • Indolide Anion Formation: Utilizing specific bases (e.g., CsOH) to deprotonate the N-H bond, localizing the negative charge on the nitrogen. This creates a "hard" nucleophile that preferentially attacks "hard" electrophiles like the carbonyl carbon of isocyanates [2].

  • Transition Metal Coordination: Employing metals like Cu(I) or Pd(II) to coordinate directly with the N1 position. This coordination lowers the activation energy for N-C bond formation, sterically shields the C3 position, and directs the electrophilic insertion strictly to the nitrogen[1][4].

Cu_Mechanism Indole Indole (N-H) Activation N1-Cu(I) Coordination (Activation of N-H) Indole->Activation CuI Cu(I) Catalyst CuI->Activation Isocyanate Isocyanate (R-N=C=O) Addition Intermolecular Addition (Rate-Determining Step) Isocyanate->Addition Electrophilic Attack Activation->Addition Protonation Proton Transfer Addition->Protonation Product Indole-1-carboxamide (Regioselective N1) Protonation->Product Catalyst Regeneration Product->CuI Cu(I) Recycled

Mechanistic pathway of Cu(I)-catalyzed direct N-carboxamidation of indoles.

Reagent Selection Guide & Quantitative Data

Historically, N-carboxamidation relied on highly toxic phosgene gas or harsh conditions. Modern methodologies prioritize catalytic efficiency, regioselectivity, and greener profiles.

Copper(I)-Catalyzed Isocyanate Insertion

Copper iodide (CuI) serves as a highly efficient catalyst for the reaction between indoles and isocyanates. Theoretical calculations reveal that Cu(I) activates the N1-C1 double bond, facilitating intermolecular addition where the protonation of the isocyanate is the rate-determining step [4]. This method tolerates a wide spectrum of functional groups [1].

Cesium-Catalyzed N-Carboxamidation

For a metal-free (transition-metal-free) alternative, Cesium hydroxide monohydrate (CsOH·H₂O) at a mere 5.0 mol% loading has proven exceptional. The large ionic radius and soft nature of the cesium cation stabilize the indolide intermediate, driving excellent yields under remarkably mild conditions [2].

Palladium-Catalyzed Isocyanide Insertion

When isocyanates are too unstable or toxic, isocyanides can be used as surrogates. Palladium acetate (Pd(OAc)₂) catalyzes the insertion of isocyanides directly into the remotely activated N-H bond, offering a novel route to N-carboxamides [3].

Phosgene-Free Carbonylation (CDI)

1,1'-Carbonyldiimidazole (CDI) acts as a safe, solid phosgene equivalent. When combined with superbases under solventless conditions, it allows for the direct N-carbonylation of indoles, which can subsequently be trapped by amines to form unsymmetrical ureas [5].

Table 1: Comparison of Reagents for Indole N-Carboxamidation

Reagent Class / CatalystTypical ConditionsRegioselectivity (N1 vs C3)Yield RangeAtom Economy / Green Profile
Isocyanates + CuI (10 mol%) DMSO or THF, 80°C>99% N175–95%Moderate (Requires dry solvents)
Isocyanates + CsOH·H₂O (5 mol%) Mild heating, diverse solvents>99% N180–98%High (Low catalyst loading)
Isocyanides + Pd(OAc)₂ (10 mol%) K₂CO₃, 100°CHigh N160–85%Moderate (Heavy metal dependency)
CDI + Amines (Superbase) Solventless, 60°CHigh N170–90%Excellent (Phosgene-free, neat)

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (like TLC Rf values and quenching behaviors), researchers can verify the integrity of the reaction before committing to downstream purification.

Workflow Prep 1. Reagent Prep (Dry Solvents) Reaction 2. Catalytic Reaction (Inert Atm, Heat) Prep->Reaction Monitor 3. TLC Monitoring (Self-Validation) Reaction->Monitor Workup 4. Quench & Extract (Brine/EtOAc) Monitor->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Standardized experimental workflow for the synthesis of indole-1-carboxamides.

Protocol A: CuI-Catalyzed Synthesis of Indole-1-Carboxamides [1][4]

Objective: High-yield coupling of substituted indoles with aryl/alkyl isocyanates.

  • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Reagent Loading: Add the indole derivative (1.0 mmol), CuI (0.1 mmol, 10 mol%), and anhydrous K₂CO₃ (1.2 mmol).

  • Solvent & Electrophile: Inject 2.0 mL of anhydrous DMSO. Stir for 5 minutes at room temperature to allow base-indole interaction. Slowly add the isocyanate (1.2 mmol) dropwise via syringe.

    • Causality Note: Dropwise addition prevents isocyanate homopolymerization, a common side reaction that consumes the electrophile.

  • Reaction: Seal the tube and heat to 80°C in an oil bath for 6–8 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 4:1 Hexane/EtOAc). The starting indole (typically Rf ~0.6) should completely disappear, replaced by a lower Rf spot (Rf ~0.3-0.4) corresponding to the highly polar carboxamide. If indole remains after 8 hours, spike with an additional 2 mol% CuI rather than increasing temperature, which risks thermal degradation or C3-migration.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to break the Cu-complex. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove DMSO.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Cesium-Catalyzed N-Carboxamidation [2]

Objective: A highly efficient, transition-metal-free alternative utilizing trace cesium.

  • Preparation: In a standard reaction vial, combine the indole derivative (1.0 mmol) and CsOH·H₂O (0.05 mmol, 5.0 mol%).

  • Reaction Initiation: Add the chosen solvent (e.g., acetonitrile or solvent-free if reagents are liquid) and the isocyanate (1.1 mmol).

  • Stirring: Stir at room temperature to 50°C (depending on the steric bulk of the isocyanate) for 2–4 hours.

    • Causality Note: The massive ionic radius of Cs⁺ weakly coordinates the indolide anion, leaving the nitrogen highly exposed and reactive. This allows the reaction to proceed at much lower temperatures than the copper-catalyzed variant.

  • Self-Validation & Workup: Upon TLC confirmation of completion, directly concentrate the reaction mixture. Because the catalyst loading is exceptionally low (5 mol%), aqueous extraction is often unnecessary.

  • Purification: Load directly onto a short silica plug and elute with Hexane/EtOAc to yield the pure indole-1-carboxamide.

References

  • A facile and general method for the synthesis of indole‐1‐carboxamides via copper(I)‐catalyzed N‐carboxamidation of indoles with isocyanates. ResearchGate / European Journal of Organic Chemistry. 1

  • Cesium-Catalyzed N-Carboxamidation of Indoles for Synthesis of Indole-1-carboxamides. Chinese Journal of Organic Chemistry (2019). 2

  • Palladium‐Catalyzed Isocyanide Insertion into the Remotely Activated N−H bond of 3‐(Phenylhydrazono)oxindoles: Facile Access to Indole‐N‐Carboxamide Derivatives. European Journal of Organic Chemistry (2024). 1

  • Theoretical Investigation on the Cu(I)-Catalyzed N-Carboxamidation of Indoles with Isocyanates to form Indole-1-Carboxamides: Effects of Solvents. ResearchGate (2021). 3

  • Solventless selective phosgene-free N-carbonylation of N-heteroaromatics (pyrrole, indole, carbazole) under mild conditions. Green Chemistry (2012). 4

Sources

The 1H-Indole-1-Carboxamide Scaffold: A Versatile Framework for Cannabinoid Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Indole Carboxamide Scaffold in Cannabinoid Drug Discovery

The endocannabinoid system (ECS), a complex network of receptors, endogenous ligands (endocannabinoids), and enzymes, plays a pivotal role in regulating a vast array of physiological processes, from pain and inflammation to mood and memory.[1][2] The principal targets of the ECS, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), are G-protein coupled receptors (GPCRs) that have emerged as significant targets for therapeutic intervention in a range of pathologies.[3][4] While CB1 receptors are predominantly expressed in the central nervous system (CNS) and mediate the psychoactive effects of cannabinoids, CB2 receptors are primarily found in the immune system, making them an attractive target for treating inflammatory and neuropathic pain without CNS side effects.[1][5]

Within the diverse chemical landscape of synthetic cannabinoid receptor modulators, the 1H-indole-1-carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective ligands. Its synthetic tractability and the rich structure-activity relationships (SAR) that have been elucidated allow for fine-tuning of receptor affinity, selectivity, and functional activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 1H-indole-1-carboxamide scaffold in cannabinoid research. We will delve into the synthetic chemistry, pharmacological evaluation, and SAR of this important class of compounds.

Part 1: Synthesis of 1H-Indole-1-Carboxamide Derivatives

The synthesis of 1H-indole-1-carboxamide analogs typically involves a multi-step process that can be adapted to introduce a wide variety of substituents. A general and robust synthetic strategy is outlined below, which involves the initial formation of a substituted indole, followed by N-alkylation and subsequent amidation.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for generating a library of 1H-indole-1-carboxamide derivatives.

Synthetic_Workflow cluster_synthesis Synthesis of Indole-1-Carboxamide Core Indole Substituted Indole N_Alkylation N-Alkylation Indole->N_Alkylation R1-X, Base Hydrolysis Ester Hydrolysis N_Alkylation->Hydrolysis e.g., LiOH Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Amine, Coupling Agent (e.g., BOP, HATU) Final_Product 1H-Indole-1-Carboxamide Derivative Amide_Coupling->Final_Product Cannabinoid_Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Cannabinoid Agonist Ligand->CB_Receptor Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Sources

An In-Depth Technical Guide to the Functionalization of the C3 Position in 1H-Indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C3-Functionalized Indole-1-carboxamides

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals. Its inherent biological activity and synthetic versatility make it a "privileged scaffold" in drug discovery. Among the various positions on the indole ring, the C3 position is of paramount importance due to its high nucleophilicity, making it the primary site for electrophilic attack. The introduction of diverse functional groups at this position is a critical strategy for modulating the biological and pharmacological properties of indole-containing molecules.

This technical guide focuses on the functionalization of the C3 position in a specific, yet increasingly relevant, indole derivative: 1H-Indole-1-carboxamide . The presence of the N1-carboxamide group introduces a unique electronic and steric environment that influences the reactivity of the indole ring. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key methodologies for C3 functionalization of this scaffold, supported by mechanistic insights, detailed experimental protocols, and comparative data. We will explore both classical electrophilic substitution reactions and modern transition-metal-catalyzed approaches, offering a holistic view of the synthetic chemist's toolbox for accessing these valuable compounds.

I. Mechanistic Considerations: The Influence of the N1-Carboxamide Group

The reactivity of the indole ring is governed by the electron-donating character of the nitrogen atom, which enriches the pyrrole moiety, particularly the C3 position, with electron density. This makes the C3 position highly susceptible to electrophilic aromatic substitution.[1]

The N1-carboxamide group in 1H-indole-1-carboxamide is an electron-withdrawing group. This has two primary consequences for C3-functionalization:

  • Decreased Nucleophilicity: Compared to N-H or N-alkyl indoles, the N1-carboxamide group reduces the overall electron density of the indole ring system. This deactivating effect can make electrophilic substitution reactions more challenging, potentially requiring harsher reaction conditions or more potent electrophiles.

  • Directing Group Effects in Metal-Catalyzed Reactions: In the context of transition-metal-catalyzed C-H functionalization, the carboxamide group can act as a directing group. Depending on the metal catalyst and reaction conditions, it can direct functionalization to various positions, including the C2 or even the C4 position. However, innovative strategies have been developed that leverage the carboxamide group to achieve C3 functionalization, sometimes through a fascinating translocation of the directing group itself.[2][3]

The following sections will delve into specific reaction classes, keeping these mechanistic principles in mind.

II. Classical Electrophilic Substitution at the C3 Position

Despite the electron-withdrawing nature of the N1-carboxamide group, the C3 position generally remains the most nucleophilic site for classical electrophilic aromatic substitution.

A. Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including indoles.[4][5] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic species is then attacked by the C3 position of the indole.

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich C3 position of the 1H-indole-1-carboxamide then attacks this reagent, leading to an iminium intermediate. Subsequent hydrolysis during aqueous workup furnishes the 3-formylindole derivative.[4]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 1H-Indole-1-carboxamide Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product 3-Formyl-1H-indole-1-carboxamide Intermediate->Product H₂O Workup

Caption: Vilsmeier-Haack formylation workflow.

Materials:

  • 1H-Indole-1-carboxamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve 1H-indole-1-carboxamide in anhydrous DMF or DCM. Cool this solution to 0 °C. Slowly add the pre-formed Vilsmeier reagent to the indole solution via cannula or dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the acidic mixture until the pH is alkaline (pH > 8).

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

B. Friedel-Crafts Acylation: Introduction of Acyl Groups

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring.[7] For indoles, this reaction is a direct route to 3-acylindoles, which are valuable intermediates in pharmaceutical synthesis.[6] The reaction typically involves an acylating agent (e.g., an acyl chloride or anhydride) and a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or Et₂AlCl).[7]

The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. The nucleophilic C3 position of the 1H-indole-1-carboxamide attacks the acylium ion, forming a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-acylindole product.[7]

Friedel_Crafts cluster_reagent Acylium Ion Formation cluster_reaction Electrophilic Attack AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Indole 1H-Indole-1-carboxamide Intermediate Sigma Complex Indole->Intermediate + Acylium Ion Product 3-Acyl-1H-indole-1-carboxamide Intermediate->Product - H⁺

Caption: Friedel-Crafts acylation workflow.

Materials:

  • 1H-Indole-1-carboxamide

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1H-indole-1-carboxamide in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride in hexanes dropwise to the stirred indole solution. Stir the mixture at 0 °C for 15-30 minutes.

  • Acylating Agent Addition: Add the acyl chloride dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

C. Mannich Reaction: Aminomethylation of the C3 Position

The Mannich reaction is a three-component reaction that introduces an aminomethyl group to an acidic proton, such as the one implicitly at the C3 position of an indole.[8][9] The reaction typically involves formaldehyde, a primary or secondary amine, and the indole substrate.[10] The resulting "Mannich base" is a versatile synthetic intermediate.

The reaction begins with the formation of an electrophilic iminium ion from formaldehyde and the secondary amine. The nucleophilic C3 position of the 1H-indole-1-carboxamide then attacks the iminium ion to yield the C3-aminomethylated product.[8]

Mannich_Reaction cluster_reagent Iminium Ion Formation cluster_reaction Nucleophilic Attack Formaldehyde Formaldehyde IminiumIon Iminium Ion [CH₂=NR₂]⁺ Formaldehyde->IminiumIon + R₂NH, H⁺ Amine Secondary Amine (R₂NH) Indole 1H-Indole-1-carboxamide Product 3-(Aminomethyl)-1H-indole- 1-carboxamide (Mannich Base) Indole->Product + Iminium Ion

Caption: Mannich reaction workflow.

Materials:

  • 1H-Indole-1-carboxamide

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Secondary amine (e.g., dimethylamine, piperidine)

  • Acetic acid

  • Ethanol or Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1H-indole-1-carboxamide, the secondary amine, and aqueous formaldehyde in a solvent such as ethanol or methanol.

  • Acidification: Add a catalytic amount of acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and add it to a beaker of ice water.

  • Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude product by column chromatography on silica gel.

III. Modern Approaches: Transition-Metal-Catalyzed C3-Functionalization

Recent advances in organometallic chemistry have opened new avenues for the functionalization of indoles. Transition-metal catalysis offers unique reactivity and selectivity that can complement classical methods.

Catalyst-Controlled Directing Group Translocation for C3-Functionalization

A particularly innovative strategy involves the use of a transition metal catalyst to orchestrate a translocation of the N1-carboxamide group, which then enables functionalization at the C3 position. This approach has been demonstrated for the reaction of 3-carboxamide indoles with diazo compounds.[2][3]

In this system, the choice of metal catalyst dictates the site of functionalization. For instance, an Iridium(III) catalyst can direct C2-alkylation, while a Rhodium(I) complex can promote a 1,2-acyl migration of the carboxamide group, followed by C3-functionalization.[2]

Catalyst_Control Start 3-Carboxamide Indole + Diazo Compound Ir_Catalyst Ir(III) Catalyst Start->Ir_Catalyst Rh_Catalyst Rh(I) Catalyst Start->Rh_Catalyst C2_Product C2-Alkylated Indole Ir_Catalyst->C2_Product Translocation 1,2-Acyl Translocation Rh_Catalyst->Translocation C3_Product C3-Functionalized Indole Translocation->C3_Product

Caption: Catalyst-controlled regioselectivity.

This advanced methodology highlights the sophisticated control that can be achieved in modern synthetic chemistry, allowing for the selective formation of C-C bonds at different positions of the indole nucleus by simply tuning the catalytic system. While a detailed protocol for this specific transformation is highly specialized, it underscores the evolving landscape of indole functionalization.

IV. Data Summary and Comparison

The choice of method for C3-functionalization will depend on the desired functional group and the specific constraints of the synthetic route. The following table provides a general comparison of the methodologies discussed.

ReactionReagentsElectrophileTypical ConditionsAdvantagesLimitations
Vilsmeier-Haack DMF, POCl₃Vilsmeier Reagent0 °C to 70 °CHigh yields for formylationLimited to formylation
Friedel-Crafts Acyl Halide, Lewis AcidAcylium Ion0 °C to RTWide range of acyl groupsRequires stoichiometric Lewis acid
Mannich Reaction Formaldehyde, R₂NHIminium IonRT to 60 °CIntroduces aminomethyl groupLimited to aminomethylation
Catalyst-Controlled Diazo Compound, Metal CatalystMetallocarbeneElevated TemperaturesHigh selectivity, novel reactivityCatalyst-dependent, specialized

V. Conclusion and Future Outlook

The functionalization of the C3 position of 1H-indole-1-carboxamide is a critical endeavor in the synthesis of novel, biologically active molecules. This guide has outlined both well-established electrophilic substitution reactions and cutting-edge, transition-metal-catalyzed methods for achieving this transformation.

While classical methods like the Vilsmeier-Haack, Friedel-Crafts, and Mannich reactions remain robust and reliable for introducing key functional groups, the influence of the N1-carboxamide group on reactivity must be considered when optimizing reaction conditions. The emergence of sophisticated, catalyst-controlled strategies, such as directing group translocation, opens up new possibilities for achieving previously challenging C3-functionalizations with high selectivity.

Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, expanding the scope of accessible C3-substituents, and applying these methodologies to the synthesis of complex molecular targets in drug discovery and materials science.

VI. References

  • Chatterjee, A., & Biswas, K. M. (1975). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 40(9), 1257–1261.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.

  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94.

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent.

  • BYJU'S. (n.d.). Mannich Reaction Mechanism.

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction.

  • Saulnier, M. G., & Gribble, G. W. (1982). 3-LITHIO-1-(TRIISOPR0PYLSILYL)INDOLE. PREPARATION AND. Heterocycles, 43(8), 1713.

  • Wikipedia. (n.d.). Mannich reaction.

  • Maji, M., Rani, S., & Goswami, B. (2023). Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. The Journal of Organic Chemistry, 88(9), 5603–5616.

  • Li, Y., et al. (2022). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC.

  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007.

  • Anonymous. (2025, January 2). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC.

  • Wikipedia. (n.d.). Indole.

  • Khatua, M., Rani, S., & Goswami, B. (2023). Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. The Journal of Organic Chemistry, 88(9), 5603–5616.

  • Ramirez-Gracia, P. J., et al. (2026, January 1). New photocatalyzed C-3 alkylation of unprotected indoles with Michael acceptors: Push-pull TPA derivative as emerging photosensitizer. Results in Chemistry, 20, 103025.

  • Anonymous. (2021, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source.

  • Anonymous. (n.d.). Biologically active indole‐based N‐carboxamide derivatives. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole.

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Molecules, 17(5), 5713–5732.

  • Anonymous. (2024, May 30). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.

  • Anonymous. (n.d.). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC.

  • Anonymous. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

  • Anonymous. (2025, January 2). Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed.

  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.

  • Saulnier, M. G., & Gribble, G. W. (1996). 3-LITHIO-1-(TRIISOPR0PYLSILYL)INDOLE. PREPARATION AND. Heterocycles, 43(8), 1713.

  • Anonymous. (2022, October 21). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI.

  • Wikipedia. (n.d.). Indole.

  • Anonymous. (2026, February 11). Hydrogen borrowing enabled Cp*Ir(III)-catalyzed C3 alkylation of indoles and oxindoles. ResearchGate.

  • Anonymous. (2020, August 13). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. MDPI.

  • Anonymous. (n.d.). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals.

  • Anonymous. (2021, January 8). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. PMC.

Sources

1H NMR characterization techniques for N-substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced ¹H NMR Characterization Strategies for N-Substituted Indoles Subtitle: A Mechanistic Guide to Spectral Interpretation and Protocol Validation

Introduction

The indole scaffold is a privileged pharmacophore in medicinal chemistry and drug development. Substitution at the N1 position (such as N-alkylation, N-acylation, or N-arylation) is a frequent synthetic strategy used to modulate a drug candidate's lipophilicity, metabolic stability, and target affinity. For application scientists, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying the regioselectivity and structural integrity of these modifications. This guide provides an in-depth, causality-driven approach to the ¹H NMR characterization of N-substituted indoles, ensuring that your analytical workflows are robust and self-validating.

Mechanistic Insights: The Causality of Chemical Shifts

When an indole is substituted at the N1 position, the electronic environment of the entire bicyclic system is perturbed. Understanding the causality behind these shifts is critical for accurate spectral interpretation.

1. The Disappearance of the N-H Resonance The most immediate and self-validating proof of successful N-substitution is the complete absence of the broad N-H proton signal. In unsubstituted indoles, this proton exchanges with the solvent, and its chemical shift is highly concentration- and solvent-dependent, typically appearing at δ 8.0–8.5 ppm in CDCl₃ and δ 10.9–11.5 ppm in DMSO-d₆ 1. Its disappearance confirms that the reaction occurred at the nitrogen atom rather than the C2 or C3 positions.

2. Diagnostic Aliphatic Signatures The newly introduced N-substituent provides a primary quantitative handle. Because the indole nitrogen is electron-withdrawing, the protons on the adjacent carbon (the α-carbon of the substituent) are significantly deshielded.

  • N-Alkyl Groups: An N-ethyl substitution yields a highly diagnostic first-order coupling pattern: a triplet at δ 1.2–1.5 ppm (-CH₃) and a deshielded quartet at δ 4.1–4.5 ppm (-CH₂-) 2. The downfield shift of the methylene protons confirms direct attachment to the heteroatom.

  • N-Acyl Groups: An N-acetyl group typically presents as a sharp singlet at δ ~2.6 ppm.

3. Anisotropic and Electronic Effects on H-2 and H-7 The protons at the C-2 and C-7 positions act as internal sensors for the electronic nature of the N-substituent 3.

  • Electron-Donating Groups (e.g., Alkyl): These mildly increase electron density in the ring, causing slight upfield shifts (shielding) of H-2 and H-7.

  • Electron-Withdrawing Groups (e.g., Acyl, Sulfonyl): These pull electron density away from the ring via inductive effects. Furthermore, the carbonyl oxygen of an N-acyl group often adopts a conformation coplanar with the indole ring, placing the H-7 proton directly in the deshielding region of the carbonyl's magnetic anisotropy. This causes a dramatic downfield shift of H-7 (often >8.0 ppm), which serves as a definitive marker for N-acylation versus N-alkylation.

4. Solvent Selection: CDCl₃ vs. DMSO-d₆ The choice of deuterated solvent dictates the resolution of the aromatic region. CDCl₃ is the default for non-polar N-alkyl indoles, providing sharp, well-resolved multiplets. However, for highly polar or biologically active derivatives, DMSO-d₆ is required 4. While DMSO-d₆ causes a general downfield shift of all aromatic protons due to its strong hydrogen-bond accepting nature, it can induce signal overlap in the δ 7.0–7.8 ppm region. If overlap occurs, 2D NMR (COSY and HMBC) must be employed to trace the spin systems starting from the isolated H-3 proton (typically the most shielded aromatic signal at δ ~6.5 ppm).

Quantitative Data: Chemical Shift Comparisons

The following table summarizes the causal effects of different N-substituents on the indole core protons.

Proton PositionUnsubstituted Indole (CDCl₃)N-Methylindole (CDCl₃)N-Acetylindole (CDCl₃)Diagnostic Causality
N-H / N-R ~ 8.10 (br s)~ 3.75 (s, 3H)~ 2.60 (s, 3H)Absence of N-H validates substitution; N-R shift indicates the functional group.
H-2 ~ 7.18 (dd)~ 7.05 (d)~ 7.40 (d)Deshielded by electron-withdrawing N-acyl groups via inductive effects.
H-3 ~ 6.52 (dd)~ 6.45 (d)~ 6.60 (d)Most shielded ring proton; remains relatively stable across substitutions.
H-4 ~ 7.64 (d)~ 7.60 (d)~ 7.60 (d)Distant from N1; experiences minimal electronic perturbation.
H-7 ~ 7.35 (d)~ 7.30 (d)~ 8.40 (d)Dramatically deshielded by the magnetic anisotropy of the N-acyl carbonyl.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints to guarantee spectral accuracy.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the purified N-substituted indole.

  • Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) or DMSO-d₆.

  • Validation Check: Ensure the solution is entirely particulate-free. Particulates distort the magnetic field homogeneity, leading to broadened peaks and the loss of fine coupling constants (J-values). Filter the solution through a glass wool plug if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration and Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock onto the deuterium frequency of the solvent and shim the Z1–Z5 gradients to achieve a TMS line width of <1.0 Hz.

  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30 on Bruker systems).

  • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. For rigorous quantitative validation (qNMR) of the N-substituent against the aromatic core, extend D1 to 5.0 seconds. This ensures complete longitudinal relaxation (T1) of all protons, preventing the under-integration of isolated aromatic protons.

  • Acquire 16 to 64 scans depending on the exact sample concentration.

Step 3: Processing and Structural Verification

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing resolution.

  • Perform Fourier Transformation (FT) and carefully apply zero- and first-order phase corrections.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm) 4.

  • Validation Check: Integrate the N-substituent signal (e.g., the N-CH₃ singlet) and set its value to exactly 3.00. The integral of the isolated H-3 proton must read approximately 1.00. A significant deviation indicates either incomplete substitution, co-eluting impurities, or an insufficient relaxation delay.

Workflow Visualization

G N1 Sample Preparation (Dissolve in CDCl3 or DMSO-d6) N2 1H NMR Acquisition (Set D1 > 2.0s for integration) N1->N2 N3 Check for N-H Signal (Absence at 8.0-11.5 ppm?) N2->N3 N4 Reaction Failed / Incomplete (Re-purify sample) N3->N4 No (Signal Present) N5 Confirm N-Substituent (e.g., N-CH2 at 4.1-4.5 ppm) N3->N5 Yes (Signal Absent) N6 Analyze H-2 & H-7 Shifts (Check for anisotropic deshielding) N5->N6 N7 Validate Integration Ratio (N-Alkyl vs. H-3 proton) N6->N7 N8 Structural Verification Complete N7->N8 Ratio is 1:1 equivalent

Logical workflow for the 1H NMR structural verification of N-substituted indoles.

References

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla Source: ACS.org URL:[Link]

  • Synthesis and biological evaluation of some N-substituted indoles Source: Arkivoc URL:[Link]

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism Source: PMC - NIH URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 1H-Indole-1-carboxamide Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3][4] The functionalization of the indole scaffold is therefore a critical endeavor in drug discovery. This guide provides an in-depth exploration of 1H-indole-1-carboxamide and its derivatives as versatile and strategic intermediates for pharmaceutical synthesis. The carboxamide moiety, known for its stability, neutral charge, and hydrogen bonding capabilities, serves not only as a key pharmacophoric element but also as a crucial directing and protecting group, enabling selective modifications at other positions of the indole ring.[2][3] We will detail robust protocols for the synthesis of these core structures and their subsequent elaboration into advanced intermediates via powerful catalytic methods, explaining the chemical rationale behind each step to ensure reproducible and scalable outcomes for researchers in drug development.

Introduction: The Synergy of the Indole Core and the Carboxamide Linker

The power of the indole ring in pharmacology stems from its ability to mimic endogenous molecules, such as tryptophan, and interact with a wide array of biological targets. This has led to the development of indole-based drugs for oncology, inflammation, and infectious diseases.[1][2] The strategic attachment of a carboxamide group at the N1 position (1H-Indole-1-carboxamide) provides a pivotal synthetic handle.

This modification accomplishes two primary objectives:

  • Modulation of Physicochemical Properties: The carboxamide group can fine-tune the solubility, polarity, and hydrogen bonding potential of the final molecule, directly impacting its pharmacokinetic and pharmacodynamic profile.

  • Synthetic Control: The N1-carboxamide can act as a protecting group, deactivating the typically reactive indole nitrogen and allowing for selective functionalization at other positions (e.g., C2, C3, or the benzo ring). This control is paramount for building molecular complexity in a predictable manner.

This document focuses on the practical synthesis of indole-1-carboxamides and their subsequent use in palladium-catalyzed cross-coupling reactions—a workhorse in modern medicinal chemistry for constructing advanced pharmaceutical intermediates.

Synthesis of the 1H-Indole-1-carboxamide Scaffold

The most direct method for synthesizing 1H-indole-1-carboxamides is through the N-carboxamidation of an indole precursor with an isocyanate. While this reaction can proceed uncatalyzed, the use of catalysts like Copper(I) salts has become standard practice to ensure high yields and mild reaction conditions, accommodating a wider range of sensitive functional groups.[5][6]

A plausible mechanism for the Cu(I)-catalyzed reaction involves the activation of the isocyanate by the copper catalyst, facilitating the nucleophilic attack from the indole nitrogen. This process is efficient and provides a reliable entry point to the target scaffold.[5][6]

Cu_Catalyzed_N_Carboxamidation Indole Indole (R'-H) Addition_Product Intermediate Adduct Indole->Addition_Product Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) Activated_Complex Activated Cu-Isocyanate Complex Isocyanate->Activated_Complex Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Activated_Complex Activation Activated_Complex->Addition_Product Product 1H-Indole-1-carboxamide Addition_Product->Product Proton Transfer & Catalyst Regeneration Product->Cu_Catalyst

Caption: Proposed mechanism for Cu(I)-catalyzed N-carboxamidation of indoles.

Protocol 1: Copper(I)-Catalyzed Synthesis of N-Phenyl-1H-indole-1-carboxamide

This protocol describes a general and scalable method for the synthesis of a model indole-1-carboxamide.

Materials:

  • 1H-Indole (1.0 equiv)

  • Phenyl isocyanate (1.1 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 1H-Indole and CuI.

  • Add anhydrous DMF via syringe and stir the mixture at room temperature until the solids dissolve.

  • Add phenyl isocyanate dropwise to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed.

  • Upon completion, pour the reaction mixture into ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-phenyl-1H-indole-1-carboxamide.

Building Complexity: Cross-Coupling Reactions on Halogenated Indole Intermediates

A powerful strategy in pharmaceutical synthesis involves using a halogenated precursor as a versatile anchor point for introducing molecular diversity. In this context, a bromo-substituted indole-1-carboxylate (a specific type of carboxamide derivative) is an exceptionally valuable intermediate.[1] The bromine atom at a defined position (e.g., C7) serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]

This approach is critical for synthesizing libraries of compounds, particularly for targets like protein kinases, where specific substitutions can dramatically alter binding affinity and selectivity.[1] For instance, installing an aryl group at the 7-position can mimic the adenine region of ATP, while an amino group can provide crucial hydrogen bond interactions within the kinase hinge region.[1]

Cross_Coupling_Workflow Start 7-Bromo-1H-indole-1-carboxylate (Starting Intermediate) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pathway 1 Buchwald Buchwald-Hartwig Amination Start->Buchwald Pathway 2 Suzuki_Reagents Reagents: Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Suzuki->Suzuki_Reagents Product_Aryl 7-Aryl-1H-indole-1-carboxylate (C-C Bond Formed) Suzuki->Product_Aryl Buchwald_Reagents Reagents: R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Buchwald->Buchwald_Reagents Product_Amino 7-Amino-1H-indole-1-carboxylate (C-N Bond Formed) Buchwald->Product_Amino

Caption: Synthetic pathways from a 7-bromo-indole intermediate.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 7-Aryl-1H-indole Intermediate

This protocol outlines a general procedure for forming a carbon-carbon bond at the 7-position of the indole ring.

Materials:

  • tert-Butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine tert-butyl 7-bromo-1H-indole-1-carboxylate, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with argon or nitrogen gas (repeat 3 times).

  • Add the dioxane/water solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indole derivative.[1]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of a 7-Amino-1H-indole Intermediate

This protocol details the formation of a carbon-nitrogen bond, a key transformation for introducing amine functionalities.

Materials:

  • tert-Butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, argon-flushed Schlenk tube, add the palladium catalyst, phosphine ligand, and Cs₂CO₃.

  • Add tert-butyl 7-bromo-1H-indole-1-carboxylate and the chosen amine.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, with stirring. Monitor for consumption of the starting material by LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to isolate the desired 7-amino-1H-indole derivative.[1]

Data Summary and Characterization

The success of these protocols is contingent on careful execution and rigorous characterization of the products. The following table summarizes expected outcomes and necessary analytical validation.

Reaction Type Starting Material Coupling Partner Product Type Typical Yield Characterization Methods
Cu(I)-Catalyzed N-Carboxamidation 1H-IndoleIsocyanate1H-Indole-1-carboxamide85-95%[6][7]¹H NMR, ¹³C NMR, HRMS
Suzuki-Miyaura Coupling 7-Bromo-indole-1-carboxylateArylboronic Acid7-Aryl-indole-1-carboxylate60-90%[8][9]¹H NMR, LC-MS, HPLC
Buchwald-Hartwig Amination 7-Bromo-indole-1-carboxylateAmine7-Amino-indole-1-carboxylate70-95%[1]¹H NMR, LC-MS, HPLC

Conclusion

1H-Indole-1-carboxamide and its halogenated derivatives are not merely passive scaffolds but are enabling tools for the efficient and controlled synthesis of complex pharmaceutical intermediates. The protocols detailed herein for N-carboxamidation and subsequent palladium-catalyzed cross-coupling reactions represent robust, field-proven methodologies. By understanding the causality behind these transformations—from catalyst activation to the strategic installation of pharmacophoric groups—researchers can confidently leverage these intermediates to accelerate the discovery and development of novel, indole-based therapeutic agents. The self-validating nature of these protocols, which incorporate in-process monitoring and rigorous purification, ensures the generation of high-purity materials essential for progression in the drug development pipeline.

References

  • Benchchem. Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry.
  • ResearchGate. The Cu(I)-catalyzed synthesis of indole-1-carboxamides (P) from...
  • SIOC Journals. Cesium-Catalyzed N-Carboxamidation of Indoles for Synthesis of Indole-1-carboxamides.
  • ResearchGate. (a) Representative bioactive molecules containing indole‐1‐carboxamides. (b) General methods for the synthesis of indole‐1‐carboxamides.
  • Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • PMC (PubMed Central). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • PubMed. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors.
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025).
  • Scientists crack indole's toughest bond with copper, unlocking new medicines. (2025).
  • Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.
  • Organic & Biomolecular Chemistry (RSC Publishing). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.
  • PMC (PubMed Central). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Benchchem. Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • Grantome. Strategies for the Synthesis of Bioactive Molecules - Neil Garg.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 1H-Indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-Indole-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, competing side reactions, and purification challenges. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with the synthesis of 1H-Indole-1-carboxamide and its derivatives. Here, we provide in-depth, field-proven insights, troubleshooting strategies, and optimized protocols grounded in established chemical principles.

Core Synthetic Pathways: An Overview

The formation of the N-CO bond at the indole nitrogen is typically achieved through two primary routes: the reaction of indole with an isocyanate or the acylation with a carbamoyl chloride. The choice of method depends on substrate availability, scale, and sensitivity to reaction conditions.

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_end Process Outcome Indole 1H-Indole MethodA Pathway A: Catalytic N-Carboxamidation (e.g., CuI, BCl₃, CsOH) Indole->MethodA MethodB Pathway B: N-Acylation (e.g., NaH, Phase-Transfer Catalysis) Indole->MethodB Reagent Carbamoylating Agent (Isocyanate or Carbamoyl Chloride) Reagent->MethodA Isocyanate Reagent->MethodB Carbamoyl Chloride Workup Aqueous Work-up & Extraction MethodA->Workup MethodB->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product 1H-Indole-1-carboxamide Purify->Product

Caption: General workflow for the synthesis of 1H-Indole-1-carboxamide.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is disappointingly low or I'm seeing no product formation. What are the primary causes?

A1: A low or zero yield is a frequent problem that can typically be traced back to a few critical factors:

  • Reagent Quality and Handling: Isocyanates are highly susceptible to hydrolysis. The presence of moisture in the solvent, on the glassware, or in the indole starting material will lead to the rapid formation of the corresponding symmetric urea, consuming the isocyanate and halting the desired reaction.

    • Solution: Always use anhydrous solvents, flame-dry glassware under an inert atmosphere (Nitrogen or Argon), and ensure your indole is dry.

  • Catalyst Inactivity: Transition metal catalysts like Copper(I) iodide (CuI) can be oxidized to the inactive Cu(II) state if not handled properly. Similarly, Lewis acids like Boron trichloride (BCl₃) are extremely moisture-sensitive.

    • Solution: Use freshly purchased, high-purity catalysts. If using CuI, consider washing with diethyl ether to remove any oxidized impurities. For BCl₃, use a fresh bottle of a solution in a non-protic solvent. A cesium-based catalyst like CsOH·H₂O can sometimes be a more robust alternative under mild conditions[1].

  • Suboptimal Reaction Temperature: While heating can often accelerate reactions, some catalytic systems are sensitive. For instance, some palladium-catalyzed reactions require precise temperature control to prevent catalyst decomposition or unwanted side reactions[2][3].

    • Solution: Screen temperatures systematically. For many copper- and boron-catalyzed N-carboxamidations, room temperature to 60 °C is often sufficient[4][5].

  • Incorrect Solvent Choice: The solvent can play a crucial role beyond simply dissolving the reagents. Theoretical studies on the Cu(I)-catalyzed N-carboxamidation have shown that solvents like DMSO, THF, and Acetone can act as proton-transfer shuttles, significantly lowering the activation energy barrier of the reaction.[6][7] A non-participating solvent may lead to a sluggish or failed reaction.

    • Solution: For CuI-catalyzed reactions, DMSO is often an excellent choice, leading to high yields (e.g., 95%)[6][7]. For BCl₃-catalyzed reactions, 1,2-dichloroethane is preferred[5].

Q2: My TLC/LC-MS analysis shows multiple spots and significant impurity peaks. What are these side products and how can I prevent them?

A2: The formation of side products is a key challenge in maximizing yield and simplifying purification.

  • Isocyanate-Derived Impurities: As mentioned, the most common impurity is the symmetric urea formed from the reaction of the isocyanate with water. Another possibility is the trimerization of the isocyanate to form an isocyanurate, especially when heated in the presence of certain catalysts.

    • Prevention: The most effective preventative measure is the rigorous exclusion of moisture. Additionally, adding the isocyanate slowly to the reaction mixture containing the indole and catalyst can favor the desired bimolecular reaction over self-condensation.

  • Competing C-Functionalization of Indole: While the N-H proton of indole is the most acidic, under certain conditions, electrophilic attack can occur at the C3 position, which is highly nucleophilic.[8] This is less common in dedicated N-carboxamidation reactions but can occur if using highly reactive carbamoylating agents in the presence of strong, unhindered Lewis acids.

    • Prevention: Employing catalyst systems known to favor N-selectivity is crucial. Boron-based Lewis acids like BCl₃ have shown excellent N-selectivity over C-amidation for unprotected indoles.[5]

Q3: The reaction starts well but stalls before completion, leaving unreacted indole. What could be the cause?

A3: A stalling reaction indicates that the catalytic cycle has been interrupted or the reaction has reached an unfavorable equilibrium.

  • Catalyst Deactivation: The catalyst may be slowly poisoned by impurities in the starting materials or degrade over the course of the reaction.

    • Solution: Ensure high-purity starting materials. In some cases, a second charge of the catalyst can restart the reaction, although this is not ideal for process control.

  • Product Insolubility: The 1H-Indole-1-carboxamide product may have limited solubility in the reaction solvent and precipitate out, coating the catalyst particles or preventing effective stirring.

    • Solution: If precipitation is observed, consider switching to a solvent in which the product is more soluble at the reaction temperature, such as DMF or NMP.

  • Product Inhibition: The product itself can sometimes coordinate to the catalyst more strongly than the starting materials, effectively inhibiting the catalytic cycle.

    • Solution: This is an inherent limitation of some catalytic systems. Running the reaction at a higher dilution may sometimes help, though this can also decrease the overall reaction rate.

Start Low Yield or Failed Reaction CheckReagents 1. Check Reagent Purity & Dryness (Indole, Isocyanate, Solvent) Start->CheckReagents CheckCatalyst 2. Verify Catalyst Activity (Fresh bottle? Correct storage?) CheckReagents->CheckCatalyst Reagents OK CheckConditions 3. Review Reaction Conditions (Temperature, Atmosphere, Time) CheckCatalyst->CheckConditions Catalyst OK CheckMethod 4. Is the Synthetic Method Appropriate for the Substrate? CheckConditions->CheckMethod Conditions OK Optimize Systematically Optimize (Solvent, Temp, Catalyst Loading) CheckMethod->Optimize Method OK

Sources

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 1H-Indole-1-carboxamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1H-Indole-1-carboxamide and encountering challenges with its stability in aqueous environments. The inherent reactivity of the N-acylindole linkage presents a significant hurdle, as it is susceptible to hydrolysis, which can compromise experimental results and the shelf-life of formulations. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your work.

Understanding the Challenge: The Instability of the N-Acylindole Moiety

The 1H-Indole-1-carboxamide molecule contains an amide functional group directly attached to the nitrogen of the indole ring. This "N-acylindole" linkage is the primary site of vulnerability in aqueous media. Unlike more stable secondary amides, the electron-withdrawing nature of the indole ring can influence the reactivity of the adjacent carbonyl group, making it susceptible to nucleophilic attack by water. This process, known as hydrolysis, leads to the cleavage of the amide bond, yielding indole and the corresponding carboxylic acid.

The rate of this degradation is significantly influenced by several factors, including pH, temperature, and the composition of the aqueous medium. Both acidic and basic conditions can catalyze the hydrolysis reaction, often with base-catalyzed hydrolysis being a more significant concern for many amides.[1][2]

Frequently Asked Questions (FAQs)

Q1: My 1H-Indole-1-carboxamide solution seems to be degrading over time. How can I confirm that hydrolysis is the cause?

A1: The most definitive way to confirm hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By monitoring your solution over time, you can look for a decrease in the peak corresponding to 1H-Indole-1-carboxamide and the appearance of new peaks. The primary degradation products you would expect to see are indole and the corresponding carboxylic acid. Comparing the retention times and mass spectra of your degraded sample with authentic standards of the potential degradation products will provide conclusive evidence.

Q2: I'm observing a color change in my stock solution of 1H-Indole-1-carboxamide. Is this related to hydrolysis?

A2: While hydrolysis itself doesn't typically produce colored products, a color change (often to yellow or pink) in indole-containing solutions is a common indicator of oxidative degradation.[3] Indoles are susceptible to oxidation, especially when exposed to air and light. This can occur in parallel with hydrolysis. To minimize oxidation, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon), use amber vials to protect from light, and store solutions at low temperatures.[3]

Q3: At what pH is 1H-Indole-1-carboxamide most stable?

A3: Generally, amides exhibit a U-shaped pH-rate profile, with the highest stability typically found in the neutral to slightly acidic pH range (around pH 4-6).[4] Both strongly acidic and strongly basic conditions catalyze hydrolysis.[1][5] For N-acylindoles specifically, basic hydrolysis can be a significant degradation pathway.[6] Therefore, maintaining a pH within the slightly acidic to neutral range is a critical first step in preventing hydrolysis.

Q4: Can I use any buffer to control the pH?

A4: The choice of buffer is crucial. While the primary role of the buffer is to maintain a stable pH, some buffer components can participate in the degradation of your compound. It is important to select a buffer system that is inert with respect to the indole moiety. Phosphate and acetate buffers are generally good starting points for the slightly acidic to neutral pH range.[7] However, it is always advisable to perform a preliminary stability study with your chosen buffer to ensure compatibility.

Q5: Will lowering the temperature be sufficient to prevent hydrolysis?

A5: Lowering the temperature will significantly decrease the rate of hydrolysis, as chemical reactions, including degradation, are temperature-dependent.[5] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable.[3] However, for experiments that must be conducted at ambient or physiological temperatures, temperature control alone will not be sufficient to prevent hydrolysis, and other strategies such as pH control and the use of cosolvents should be employed.

Troubleshooting Guides

Issue 1: Rapid Degradation of 1H-Indole-1-carboxamide in Aqueous Buffer

Symptoms:

  • Significant decrease in the concentration of the parent compound within hours of preparation, as observed by HPLC.

  • Appearance of prominent degradation peaks corresponding to indole and the related carboxylic acid.

Root Cause Analysis: This rapid degradation is likely due to an unsuitable pH of the aqueous buffer, which is catalyzing the hydrolysis of the N-acylindole linkage.

Troubleshooting Workflow:

start Rapid Degradation Observed check_ph Measure pH of the Solution start->check_ph ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme adjust_ph Adjust pH to 6.0-7.0 using a suitable buffer ph_extreme->adjust_ph Yes ph_ok Is pH within 4-8? ph_extreme->ph_ok No retest Re-evaluate Stability adjust_ph->retest stability_improved Stability Improved retest->stability_improved buffer_reactivity Consider Buffer Reactivity ph_ok->buffer_reactivity issue_persists Issue Persists ph_ok->issue_persists change_buffer Switch to an alternative buffer (e.g., Phosphate to Acetate) buffer_reactivity->change_buffer change_buffer->retest

Figure 2. Workflow for enhancing stability with cosolvents.

Detailed Protocol: Cosolvent Screening

  • Select a range of water-miscible, non-reactive organic solvents. Good starting choices include propylene glycol, polyethylene glycol (e.g., PEG 300 or 400), and dimethyl sulfoxide (DMSO). [1][8]2. Prepare your optimized buffer solution (from Issue 1) containing increasing concentrations of the chosen cosolvent (e.g., 5%, 10%, 15%, 20% v/v).

  • Dissolve 1H-Indole-1-carboxamide in each of the cosolvent-buffer mixtures. Note any solubility issues.

  • Incubate and analyze the samples over time using HPLC, as described in the pH optimization protocol.

  • Compare the degradation rates to identify the cosolvent and concentration that provides the best balance of stability and solubility for your application.

Data Summary

ParameterConditionRecommendationRationale
pH Aqueous SolutionMaintain pH in the range of 4.0 - 7.0Minimizes both acid and base-catalyzed hydrolysis. [1][4][5]
Temperature Storage & ExperimentationStore solutions at ≤ 4°C. For long-term, freeze at -20°C or below. [3]Reduces the kinetic rate of hydrolysis. [5]
Buffer System Aqueous FormulationsAcetate or Phosphate buffersGenerally inert and effective in the optimal pH range. [7]
Cosolvents To Reduce Water ActivityPropylene Glycol, PEG, DMSO (5-20% v/v)Decreases the concentration of water, thereby slowing the rate of hydrolysis. [1][8]
Atmosphere Solution Handling & StorageInert (Nitrogen or Argon)Minimizes oxidative degradation of the indole ring. [3]
Light Exposure Solution Handling & StorageProtect from light (use amber vials)Prevents photo-degradation. [3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 1H-Indole-1-carboxamide
  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.5.

  • Cosolvent Addition: To the buffer, add propylene glycol to a final concentration of 10% (v/v).

  • Degassing: Sparge the buffer/cosolvent mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the required amount of 1H-Indole-1-carboxamide and dissolve it in the degassed buffer/cosolvent mixture to the desired concentration.

  • Storage: Store the stock solution in an amber vial, with the headspace flushed with nitrogen or argon, at 2-8 °C for short-term use or at -20 °C for long-term storage.

Protocol 2: Monitoring the Stability of 1H-Indole-1-carboxamide by HPLC
  • HPLC System: A standard reversed-phase HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for separating 1H-Indole-1-carboxamide from its degradation products.

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of your sample and, if necessary, dilute it with the initial mobile phase composition to fall within the linear range of your calibration curve.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Integrate the peak area of 1H-Indole-1-carboxamide and use a calibration curve to determine its concentration. The percentage of remaining compound can be calculated relative to the initial concentration at time zero.

By implementing these strategies and following the detailed protocols, researchers can significantly improve the stability of 1H-Indole-1-carboxamide in aqueous media, leading to more reliable and reproducible experimental outcomes.

References

  • Cipiciani, A., Linda, P., Savelli, G. (1983). Kinetics and mechanism of the basic hydrolysis of N-acylpyrroles, N-acylindoles and N-acylcarbazoles. Journal of Heterocyclic Chemistry, 20(1), 247-248.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913.
  • The Pharmaceutical Journal. (2021).
  • Glidewell, C., & Lloyd, D. (1984). The structures and the stability of the isomers of indole. Journal of Chemical Research, Synopses, (2), 56-57.
  • Hettel, M. (2012). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin.
  • Gorb, L., & Leszczynski, J. (2000). On the hydrolysis mechanisms of amides and peptides. Journal of the American Chemical Society, 122(4), 539-548.
  • Alsante, K. M., Hatajik, T. D., Horni, A., & Sharp, T. R. (2001). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Research, 18(9), 1223-1232.
  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., ... & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
  • Sisco, J. M., & Stella, V. J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187:(+)-1, 2-bis-(3, 5-dioxopiperazin-1-yl) propane. Pharmaceutical research, 9(9), 1209-1214.
  • Ozturk, S., Shahabi, S., & Kutuk, H. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1021-1034.
  • Cambridge International AS and A Level Chemistry 9701. (n.d.). Amide Hydrolysis Practical Guide.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N-and N, N-substituted amides and nitriles. ARKIVOC: Online Journal of Organic Chemistry, 2015(7).
  • Wang, H., Lu, Y., Liu, C., & Zhang, Y. (2019). Chameleon-like Behavior of the Directing Group in the Rh (III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
  • Li, Y., Wang, Y., Zhang, Y., & Li, X. (2024). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4 (3H)-one and tryptanthrin syntheses. Organic & Biomolecular Chemistry, 22(20), 4053-4058.
  • Zhang, Y., Li, Y., Wang, Y., & Li, X. (2024). Regioselective Electrooxidative [3+ 2] Annulation between Indole and Aniline Derivatives to Construct Functionalized Indolo [2, 3-b] indoles. Organic Letters.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 95(12), 4023-4024.
  • Raghu College of Pharmacy. (n.d.). UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII.
  • Cipiciani, A., Linda, P., Savelli, G., & Bunton, C. A. (1981). Acid-catalyzed hydrolyses of acylpyrroles and acylindoles. Noninvolvement of protonated substrates. Journal of the American Chemical Society, 103(16), 4874-4878.
  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., ... & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
  • BenchChem. (2025).
  • da Silva-Júnior, E. F., de França, P. H. B., Rodrigues, E. E. S., Campos, N. M. R., de Aquino, T. M., & de Oliveira, M. C. F. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 841-846.
  • Sitanurak, J., Nacapricha, D., & Sameenoi, Y. (2022). Dip-and-Read, Organic Solvent-Compatible, Paper-Based Analytical Devices Equipped with Chromatographic Separation for Indole Analysis in Shrimp. ACS omega, 7(17), 14896-14904.
  • Wrona-Piotrowicz, A., & G-K, A. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(13), 4235.
  • Heda, L. C., Sharma, R., Mosalpuri, S. R., & Chaudhari, P. B. (2010). Viscometric investigations and molecular interactions of some derivatives of 5-substituted indole dihydropyrimidines in mixed organic solvents. Eclética Química, 35, 23-32.
  • Mannur, V. S., Patel, D., Mastiholimath, V. S., & Shah, G. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 34-38.
  • Unacademy. (2022). Acid Hydrolysis.
  • Wikipedia. (n.d.). Indole.
  • Gu, L., Liu, J., Zhang, L., Xiong, Y., & Wang, R. (2014). Synthesis of 3-acylindoles via decarboxylative cross-coupling reaction of free (NH) indoles with α-oxocarboxylic acids. Organic letters, 16(17), 4586-4589.
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94.
  • ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Lei, X., Angeli, G. K., & Neochoritis, C. G. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen research portal.
  • Gabriele, B., & Veltri, L. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 698-713.

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Technical Support Center: Troubleshooting & Optimization for N-Carbamoylation of Indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and catalytic nuances of indole N-carbamoylation. Unlike standard substitution reactions, the indole core is an ambient nucleophile, making regioselectivity (N1 vs. C2 vs. C3) highly sensitive to temperature and catalyst selection.

This guide provides self-validating protocols, root-cause analysis for common failures, and mechanistic workflows to ensure reproducible N-carbamoylation in your drug development and synthetic pipelines.

I. Frequently Asked Questions (FAQs): Thermodynamics & Catalysis

Q1: Why am I getting C3-amidation instead of the desired N1-carbamoylation when reacting indole with isocyanates? Causality & Solution: The indole core is an ambient nucleophile. The C3 position is inherently the most nucleophilic site due to the enamine-like character of the pyrrole ring, making C3-amidation the thermodynamically favored pathway at elevated temperatures (e.g., 80–100 °C) with softer Lewis acids like


1. To selectively drive N1-carbamoylation (N-carboxamidation), you must shift to kinetic control. Lowering the reaction temperature to 60 °C and utilizing a harder Lewis acid, such as 

(5 mol%), preferentially activates the isocyanate oxygen. This facilitates direct nucleophilic attack by the harder indole N-H, yielding the N-carbamoylated product in near quantitative yield (93%) [[1]]().

Q2: I am using urea as a green, in situ source of isocyanic acid. Why is my N-carbamoylation yield near zero at room temperature? Causality & Solution: Urea is highly stable at room temperature. The active carbamoylating species is isocyanic acid (


), which is only generated via the thermal decomposition of urea (which exists in equilibrium with ammonium cyanate) 2. This dissociation requires thermal activation. Heating the reaction above 37 °C is mandatory to generate 

; however, for preparative-scale N-carbamoylation, optimizing the temperature between 60 °C and 80 °C is required to maintain a steady state of

without driving off the volatile isocyanic acid or causing reactant degradation 3.

Q3: I attempted a Rh(III)-catalyzed reaction at 100 °C, but observed C2-amidation instead of N-carbamoylation. Why? Causality & Solution: Cationic Rh(III) complexes (e.g.,


) are specialized for directed C-H activation, not N-functionalization. At 100 °C, in the presence of a directing group (like a pyrimidine ring on the indole nitrogen), the Rh(III) catalyst will selectively activate the C2-H bond, leading to C2-amidation 4. If your goal is N-carbamoylation, transition metal C-H activation catalysts should be avoided in favor of main-group Lewis acids.

II. Troubleshooting Guide: Common Experimental Failures

Issue 1: Low Yield and Incomplete Conversion in


-Catalyzed N-Carbamoylation 
  • Root Cause: Moisture in the solvent or degradation of the

    
     catalyst. 
    
    
    
    is highly moisture-sensitive and will rapidly hydrolyze, generating HCl and neutralizing its specific Lewis acidity.
  • Corrective Action: Ensure 1,2-dichloroethane (DCE) is strictly anhydrous. Perform the reaction under an inert argon or nitrogen atmosphere. Maintain the temperature strictly at 60 °C; dropping below 50 °C significantly stalls the kinetic activation of the isocyanate.

Issue 2: High Viscosity and Precipitation in Urea-Based Reactions

  • Root Cause: At lower temperatures, high concentrations of urea can crystallize, and the thermodynamic equilibrium heavily favors intact urea rather than the active cyanate [[3]]().

  • Corrective Action: Increase the reaction temperature to 80 °C to maintain solubility and drive the equilibrium toward isocyanic acid. If viscosity remains an issue, dilute the reaction with a compatible polar aprotic solvent (e.g., DMF).

III. Quantitative Data: Regioselectivity Matrix

The following table summarizes how temperature and catalyst selection dictate the functionalization site of the indole core.

Catalyst / ReagentTemperatureSolventPrimary Reaction SiteYield (Typical)Control Mechanism

(5 mol%) + Isocyanate
60 °C 1,2-DCEN1 (N-Carbamoylation) 93% Kinetic

(30 mol%) + Isocyanate
80 °CTFTC3 (Amidation)~60-80%Thermodynamic

(5 mol%) + Isocyanate
100 °CDCEC2 (Amidation)81%C-H Activation
Urea (Thermal Decomposition)60 °C - 80 °CAqueous/PolarN1 (N-Carbamoylation)VariableThermal Equilibrium

IV. Step-by-Step Experimental Protocols

Protocol A: Kinetic N-Carbamoylation using (Isocyanate Route)

This protocol utilizes kinetic control to bypass the thermodynamically favored C3-amidation 1.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Dissolve 1H-indole (0.1 mmol, 1.0 equiv) and the desired aryl/alkyl isocyanate (0.12 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (1.0 mL).

  • Catalyst Addition: Dropwise add a solution of

    
     (5 mol%, 1.0 M in hexanes) to the vigorously stirring mixture at room temperature.
    
  • Thermal Optimization: Heat the reaction mixture strictly to 60 °C . Scientific Rationale: 60 °C provides the exact thermal energy required for the harder

    
     to activate the isocyanate oxygen without crossing the activation energy threshold for the C3-attack.
    
  • Reaction & Workup: Stir for 22–24 hours. Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via silica gel preparative thin-layer chromatography (Hexane/Ethyl Acetate).
Protocol B: Green N-Carbamoylation using Thermal Urea Decomposition

This protocol leverages the thermal breakdown of urea to generate isocyanic acid in situ 2.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add 1H-indole (1.0 equiv) and Urea (3.0 to 5.0 equiv).

  • Solvent Selection: Add a polar solvent mixture (e.g., Ethanol/Water or DMF) to ensure the solubility of both the indole and urea.

  • Thermal Activation: Heat the mixture to 80 °C . Scientific Rationale: Heating above 37 °C is required to shift the equilibrium of urea to ammonium cyanate and isocyanic acid. 80 °C ensures a rapid, steady generation of the active electrophile without causing thermal degradation of the indole core.

  • Reaction & Workup: Monitor via TLC. Upon completion (typically 12-18 hours), cool to room temperature, dilute with cold water to precipitate the N-carbamoylated product, and isolate via vacuum filtration.

V. Mechanistic Workflows

Regioselectivity Indole 1H-Indole + Isocyanate BCl3 BCl3 (5 mol%) 1,2-DCE Indole->BCl3 Hard Lewis Acid BC6F5 B(C6F5)3 (30 mol%) TFT Indole->BC6F5 Soft Lewis Acid Rh [RhCp*Cl2]2 (5 mol%) DCE Indole->Rh Transition Metal Temp60 60 °C (Kinetic Control) BCl3->Temp60 Temp80 80 °C (Thermodynamic Control) BC6F5->Temp80 Temp100 100 °C (C-H Activation) Rh->Temp100 N1 N1-Carbamoylation (Target Product) Temp60->N1 C3 C3-Amidation (Side Product) Temp80->C3 C2 C2-Amidation (Side Product) Temp100->C2

Catalyst and temperature-dependent regioselectivity pathways for indole amidation.

UreaDecomposition Urea Urea (NH2CONH2) Heat Thermal Activation (60-80 °C) Urea->Heat Cyanate Ammonium Cyanate [NH4]+ [NCO]- Heat->Cyanate Equilibrium Isocyanic Isocyanic Acid (HNCO) Cyanate->Isocyanic Dissociation Product N-Carbamoyl Indole Isocyanic->Product Nucleophilic Attack Indole 1H-Indole Indole->Product N-H reacts with HNCO

Thermal decomposition pathway of urea generating isocyanic acid for N-carbamoylation.

VI. References

  • [1] Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Royal Society of Chemistry (RSC). 1

  • [4] Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates - American Chemical Society (ACS). 4

  • [2] Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer - G-Biosciences. 2

  • [3] Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - Frontiers. 3

Sources

Technical Support Center: Purification & Troubleshooting for 1H-Indole-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing the common challenge of removing unreacted indole from 1H-Indole-1-carboxamide reaction mixtures.

Below, you will find a causality-driven breakdown of the physicochemical differences between these molecules, followed by troubleshooting FAQs, self-validating experimental protocols, and a decision workflow.

Physicochemical Comparison Table

Understanding the fundamental chemical differences between your product and the impurity is the first step in designing a successful separation strategy.

PropertyIndole (Impurity)1H-Indole-1-carboxamide (Product)Causality for Separation Strategy
pKa ~21 (N-H)N/A (N-substituted)Both are essentially neutral in standard aqueous workup (pH 2–12). Standard acid/base liquid-liquid extraction is ineffective.
Volatility High (Sublimes, steam distillable)LowIndole's lower molecular weight and distinct H-bonding profile allow for selective steam distillation[1].
Nucleophilicity High at C3 and N1Low at C3 (deactivated by N-carbonyl)Electrophilic scavenger resins selectively bind unreacted indole without degrading the product[2].
Solubility Highly soluble in non-polar solvents (hexane, toluene)Poorly soluble in cold non-polar solventsDifferential solubility enables selective crystallization from mixed solvent systems[3].
Troubleshooting & FAQs

Q1: Why does unreacted indole persist in my product, and why does standard aqueous workup fail to remove it? A1: Incomplete deprotonation of the indole nitrogen prior to the addition of the electrophile (e.g., carbamoyl chloride or isocyanate) is the primary cause of unreacted indole[4]. Because indole is an extremely weak acid (pKa ~21) and a very weak base, it remains neutral across the entire standard aqueous workup pH range. Consequently, it will not partition into the aqueous phase during acidic or basic washes, co-extracting directly with your highly organic carboxamide product.

Q2: I am losing product during silica gel chromatography. What is a more scalable alternative? A2: 1H-Indole-1-carboxamides often streak on silica due to the highly polar amide group. A highly effective alternative is Selective Crystallization . Carboxamides form strong intermolecular hydrogen bond networks, significantly reducing their solubility in cold, non-polar solvent mixtures[3]. Indole, lacking this extensive H-bonding network, remains highly soluble in these cold non-polar solvents, allowing the product to precipitate while the impurity remains dissolved in the mother liquor.

Q3: Can I use distillation to separate the mixture? A3: Yes, specifically Steam Distillation . Indole is highly volatile and readily co-distills with water (steam distillable) due to its relatively low molecular weight and specific intermolecular hydrogen bonding profile[1]. In contrast, the higher molecular weight and polar nature of 1H-Indole-1-carboxamide prevent it from vaporizing. Bubbling hot steam through the crude mixture will carry the unreacted indole into the distillate, leaving the purified carboxamide safely in the boiling flask[5].

Q4: My product is 95% pure, but I need to remove trace (<5%) indole for biological assays. What is the gentlest method? A4: For late-stage trace scavenging, use an Electrophilic Scavenger Resin (e.g., polymer-supported isocyanate or aldehyde resin)[2]. The causality here relies on the inherent reactivity of the indole core. Unreacted indole has a highly nucleophilic C3 position and a free N-H. The 1H-Indole-1-carboxamide, however, has its N1 position blocked by the electron-withdrawing carboxamide group, which drastically reduces the nucleophilicity of its C3 position. The resin selectively forms a covalent bond with the unreacted indole, allowing you to simply filter away the impurity.

Experimental Protocols (Self-Validating Systems)
Protocol A: Selective Crystallization (For >5% Indole Impurity)

Causality: Exploits the differential hydrogen-bonding capacity between the product and impurity.

  • Dissolution: Suspend the crude mixture in a minimal amount of hot ethyl acetate until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot heptane (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling: Allow the flask to cool to room temperature undisturbed to promote crystal nucleation, then transfer to an ice bath (0 °C) for 2 hours to maximize yield.

  • Isolation: Filter the precipitated 1H-Indole-1-carboxamide via a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold heptane.

  • Validation Step: Analyze the mother liquor via TLC. If the mother liquor contains significant product, the solvent ratio was too polar; concentrate and repeat. If the isolated crystals still contain indole, the solvent was too non-polar; recrystallize with a higher ethyl acetate ratio.

Protocol B: Steam Distillation (For Process/Large Scale)

Causality: Exploits the high vapor pressure of indole in the presence of steam.

  • Setup: Transfer the crude mixture to a boiling flask equipped with a steam inlet tube (reaching the bottom of the flask) and a distillation head connected to a condenser.

  • Distillation: Pass hot steam through the mixture[5]. The unreacted indole will co-distill with the water at temperatures below 100 °C[1].

  • Monitoring: Collect the distillate in a receiving flask. The distillate will initially appear cloudy due to insoluble indole droplets.

  • Validation Step: Continue distillation until the distillate runs perfectly clear, indicating all volatile indole has been removed from the system.

  • Recovery: Extract the remaining aqueous mixture in the boiling flask with dichloromethane (DCM) to recover the pure 1H-Indole-1-carboxamide. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol C: Electrophilic Scavenging (For Trace Purification)

Causality: Covalent capture of the nucleophilic C3/N1 of unreacted indole onto a solid support.

  • Preparation: Dissolve the crude product (containing <5% indole) in anhydrous DCM or THF.

  • Resin Addition: Add 3–5 equivalents of a polymer-supported isocyanate or aldehyde scavenger resin[2].

  • Incubation: Shake or gently stir the suspension at room temperature for 4–12 hours.

  • Validation Step: Monitor the supernatant via LC-MS. If indole persists, add an additional 1 equivalent of resin and continue stirring.

  • Isolation: Filter the mixture through a sintered glass funnel to remove the resin. Concentrate the filtrate in vacuo to yield the pure carboxamide.

Decision Workflow

PurificationWorkflow Start Crude Mixture (Carboxamide + Indole) Decision Impurity Level & Scale? Start->Decision Cryst Selective Crystallization (Standard Lab Scale) Decision->Cryst >5% Indole Steam Steam Distillation (Large/Process Scale) Decision->Steam High Volume Scavenge Scavenger Resin (Trace Impurities <5%) Decision->Scavenge <5% Indole Pure1 Pure 1H-Indole- 1-carboxamide Cryst->Pure1 Filter & Wash Pure2 Pure 1H-Indole- 1-carboxamide Steam->Pure2 Recover from Flask Pure3 Pure 1H-Indole- 1-carboxamide Scavenge->Pure3 Filter Resin

Workflow for selecting the optimal unreacted indole removal strategy based on scale and purity.

References
  • MDPI. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." National Center for Biotechnology Information (PMC). URL: [Link]

  • Amrita Virtual Lab. "Purification by Steam distillation/crystallisation (Theory)." Amrita.edu. URL: [Link]

  • Buchi. "Steam Distillation." Buchi.com. URL: [Link]

  • Amerigo Scientific. "Scavenger Resins." Amerigoscientific.com. URL: [Link]

Sources

Technical Support Center: Stability of 1H-Indole-1-carboxamide in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1H-Indole-1-carboxamide under acidic reaction conditions. Our goal is to equip you with the foundational knowledge and practical solutions to navigate the complexities of working with this versatile compound.

Introduction: The Dichotomy of Indole Stability in Acid

The indole nucleus, a cornerstone of many pharmaceuticals and bioactive molecules, exhibits a nuanced relationship with acidic conditions. While generally more stable at a slightly acidic pH compared to neutral or alkaline solutions, strong acidic environments can trigger a cascade of degradation pathways.[1] The N-carboxamide moiety in 1H-Indole-1-carboxamide introduces an additional layer of complexity, as the amide bond itself is susceptible to acid-catalyzed hydrolysis. Understanding the interplay between the indole ring's reactivity and the lability of the N-carboxamide group is paramount for successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual disappearance of my 1H-Indole-1-carboxamide starting material in my acidic reaction mixture, even at moderate temperatures. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis of the N-carboxamide bond. This reaction, while often requiring heat, can proceed at a noticeable rate even at room temperature, especially in the presence of strong acids. The mechanism involves protonation of the carbonyl oxygen of the carboxamide group, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water present in the reaction medium, can then attack this activated carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and collapse of this intermediate result in the cleavage of the N-C bond, yielding the parent indole and the corresponding carboxylic acid.[2][3]

Q2: My reaction is turning a dark color and I'm seeing insoluble polymeric material. Is this related to the stability of 1H-Indole-1-carboxamide?

A2: Yes, this is a classic indicator of indole ring degradation under strongly acidic conditions. Unlike most amines, the nitrogen atom in the indole ring is not readily protonated due to the delocalization of its lone pair of electrons into the aromatic system.[4] Instead, protonation occurs preferentially at the C3 position of the indole ring.[4] This protonation disrupts the aromaticity and generates a highly reactive indoleninium ion, which can act as an electrophile and react with another neutral indole molecule, initiating a chain reaction that leads to the formation of colored dimeric and polymeric byproducts.[2]

Q3: How does the stability of the N-carboxamide group on the indole nitrogen compare to other common N-protecting groups like Boc (tert-butoxycarbonyl) under acidic conditions?

A3: The N-carboxamide group is generally considered more stable to acidic conditions than the N-Boc group. The N-Boc group is designed to be readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), often at room temperature.[1] In contrast, the cleavage of an N-acyl or N-carboxamide group typically requires harsher conditions, such as prolonged heating with strong aqueous acid.[3][5] This difference in lability is fundamental to many synthetic strategies where orthogonal protecting groups are required. However, it's crucial to remember that "stable" is a relative term, and under sufficiently harsh acidic conditions, the N-carboxamide group will also be cleaved.

Q4: Can I use Lewis acids as catalysts in reactions involving 1H-Indole-1-carboxamide?

A4: The use of Lewis acids should be approached with caution. While Lewis acids can be effective catalysts for various transformations, they can also promote the degradation of 1H-Indole-1-carboxamide. Lewis acids can coordinate to the carbonyl oxygen of the carboxamide, activating it towards nucleophilic attack and hydrolysis, similar to Brønsted acids. Additionally, some Lewis acids can interact with the electron-rich indole ring, potentially catalyzing undesired side reactions. If a Lewis acid is necessary, it is advisable to screen different Lewis acids and optimize the reaction conditions (e.g., temperature, stoichiometry) to minimize degradation of the starting material.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Incomplete reaction with significant recovery of starting material.
Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration: The acid catalyst may not be strong enough to effectively protonate the substrate and drive the reaction forward.- Increase the concentration of the acid catalyst. - Switch to a stronger acid (e.g., from acetic acid to p-toluenesulfonic acid).[6]
Low Reaction Temperature: The activation energy for the desired transformation may not be reached at the current temperature.- Gradually increase the reaction temperature while carefully monitoring for the appearance of degradation products by TLC or LC-MS.[6]
Poor Solubility: The 1H-Indole-1-carboxamide may not be fully dissolved in the reaction medium, limiting its availability for reaction.- Screen for a co-solvent that improves solubility without interfering with the reaction.
Issue 2: Formation of multiple unidentified byproducts.
Possible Cause Troubleshooting Steps
Indole Ring Degradation: As discussed in FAQ A2, strong acids can lead to polymerization of the indole nucleus.- Reduce the concentration of the acid. - Use a milder acid catalyst. - Lower the reaction temperature.
Hydrolysis of the N-carboxamide Group: The desired reaction may be slower than the rate of hydrolysis of the starting material.- If possible, perform the reaction under anhydrous conditions to minimize hydrolysis. - Shorten the reaction time.
Side Reactions with Other Functional Groups: The acidic conditions may be promoting unwanted reactions elsewhere in the molecule.- Consider protecting other acid-sensitive functional groups present in your molecule.[1]
Visualizing the Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 1H-Indole-1-carboxamide under acidic conditions.

G cluster_0 Primary Degradation Pathways A 1H-Indole-1-carboxamide B Protonation at Carbonyl Oxygen A->B H+ (Strong Acid) E Protonation at C3 of Indole Ring A->E H+ (Strong Acid) C Tetrahedral Intermediate B->C + H2O D Indole + Carboxylic Acid (Hydrolysis Product) C->D Collapse F Indoleninium Ion E->F G Dimerization/Polymerization F->G + Indole

Caption: Primary degradation pathways of 1H-Indole-1-carboxamide in acid.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework for systematically evaluating the stability of 1H-Indole-1-carboxamide under various acidic conditions.

Materials:

  • 1H-Indole-1-carboxamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Acetic Acid (AcOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostated water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1H-Indole-1-carboxamide in methanol.

  • Sample Preparation:

    • HCl Condition: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

    • AcOH Condition: To a separate vial, add 1 mL of the stock solution and 9 mL of 0.1 M AcOH.

    • Control: To a third vial, add 1 mL of the stock solution and 9 mL of a 50:50 methanol/water mixture.

  • Incubation: Place all vials in a thermostated water bath set to a desired temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic samples with an appropriate amount of a weak base (e.g., sodium bicarbonate solution).

    • Dilute the samples to a suitable concentration with the HPLC mobile phase.

    • Analyze the samples by reverse-phase HPLC. A C18 column is typically suitable.

    • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution profile at the λmax of 1H-Indole-1-carboxamide.

  • Data Analysis: Calculate the percentage of 1H-Indole-1-carboxamide remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: General Procedure for a Reaction with an Acid-Labile Substrate

This protocol outlines a general approach for conducting a reaction with 1H-Indole-1-carboxamide where acidic conditions are required, but stability is a concern.

Workflow Diagram:

G A Start: Reaction Setup B Dissolve Substrate and Reagents in Anhydrous Solvent A->B C Cool Reaction Mixture (e.g., 0°C) B->C D Add Acid Catalyst Dropwise C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Complete? E->F H No F->H No I Yes F->I Yes G Work-up: Quench with Weak Base H->E J Consider Milder Acid or Lower Temperature H->J I->G

Caption: Workflow for reactions with acid-sensitive 1H-Indole-1-carboxamide.

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. Use anhydrous solvents.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-Indole-1-carboxamide and other reaction components, followed by the anhydrous solvent.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.

  • Acid Addition: Add the acid catalyst dropwise to the stirred solution. This helps to dissipate any heat generated and minimizes localized high concentrations of acid.

  • Reaction Monitoring: Monitor the progress of the reaction closely using a suitable analytical technique (e.g., TLC or LC-MS). Note the appearance of any new, more polar spots on TLC, which could indicate hydrolysis to the parent indole.

  • Work-up: Once the reaction is deemed complete, or if significant degradation is observed, quench the reaction by pouring it into a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • J Michelle Leslie. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • LibreTexts. (2022, January 16). Acid Hydrolysis. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • RSC Publishing. (2014). Acid-catalyzed acylation reaction via C–C bond cleavage: a facile and mechanistically defined approach to synthesize 3-acylindoles. [Link]

  • ACS Publications. (2013, January 25). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. [Link]

  • Cipiciani, A., Linda, P., & Savelli, G. (1979). Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis of N-acylcarbazoles. Journal of Heterocyclic Chemistry, 16(4), 673-676.
  • ResearchGate. (2025, August 7). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]

  • ARKIVOC. (2007). Synthesis and biological evaluation of some N-substituted indoles. [Link]

  • MDPI. (2025, May 12). Effect of Acid Hydrolysis Conditions on the Extraction of Cellulose Nanocrystals. [Link]

  • ARKIVOC. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • ResearchGate. (2020, May 27). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. [Link]

  • PubMed. (2003, July 15). Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • RSC Publishing. (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. [Link]

Sources

Technical Support Center: Purification of Polar Indole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists facing the unique chromatographic challenges presented by polar indole carboxamide derivatives.

Knowledge Base: The Polarity & Hydrogen Bonding Dilemma

Indole carboxamides are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid receptor modulators, and anti-infective agents[1]. However, isolating these derivatives from crude synthetic mixtures presents significant physicochemical hurdles.

The Mechanistic Challenge: The indole ring contains a pyrrolic nitrogen that acts as a strong hydrogen bond donor. Concurrently, the carboxamide moiety provides both a hydrogen bond donor (amide NH) and a strong hydrogen bond acceptor (carbonyl C=O).

  • Normal-Phase Failure: On traditional bare silica, these functional groups interact intensely with free, unendcapped surface silanols (-SiOH). This mixed-mode retention mechanism causes the compounds to become irreversibly adsorbed or "too sticky," resulting in severe peak tailing and poor recovery[2]. While simple derivatives can sometimes be purified using gradients of ethyl acetate and hexanes[1], highly polar analogs fail under these conditions.

  • Reversed-Phase (RP) Bottlenecks: The strong intermolecular hydrogen-bonding networks of indole carboxamides result in high crystal lattice energies. This manifests as poor solubility in standard RP-HPLC mobile phases (e.g., water/acetonitrile), leading to sample precipitation at the column head and high backpressure.

Workflow Decision Matrix

To bypass these bottlenecks, scientists must select orthogonal purification modalities based on the specific solubility and polarity of the target derivative.

G N1 Crude Polar Indole Carboxamide N2 Soluble in DCM/EtOAc? N1->N2 N3 Normal Phase (Silica) Add 1-5% MeOH or Et3N N2->N3 Yes N4 Soluble in MeOH/DMSO? N2->N4 No N5 Moisture Sensitive / Requires Fast Recovery? N4->N5 Yes N8 Highly Water Soluble? N4->N8 No, highly polar N6 Preparative SFC (CO2 + MeOH/Modifier) N5->N6 Yes N7 Reversed-Phase HPLC (Water/MeCN + Additives) N5->N7 No N9 HILIC / Aqueous Normal Phase N8->N9 Yes

Caption: Decision Matrix: Purification Workflows for Polar Indole Carboxamides

Troubleshooting Guides & FAQs

Q: My indole carboxamide streaks severely on normal-phase silica, leading to overlapping fractions. How do I fix this? Causality: The tailing is caused by secondary interactions between the basic indole/amide nitrogens and acidic silanol groups on the silica surface. Solution: If you must use normal phase, mask the active sites by adding a polar modifier (e.g., 1–5% Methanol) or a competitive amine (e.g., 0.1% Triethylamine) to your mobile phase. If the compound remains too polar, you must abandon traditional normal phase and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC)[2].

Q: The compound is completely insoluble in standard reversed-phase injection solvents (e.g., Water/MeCN). How can I load it onto the column without precipitating? Causality: Intermolecular hydrogen bonding prevents solvation in moderately polar mixtures. Solution: Dissolve your sample in 100% dimethyl sulfoxide (DMSO). DMSO acts as a universal hydrogen-bond acceptor, disrupting the crystal lattice. Injecting samples dissolved in DMSO directly into an SFC or RP-HPLC system bypasses the solubility bottleneck and improves column loading capacity[3]. Caution: Keep injection volumes below 2% of the column void volume to prevent solvent breakthrough.

Q: I need high throughput and fast solvent removal because my indole carboxamide is prone to hydrolysis. What is the best technique? Causality: Extended exposure to aqueous acidic mobile phases (typical in RP-HPLC) during the slow evaporation of water can degrade sensitive carboxamide bonds. Solution: Preparative Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical CO₂ combined with a small percentage of organic modifiers (like methanol)[4]. Because CO₂ sublimates instantly at atmospheric pressure upon fraction collection, you are left with only a small volume of volatile methanol. This drastically reduces solvent evaporation time and prevents thermal/hydrolytic degradation[4].

Quantitative Comparison of Purification Modalities

The following table summarizes the operational metrics of various chromatographic techniques when applied to polar indole carboxamides.

Purification ModalityPrimary Stationary PhaseTypical Mobile PhaseAnalyte Solubility RequirementResolution for Polar AnalytesSolvent Evaporation Time
Normal Phase (NP) Bare SilicaHexane / EtOAc / MeOHHigh in Non-Polar OrganicsLow to Moderate (Tailing)Slow (High boiling points)
Reversed Phase (RP) C18 / C8Water / MeCN + 0.1% FAModerate in Aqueous/OrganicHighVery Slow (Water removal)
SFC 2-Ethylpyridine / DiolCO₂ / MeOH + 0.1% NH₃Soluble in MeOH or DMSOVery HighFast (CO₂ off-gasses)
HILIC Bare Silica / AmideMeCN / Water (High Organic)High in Polar OrganicsHighModerate

Protocol Library: Self-Validating Methodologies

Protocol A: Preparative SFC Workflow for Indole Carboxamides

This protocol leverages the gas-like diffusivity and liquid-like solvating power of supercritical CO₂ to achieve rapid purification[4].

  • Sample Preparation: Weigh the crude indole carboxamide. Dissolve in minimal pure DMSO to achieve a target concentration of 50–100 mg/mL[3].

    • Self-Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. A completely clear supernatant confirms total dissolution and prevents column frit clogging.

  • Column Selection: Equip the SFC with a 2-Ethylpyridine or Diol column. The intrinsic basicity of the 2-Ethylpyridine stationary phase prevents the indole NH from tailing.

  • Mobile Phase Setup:

    • Line A: Medical-grade CO₂.

    • Line B (Modifier): Methanol containing 0.1% v/v diethylamine (DEA) or 20 mM ammonia.

  • Gradient Elution: Run a scouting gradient from 5% to 50% Line B over 5 minutes at a flow rate of 3–5 mL/min (analytical scale) to determine the elution point. Scale up to 50–100 mL/min for the preparative run.

  • Fraction Collection & Recovery: Trigger collection via UV absorbance (254 nm for the indole chromophore). Evaporate the residual methanol under a gentle stream of nitrogen at 30°C.

    • Self-Validation Check: Re-dissolve a 1 mg aliquot of the dried fraction in DMSO-

      
       and acquire a 
      
      
      
      H-NMR spectrum. The presence of sharp, distinct peaks for the carboxamide NH (typically ~7.5-8.5 ppm) and indole NH (typically ~11.0-12.0 ppm) confirms structural integrity and lack of degradation.
Protocol B: Aqueous Normal-Phase (HILIC) Purification

For derivatives that are highly polar and water-soluble, HILIC provides orthogonal selectivity by partitioning the analyte into a water-enriched layer on the surface of the column.

  • Mobile Phase Setup: Prepare Mobile Phase A (100% Acetonitrile) and Mobile Phase B (10 mM Ammonium Formate in Water, pH 3.0).

  • Column Equilibration: Flush a HILIC-Amide column with 95% A / 5% B for a minimum of 20 column volumes.

    • Self-Validation Check: Monitor the UV baseline at 210 nm and 254 nm. A completely flat, non-drifting baseline indicates that the aqueous hydration layer on the stationary phase has fully equilibrated.

  • Sample Loading: Dissolve the sample in 80% Acetonitrile / 20% Water. Critical: Do not dissolve in 100% water, as the strong elution solvent will cause immediate sample breakthrough.

  • Gradient Elution: Run a gradient from 95% A (high organic) down to 50% A over 15 minutes. The polar indole carboxamides will elute as the aqueous content increases[2].

References

1. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography - MilliporeSigma. 2.[2] Why HILIC is what your polar compounds need for purification - Buchi. 3.[3] Basic Principles for Purification Using Supercritical Fluid Chromatography - Waters. 4.[1] Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - NIH. 5.[4] Supercritical Fluid Chromatography (SFC) Columns - Phenomenex.

Sources

Technical Support Center: Controlling Moisture Sensitivity in Isocyanate-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Isocyanates (-N=C=O) are highly reactive electrophiles essential for the synthesis of polyurethanes, polyureas, and pharmaceutical intermediates. However, their extreme sensitivity to water vapor often leads to catastrophic batch failures, dangerous pressure build-ups, and severe stoichiometric imbalances.

This guide provides causal explanations, diagnostic protocols, and engineering controls to help you master moisture management in your synthesis workflows.

Section 1: Mechanistic Causality (The "Why")

FAQ 1: Why did my clear reaction mixture suddenly turn cloudy and build pressure?

Answer: The turbidity and pressure you are observing are the direct macroscopic results of a microscopic side reaction between your isocyanate and trace water. The highly electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack by water[1].

When water enters the system, it reacts with the isocyanate to form a carbamic acid intermediate[2]. This intermediate is thermodynamically unstable and rapidly decarboxylates, releasing carbon dioxide (CO₂) gas—which is the source of the dangerous pressure build-up in your sealed reactor[1]. The byproduct of this decarboxylation is a primary amine. Because primary amines are significantly more nucleophilic than the original hydroxyl groups (polyols) you intended to react, this newly formed amine immediately attacks a second equivalent of unreacted isocyanate[3]. This rapid secondary reaction forms a symmetric urea[1]. Ureas are highly crystalline and notoriously insoluble in most organic solvents, which causes them to precipitate out of solution, resulting in the sudden cloudiness or turbidity you observed[3].

Mechanism RNCO Isocyanate (-N=C=O) Carbamic Carbamic Acid [Unstable] RNCO->Carbamic + H2O Urea Symmetric Urea RNCO->Urea Consumes 2nd Eq. H2O Water (H2O) H2O->Carbamic Amine Primary Amine Carbamic->Amine Decarboxylation CO2 Carbon Dioxide (CO2) Carbamic->CO2 Gas Evolution Amine->Urea + Isocyanate (Fast)

Pathways of isocyanate-water side reactions leading to urea and CO2.

Section 2: Diagnostic Monitoring (The "How to Detect")

FAQ 2: How can I definitively prove that moisture is consuming my isocyanate before my desired reaction completes?

Answer: Real-time, in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard for monitoring isocyanate consumption. The asymmetric stretching vibration of the -N=C=O group produces a distinct, intense, and isolated peak between 2250 and 2285 cm⁻¹ (typically centered at 2270 cm⁻¹). By tracking the area under this peak, you can quantify the exact concentration of active isocyanate remaining[4]. If the peak diminishes faster than the theoretical kinetic rate of your primary reaction, water is actively scavenging your reagent.

Table 1: Quantitative FTIR Spectral Markers for Isocyanate Troubleshooting

Functional GroupTarget MoleculeWavenumber (cm⁻¹)Diagnostic Significance
Asymmetric -N=C=O StretchUnreacted Isocyanate2250–2285 (Peak ~2270)Primary marker for reactant consumption.
C=O Stretch (Urethane)Desired Product~1715Confirms successful primary reaction[5].
C=O Stretch (Urea)Moisture Byproduct1640–1690Indicates water contamination and side reaction.
Asymmetric CO₂ StretchMoisture Byproduct~2340Confirms carbamic acid decarboxylation.
Protocol 1: Real-Time ATR-FTIR Monitoring of Isocyanate Kinetics
  • Atmospheric Control: Purge the ATR-FTIR reaction vessel with dry nitrogen (N₂) or argon for 15 minutes to establish a strictly anhydrous baseline environment.

  • Background Acquisition: Collect a background spectrum of the anhydrous solvent (e.g., dry toluene) at the target reaction temperature to subtract solvent interference.

  • Baseline Integration: Introduce the isocyanate reagent and collect a baseline spectrum (t=0). Isolate and integrate the NCO peak area centered at 2270 cm⁻¹[5].

  • Kinetic Tracking: Initiate the reaction by adding the target polyol or amine. Configure the spectrometer software to collect and integrate spectra at 1- to 2-minute intervals.

  • Data Analysis: Plot the normalized peak area of the 2270 cm⁻¹ band versus time. A rapid, non-linear drop that outpaces the theoretical kinetic rate—especially when coupled with the emergence of a urea C=O peak at ~1640 cm⁻¹—confirms acute moisture contamination[4].

Section 3: Engineering Controls & Scavenging Strategies

FAQ 3: My solvents are purchased as "anhydrous," but I still see urea formation. How do I chemically scrub trace moisture?

Answer: "Anhydrous" solvents can rapidly absorb atmospheric moisture during transfer. To achieve true zero-moisture conditions, you must deploy active moisture scavengers. These fall into two categories: physical adsorbents (molecular sieves) and chemical scavengers (orthoesters, p-toluenesulfonyl isocyanate - pTSI)[6].

Type 3Å molecular sieves are the gold standard for physical scavenging because their 3 Angstrom pore size perfectly traps water molecules while excluding larger solvent or resin molecules[7]. For chemical scavenging, pTSI reacts preferentially with water to form an inert, soluble sulfonamide and CO₂, protecting the primary aliphatic or aromatic isocyanate[8].

Workflow Start Detect Turbidity/Pressure FTIR Run In-Situ FTIR Check 2270 cm⁻¹ Start->FTIR Check NCO peak dropping fast? FTIR->Check Scavenger Add Chemical Scavenger (e.g., pTSI) Check->Scavenger In-situ moisture Sieves Dry Solvents with 3Å Molecular Sieves Check->Sieves Pre-reaction moisture Index Adjust Isocyanate Index Check->Index Stoichiometric loss

Decision matrix for diagnosing and resolving moisture contamination.

Table 2: Moisture Scavenging Strategies Comparison

Scavenger TypeMechanism of ActionByproductsOptimal Application
3Å Molecular Sieves Physical adsorption (traps H₂O in 3Å pores)[7]NonePre-drying bulk solvents and polyols[7].
p-Toluenesulfonyl Isocyanate (pTSI) Chemical reaction with H₂O[8]CO₂, soluble sulfonamideIn-situ scavenging during active formulation[8].
Triethyl Orthoformate Chemical reaction with H₂O[8]Ethanol, ethyl formateLong-term storage stability of prepolymers.
Protocol 2: Activation and Application of 3Å Molecular Sieves
  • Thermal Desorption: Heat commercial 3Å molecular sieves in a vacuum oven at 300°C for a minimum of 4 hours to drive off physically adsorbed atmospheric water[7].

  • Inert Cooling: Immediately transfer the activated sieves to a vacuum desiccator under active argon flow, allowing them to cool to room temperature without reabsorbing ambient moisture.

  • Solvent Dosing: Add the cooled, activated sieves to the target "anhydrous" solvent at a concentration of 5–10% w/v.

  • Equilibration: Seal the vessel under inert gas and allow the solvent to sit over the sieves for at least 24 hours prior to introducing the isocyanate reagent, ensuring maximum moisture sequestration.

Section 4: Process Optimization & Stoichiometric Adjustments

FAQ 4: If trace moisture is unavoidable in my bulk raw materials, how do I prevent incomplete curing or low yields?

Answer: You must adjust the "Isocyanate Index." The Isocyanate Index is the ratio of actual NCO groups to the theoretical stoichiometric NCO groups required for a complete reaction, often multiplied by 100[9].

If trace moisture consumes a portion of your isocyanate (remembering that 1 mole of water consumes 2 moles of isocyanate), the effective index drops, leaving unreacted hydroxyl groups and resulting in a soft, under-cured material[10]. By calculating the exact water content of your raw materials (via Karl Fischer titration) and adding a slight, calculated excess of isocyanate (typically an index of 1.05 to 1.15), you can compensate for the moisture-driven stoichiometric loss without causing over-crosslinking brittleness[10].

References

  • Isocyanate - Wikipedia. Wikipedia.1

  • Technical Insights into Isocyanate Reaction Pathways. Patsnap Eureka.3

  • Moisture Scavengers in Adhesives and Sealants: Overview and Benefits. SpecialChem.6

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation.

  • Mechanism of the Water-Isocyanate Reaction. ACS.2

  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Paint.org.5

  • Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. AZoM.4

  • How to Solve the Brittleness Problem in Polyurethane Foam? Sabtech.10

  • Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers. UPCommons.8

  • Introduction to Molecular Sieves: Precision Moisture Control for High-Performance Formulations. Pflaumer.7

  • From Bioresources to Thermal Insulation Materials: Synthesis and Properties of Two-Component Open-Cell Spray Polyurethane Foams. MDPI.9

Sources

Scale-up process optimization for 1H-Indole-1-carboxamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1H-Indole-1-Carboxamide Scale-Up & Troubleshooting

Overview The indole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, cannabinoid receptor agonists, and anti-inflammatory agents[1]. Transitioning the synthesis of 1H-indole-1-carboxamide from a discovery-scale (milligram) to a process-scale (kilogram) environment introduces significant challenges in thermal management, reagent safety, and impurity control.

This technical guide provides a field-proven, self-validating framework for the scale-up of 1H-indole carbamoylation, utilizing 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to highly reactive, hazardous reagents like chlorosulfonyl isocyanate (CSI) or triphosgene[2][3].

Process Workflow & Mechanistic Pathway

ScaleUpWorkflow Indole 1H-Indole (Starting Material) Activation Activation Step (CDI, THF, 0-5°C) Indole->Activation Add CDI (1.2 eq) Intermediate 1-(1H-Indol-1-yl)carbonyl-1H-imidazole (Reactive Intermediate) Activation->Intermediate CO2 Evolution (Vent) Ammonolysis Ammonolysis (NH3(aq), 20°C) Intermediate->Ammonolysis Add NH3 (Excess) Crude Crude 1H-Indole-1-carboxamide Ammonolysis->Crude Solvent Swap / Precipitate Purification Crystallization (EtOH/Water Anti-solvent) Crude->Purification Heat to 70°C, Cool to 5°C Product Pure 1H-Indole-1-carboxamide (>99% HPLC Purity) Purification->Product Filtration & Drying

Figure 1: Scale-up workflow for 1H-Indole-1-carboxamide synthesis via CDI activation.

Reagent Selection & Process Optimization

Historically, the attachment of a carboxamide substituent to the indole nitrogen was achieved using chlorosulfonyl isocyanate (CSI) or triphosgene[2]. However, CSI is highly reactive with water and presents severe shipping and handling restrictions[3]. Triphosgene, while a solid, generates highly toxic phosgene gas upon activation[2].

To ensure a safe and scalable process, N,N-dialkylcarbamoylimidazolium salts or direct CDI activation are preferred[4][5]. CDI cleanly converts the indole N-H into a reactive acylimidazole intermediate, releasing only carbon dioxide and imidazole as byproducts[4].

Table 1: Quantitative Comparison of Carbamoylation Reagents for Scale-Up

ReagentTypical Yield (%)ExothermicityPrimary ByproductsScale-Up Suitability
Chlorosulfonyl Isocyanate (CSI) 85 - 90%HighSulfonamides, HClLow (Water-reactive, hazardous)[3]
Triphosgene 80 - 88%HighPhosgene gas, HClLow (Severe safety/inhalation risks)[2]
1,1'-Carbonyldiimidazole (CDI) 90 - 95%ModerateImidazole, CO₂High (Safe, easily purged byproducts)[4]
Sodium Cyanate / Acid 70 - 75%LowUnreacted indoleModerate (Lower conversion rates)[3]

Standard Operating Procedure: Kilogram-Scale Synthesis

Scientific Grounding: Every step in this protocol is designed as a self-validating system. By linking physical observations (e.g., gas evolution, dissolution) to chemical milestones, operators can verify reaction progress in real-time.

Step 1: Indole Activation (Acylimidazole Formation)

  • Charge: To a 50 L glass-lined reactor, charge 1H-indole (1.0 kg, 8.54 mol) and anhydrous Tetrahydrofuran (THF) (10 L). Stir until complete dissolution is achieved.

  • Cool: Chill the reactor jacket to 0–5 °C.

  • Activate: Add 1,1'-Carbonyldiimidazole (CDI) (1.66 kg, 10.24 mol, 1.2 eq) in 5 equal portions over 2 hours.

    • Causality: CDI reacts with the indole nitrogen to form an unstable intermediate that rapidly expels CO₂[4]. Portion-wise addition prevents volumetric expansion from overwhelming the reactor's vent condenser.

  • Validate: Warm to 20 °C and stir for 2 hours. The reaction is complete when CO₂ bubbling ceases and HPLC shows <1% unreacted indole.

Step 2: Ammonolysis

  • Cool: Re-chill the reactor to 0 °C.

  • Ammonolysis: Dropwise, add aqueous ammonia (28% w/w, 3.0 L, excess) over 1 hour, maintaining the internal temperature below 15 °C.

    • Causality: The nucleophilic ammonia displaces the imidazole leaving group, forming the final carboxamide[4]. Temperature control prevents the volatilization of ammonia gas, ensuring a high local concentration for the reaction.

  • Validate: Stir for 1 hour at 20 °C. Monitor by HPLC until the acylimidazole intermediate is completely consumed.

Step 3: Isolation and Crystallization

  • Concentrate: Distill off THF under reduced pressure (40 °C, 150 mbar) until the volume is reduced by 70%.

  • Precipitate: Add deionized water (15 L) to the reactor. The crude 1H-indole-1-carboxamide will precipitate as a white/off-white solid. Filter and wash with water (2 x 2 L).

    • Causality: Imidazole (the byproduct) is highly water-soluble, while the target carboxamide is not. This step effectively purges the imidazole.

  • Crystallize: Transfer the crude solid to a clean reactor. Add Ethanol (4 L) and heat to 70 °C until dissolved. Slowly add Water (12 L) as an anti-solvent over 1 hour.

  • Isolate: Cool the mixture to 0–5 °C at a rate of 10 °C/hour. Hold for 4 hours to maximize crystal growth. Filter, wash with cold 1:3 EtOH:Water, and dry under vacuum at 50 °C.

Troubleshooting Guides & FAQs

Q: Why do I observe a sudden pressure spike and temperature surge during the CDI addition step? A: This is a classic symptom of thermal runaway caused by rapid CO₂ evolution. When CDI reacts with the indole nucleophile, the decomposition of the intermediate releases exactly one equivalent of CO₂ gas[4]. On a kilogram scale, 1 kg of indole will generate over 200 liters of CO₂ gas. Resolution: Never add CDI in a single charge. Implement a controlled, portion-wise addition (or use a solid addition funnel) and ensure the reactor's vent line is fully open and free of blockages. Maintain jacket cooling at 0–5 °C.

Q: My final product contains 5–10% of an N,N'-diindolylurea byproduct. How do I prevent this? A: N,N'-diindolylurea forms when the reactive 1-(1H-indol-1-yl)carbonyl-1H-imidazole intermediate reacts with a second molecule of unreacted indole instead of ammonia. This is a stoichiometric and kinetic issue. Resolution:

  • Ensure a strict 1.2 to 1.5 molar excess of CDI to rapidly consume all free indole[4].

  • Do not introduce ammonia until HPLC confirms that free indole is <1%. If ammonia is added too early, it can hydrolyze the unreacted CDI, leaving free indole available to attack the acylimidazole intermediate.

Q: The yield drops significantly during the ethanol/water crystallization. What is the cause? A: 1H-Indole-1-carboxamide possesses moderate solubility in aqueous ethanol. If the ratio of ethanol to water is too high, or if the cooling ramp is too fast, the product will remain dissolved in the mother liquor or crash out as an unfilterable oil. Resolution: Strictly adhere to a 1:3 or 1:4 (EtOH:Water) solvent/anti-solvent ratio. Ensure the crystallization mixture is cooled slowly (10 °C/hour) to 0–5 °C and held for at least 4 hours. This controlled supersaturation promotes the formation of large, easily filterable crystals and maximizes yield.

Q: Can I use sodium cyanate instead of CDI to avoid gas evolution? A: Yes, sodium cyanate in the presence of an acid (like methanesulfonic acid or TFA) can be used for carbamoylation[3]. However, the nucleophilicity of the indole nitrogen is relatively low compared to aliphatic amines. Consequently, cyanate-based carbamoylation of indoles often results in lower conversions (70–75%) and requires harsh acidic conditions that may degrade sensitive functional groups on substituted indoles. CDI remains the superior choice for high-yielding, scalable processes[4][5].

References

1.[1] Benchchem. "N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem." benchchem.com. Available at: 2.[4] National Center for Biotechnology Information (PMC). "Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review." nih.gov. Available at: 3.[2] Royal Society of Chemistry. "Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles." rsc.org. Available at: 4.[3] Google Patents. "US6613908B2 - Method for carbamoylating alcohols." google.com. Available at: 5.[5] bioRxiv. "Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors." biorxiv.org. Available at:

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1H-Indole-1-carboxamide and Indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of two common indole derivatives: 1H-Indole-1-carboxamide and Indole-3-carboxamide. Understanding the distinct spectroscopic signatures of these constitutional isomers is crucial for researchers in medicinal chemistry, drug development, and organic synthesis for unambiguous structure elucidation and reaction monitoring. The position of the carboxamide group, either on the pyrrolic nitrogen (N-1) or at the electron-rich C-3 position, profoundly influences the electronic distribution within the indole scaffold, leading to significant and predictable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Decisive Influence of Isomerism on Electronic Properties

The key to differentiating these two molecules lies in the electronic effect of the carboxamide substituent.

  • 1H-Indole-1-carboxamide (N-acylated): The carboxamide group is directly attached to the nitrogen atom. The nitrogen lone pair, which is fundamental to indole's aromaticity and nucleophilicity, is delocalized into the adjacent carbonyl group through resonance. This has a strong electron-withdrawing effect on the entire indole ring system, significantly deshielding the protons and carbons of the heterocyclic core.

  • Indole-3-carboxamide (C-acylated): The carboxamide group is at the C-3 position. While the carbonyl group is electron-withdrawing, its effect on the indole N-H is less direct. The N-H proton remains, a key feature distinguishing it from its N-acylated counterpart. The electronic impact is more localized around the C-2 and C-3 positions of the pyrrole ring.

This fundamental electronic difference is the root cause of the distinct spectral data we observe.

G cluster_0 1H-Indole-1-carboxamide cluster_1 Indole-3-carboxamide a N-Acylated (Electron-Withdrawing) b Delocalization of N lone pair into C=O a->b d C-Acylated c Deshielding of entire indole ring b->c e Preservation of N-H proton d->e f Localized electronic effect d->f

Caption: Core electronic differences between N-acylated and C-acylated indoles.

¹H NMR Spectroscopy: A Tale of Two Protons

The ¹H NMR spectra provide the most immediate and clear distinction between the two isomers. The most telling signal is that of the proton on the pyrrolic nitrogen.

Key Differentiators:

  • N-H Proton: Indole-3-carboxamide will exhibit a characteristic broad singlet for the N-H proton, typically in the downfield region (>10 ppm in DMSO-d₆), a definitive feature absent in the spectrum of 1H-Indole-1-carboxamide.[1]

  • H-2 and H-3 Protons: In 1H-Indole-1-carboxamide, the absence of the N-H proton and the strong deshielding effect of the N-acyl group cause the H-2 and H-3 protons to appear at significantly different chemical shifts compared to the C-3 isomer. The H-2 proton in Indole-3-carboxamide is particularly deshielded due to its proximity to the electron-withdrawing carboxamide group and its position adjacent to the nitrogen.

Proton 1H-Indole-1-carboxamide (Predicted, ppm) Indole-3-carboxamide (DMSO-d₆, ppm) Rationale for Difference
N-H Absent~11.0-12.0 (broad s)N-1 position is substituted in the N-acyl isomer.
H-2 ~7.5-7.7 (d)~8.1-8.3 (s)Strong deshielding by adjacent C=O in the C-3 isomer.
H-3 ~6.6-6.8 (d)SubstitutedPosition of the carboxamide group.
H-4/H-7 ~7.6-8.0 (m)~7.5-8.1 (m)General deshielding of the benzene ring in the N-acyl isomer.
H-5/H-6 ~7.2-7.4 (m)~7.1-7.3 (m)Less pronounced deshielding compared to H-4/H-7.
-CONH₂ ~7.5 and ~7.9 (broad s)~7.3 and ~7.8 (broad s)Different electronic environments.

Note: Data for 1H-Indole-1-carboxamide is predicted based on data from N-acyl indole derivatives. Data for Indole-3-carboxamide is based on typical values from experimental data.

¹³C NMR Spectroscopy: Mapping the Electronic Landscape

The deshielding effect in 1H-Indole-1-carboxamide is also evident in the ¹³C NMR spectrum. All carbon atoms in the N-acylated isomer are generally shifted downfield compared to the C-acylated isomer.

Key Differentiators:

  • C-2 and C-3a: These carbons experience the most significant downfield shift in the N-acyl isomer due to the strong inductive and resonance effects of the carboxamide group on the nitrogen.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is also informative, often appearing at a slightly different position due to the different electronic environments.

Carbon 1H-Indole-1-carboxamide (Predicted, ppm) Indole-3-carboxamide (DMSO-d₆, ppm) Rationale for Difference
C-2 ~125-130~130-135Stronger deshielding in the C-3 isomer due to proximity to the substituent.
C-3 ~108-112~110-115 (Substituted)Position of the carboxamide group.
C-3a ~130-135~125-130Significant deshielding in the N-acyl isomer.
C-4 ~123-128~120-125General deshielding in the N-acyl isomer.
C-5 ~123-128~120-125General deshielding in the N-acyl isomer.
C-6 ~125-130~121-126General deshielding in the N-acyl isomer.
C-7 ~115-120~112-117General deshielding in the N-acyl isomer.
C-7a ~136-140~135-138General deshielding in the N-acyl isomer.
C=O ~165-170~168-172Different electronic environments.

Note: Data for 1H-Indole-1-carboxamide is predicted based on data from N-acyl indole derivatives.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy offers a quick and effective method to distinguish between the two isomers based on the presence or absence of the N-H stretching vibration.

Key Differentiators:

  • N-H Stretch: Indole-3-carboxamide will show a distinct N-H stretching band in the region of 3400-3200 cm⁻¹.[2] This band will be completely absent in the spectrum of 1H-Indole-1-carboxamide.

  • C=O Stretch: The carbonyl (C=O) stretching frequency is also diagnostic. In 1H-Indole-1-carboxamide, the delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond more double bond character and the C=O bond more single bond character, resulting in a lower stretching frequency (typically 1680-1650 cm⁻¹) compared to Indole-3-carboxamide (typically 1660-1630 cm⁻¹).[2]

  • -CONH₂ Stretches: Both molecules will display characteristic symmetric and asymmetric N-H stretching bands for the primary amide group around 3350 and 3180 cm⁻¹.

Vibrational Mode 1H-Indole-1-carboxamide (cm⁻¹) Indole-3-carboxamide (cm⁻¹)
Indole N-H Stretch Absent~3400-3200
Amide N-H Stretch ~3350, ~3180 (two bands)~3350, ~3180 (two bands)
C=O Stretch ~1680-1650~1660-1630
Aromatic C-H Stretch >3000>3000
Aromatic C=C Stretch ~1600-1450~1600-1450

Mass Spectrometry: Fragmentation Pathways

Under electron ionization (EI), both isomers have the same molecular weight and will show a molecular ion peak (M⁺) at m/z 160. However, their fragmentation patterns will differ due to the different locations of the carboxamide group.

Key Differentiators:

  • Loss of HNCO: A characteristic fragmentation for primary amides is the loss of isocyanic acid (HNCO, 43 Da). This is expected to be a prominent fragmentation pathway for both isomers, leading to a fragment ion at m/z 117.

  • Alpha-Cleavage: For Indole-3-carboxamide, cleavage of the bond between C-3 and the carbonyl group can lead to the formation of an indolyl radical cation at m/z 116.

  • Fragmentation of the N-acyl group: For 1H-Indole-1-carboxamide, fragmentation may involve the loss of the entire carboxamide group to give an indole radical cation at m/z 117.

G cluster_0 1H-Indole-1-carboxamide Fragmentation cluster_1 Indole-3-carboxamide Fragmentation a M+• (m/z 160) b [M - NH₂]⁺ (m/z 144) a->b c [M - CONH₂]⁺ (m/z 117) a->c d M+• (m/z 160) e [M - HNCO]⁺ (m/z 117) d->e f [M - CONH₂]⁺• (m/z 116) d->f

Caption: Plausible fragmentation pathways for the two indole carboxamide isomers.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of ~1 mg/mL.

  • Instrument Setup: Use a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Typical EI energy is 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The differentiation between 1H-Indole-1-carboxamide and Indole-3-carboxamide is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR and IR spectroscopy, in particular, provide definitive and easily interpretable data for distinguishing these isomers. The presence or absence of the indole N-H proton signal is the most unambiguous indicator. By understanding the underlying electronic differences between N-acylation and C-acylation, researchers can confidently assign the correct structure and interpret the spectral data for these and other related indole derivatives.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-INDOLE-1-CARBOXAMIDE, 2-(1,3-DITHIAN-2-YL)-N,N-DIETHYL- - Optional[13C NMR]. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR spectrum of control indole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Retrieved from [Link]

Sources

Structural Optimization of 1H-Indole-1-carboxamide Derivatives: A Comparative Guide to Kinase Selectivity and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indole-1-carboxamide scaffold has emerged as a highly versatile, "privileged structure" in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. By functionalizing the N1 position of the indole core with a carboxamide group, drug developers can fundamentally alter the molecule's hydrogen-bonding network, electron density, and hinge-binding orientation within the ATP-binding pocket of kinases.

This guide provides an objective, data-driven comparison of how specific structural modifications to the 1H-indole-1-carboxamide core yield vastly different therapeutic profiles. We will compare two clinical-stage analogs:

  • Acrizanib (LHA510): A highly lipophilic VEGFR-2 inhibitor engineered specifically for topical ocular delivery to treat Neovascular Age-Related Macular Degeneration (nAMD) [1].

  • Tasurgratinib (E7090): A systemically bioavailable FGFR1–3 inhibitor designed for oral administration to treat solid tumors harboring FGFR genetic alterations [2].

By analyzing their Structure-Activity Relationships (SAR), comparative performance data, and the experimental protocols used to validate them, this guide serves as a blueprint for optimizing indole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Dynamics & Causality

The transition from a basic 1H-indole to a 1H-indole-1-carboxamide introduces a critical hydrogen bond donor/acceptor vector. In kinase inhibitors, this carboxamide moiety often interacts directly with the DFG motif or the hinge region of the kinase domain, locking the molecule into a highly specific conformation.

Acrizanib: Optimizing for VEGFR-2 and Topical Retention

Acrizanib features a 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy) substitution and an N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) group on the carboxamide [1].

  • Causality of Design: Traditional oral VEGFR-2 inhibitors (like pazopanib) fail in topical ocular applications due to rapid systemic clearance from the eye. The incorporation of the highly lipophilic trifluoromethyl-pyrazole group in Acrizanib drastically increases its tissue retention in the choroid and retina. This structural choice intentionally limits systemic exposure, preventing the cardiovascular toxicities typically associated with systemic VEGFR-2 inhibition [3].

Tasurgratinib (E7090): Optimizing for FGFR1-3 and Oral Bioavailability

Tasurgratinib utilizes a 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy) substitution [2].

  • Causality of Design: To achieve systemic efficacy against solid tumors, the molecule requires high oral bioavailability and a unique kinetic profile. The bulky, flexible piperidin-4-yl-phenyl-carbonyl tail extends out of the ATP pocket, interacting with the solvent-exposed region of FGFR. This grants Tasurgratinib a slow dissociation rate (long residence time) specifically for FGFR1-3, while the basic piperidine nitrogen ensures sufficient aqueous solubility for intestinal absorption.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Angiogenesis) VEGF->VEGFR2 FGF FGF Ligand FGFR FGFR1-3 (Proliferation) FGF->FGFR Downstream1 PI3K / AKT Pathway VEGFR2->Downstream1 Downstream2 RAS / MAPK / ERK Pathway VEGFR2->Downstream2 FGFR->Downstream1 FGFR->Downstream2 Acrizanib Acrizanib (1H-Indole-1-carboxamide) Acrizanib->VEGFR2 Inhibits Tasurgratinib Tasurgratinib (E7090) (1H-Indole-1-carboxamide) Tasurgratinib->FGFR Inhibits Outcome1 Endothelial Cell Migration & Vascular Leakage (nAMD) Downstream1->Outcome1 Outcome2 Tumor Cell Survival & Proliferation Downstream1->Outcome2 Downstream2->Outcome1 Downstream2->Outcome2

Figure 1: Divergent targeting of VEGFR-2 and FGFR1-3 pathways by 1H-indole-1-carboxamide analogs.

Comparative Performance Data

To objectively compare these alternatives, we must look at their in vitro kinase selectivity and their in vivo pharmacokinetic (PK) parameters. The data below illustrates how the 1H-indole-1-carboxamide core can be tuned for entirely different clinical profiles.

Table 1: In Vitro Kinase Selectivity Profile (IC₅₀)

Data summarized from primary biochemical TR-FRET kinase assays [1][2].

CompoundPrimary TargetTarget IC₅₀ (nM)Key Off-Target IC₅₀ (nM)Primary Indication
Acrizanib (LHA510) VEGFR-217.4FGFR1: >1000Neovascular AMD
Tasurgratinib (E7090) FGFR1 / 2 / 30.71 / 0.50 / 1.2VEGFR-2: >500Solid Tumors
Table 2: Pharmacokinetic & Physicochemical Optimization
CompoundRoute of AdminLipophilicity (LogP)Key Structural Feature Dictating PK
Acrizanib Topical OcularHighTrifluoromethyl-pyrazole limits systemic absorption, ensuring high local choroidal exposure.
Tasurgratinib Oral SystemicModeratePiperidin-4-yl-phenyl-carbonyl enhances aqueous solubility and intestinal permeability.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, SAR development relies on self-validating experimental systems. The following protocols detail the methodologies used to evaluate 1H-indole-1-carboxamide derivatives.

Protocol 1: Target-Dependent Cellular Viability Assay (BaF3 System)

Purpose: To determine the intracellular potency of the compounds while ruling out non-specific cytotoxicity.

Causality & Self-Validation: We utilize BaF3 murine cells engineered to express specific kinase fusions (e.g., Tel-VEGFR2 or Tel-FGFR1). Because wild-type BaF3 cells depend on IL-3 for survival, the engineered cells become entirely dependent on the introduced kinase. By running a parallel control plate with wild-type BaF3 cells supplemented with IL-3, any cell death observed in the control plate indicates off-target toxicity, thereby self-validating the specificity of the IC₅₀ generated in the engineered plate.

Step-by-Step Workflow:

  • Cell Plating: Seed engineered BaF3 cells (e.g., BaF3-Tel-VEGFR2) at

    
     cells/well in 384-well plates using RPMI-1640 medium (without IL-3). Seed wild-type BaF3 cells in parallel with 10 ng/mL IL-3.
    
  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 1H-indole-1-carboxamide analogs in DMSO. Transfer compounds to the assay plates using acoustic liquid handling (final DMSO concentration 0.1%).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Incubate for 10 minutes at room temperature.

  • Data Analysis: Measure luminescence. Normalize data against vehicle (DMSO) controls and calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Orthogonal Validation via Western Blotting

Purpose: To confirm that the phenotypic readout (cell death) is directly caused by the inhibition of the target kinase's downstream signaling cascade.

Step-by-Step Workflow:

  • Treatment: Treat target cells (e.g., HUVECs for Acrizanib or SNU-16 gastric cancer cells for Tasurgratinib) with the compound at

    
    , 
    
    
    
    , and
    
    
    the established IC₅₀ for 2 hours.
  • Stimulation: Stimulate cells with 50 ng/mL of the respective ligand (VEGF-A or FGF2) for 10 minutes prior to lysis.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against total and phosphorylated target kinases (e.g., p-VEGFR2 Tyr1175, p-FGFR), as well as downstream effectors (p-ERK1/2, p-AKT).

  • Validation: A successful SAR candidate must show a dose-dependent decrease in p-ERK/p-AKT that perfectly correlates with the biochemical IC₅₀, proving on-target mechanism of action [3].

Workflow Step1 Compound Synthesis (1H-Indole-1-carboxamide) Step2 In Vitro Kinase Assay (TR-FRET / BaF3 Viability) Step1->Step2 Step3 Orthogonal Validation (Western Blot: p-ERK/p-AKT) Step2->Step3 Step4 In Vivo Efficacy (CNV Model / Xenograft) Step3->Step4 Step5 PK / PD Profiling (Topical vs. Oral) Step4->Step5

Figure 2: Self-validating SAR screening workflow for 1H-indole-1-carboxamide derivatives.

Conclusion

The 1H-indole-1-carboxamide scaffold provides a robust foundation for kinase inhibitor design. As demonstrated by Acrizanib and Tasurgratinib, precise modifications to the substituent groups extending from the carboxamide and the indole core dictate not only the kinase selectivity (VEGFR-2 vs. FGFR1-3) but also the fundamental pharmacokinetic behavior (topical ocular vs. oral systemic). For drug development professionals, leveraging self-validating cellular assays and orthogonal biomarker validation is critical to successfully navigating the SAR landscape of this privileged scaffold.

References

  • Adams CM, et al. "The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration." Journal of Medicinal Chemistry. 2018. URL:[Link]

  • Watanabe Miyano S, et al. "E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models." Molecular Cancer Therapeutics. 2016. URL:[Link]

  • Li Y, et al. "Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2." Translational Vision Science & Technology (TVST). 2024. URL:[Link]

Comprehensive Guide: Validating the Purity of 1H-Indole-1-carboxamide Using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indole-1-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a critical building block for kinase inhibitors, cannabinoid receptor agonists, and targeted ocular therapies like Acrizanib[1]. However, the electron-rich nature of the indole ring and the hydrolytic susceptibility of the carboxamide bond make purity validation a complex analytical challenge.

This guide provides an in-depth, comparative analysis of purity validation techniques, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for characterizing 1H-indole-1-carboxamide and its derivatives.

The Analytical Challenge: Impurity Profiling of Indoles

When synthesizing or storing 1H-indole-1-carboxamide, researchers must account for several degradation pathways and synthetic by-products. The molecule is primarily susceptible to:

  • Hydrolysis: Cleavage of the amide bond yields indole-1-carboxylic acid and corresponding amines[2].

  • Oxidation: Exposure to light and oxygen can oxidize the indole core into oxindole derivatives[2].

  • Dimerization: Bis-indole species can form during synthesis due to the reactivity of the C3 position on the indole ring[2].

Degradation_Pathway A 1H-Indole-1-carboxamide (Target API) B Hydrolysis (H2O / H+) A->B C Oxidation (O2 / Light) A->C D Indole-1-carboxylic acid (Degradant) B->D E Oxindole Derivatives (Degradant) C->E

Graphviz Diagram 1: Primary degradation pathways of 1H-Indole-1-carboxamide.

Comparative Analysis: Selecting the Right Analytical Modality

To establish a self-validating purity profile, one must understand the limitations of alternative techniques. While 3 is unparalleled for absolute structural elucidation, it lacks the sensitivity required to detect trace impurities (<0.1%)[3]. 4 utilizes hard electron ionization (EI) at 70 eV, which often shatters the fragile carboxamide bond, completely obliterating the molecular ion and complicating impurity identification[4].

HPLC-UV is a strong quantitative tool, but it assumes all impurities share the same UV extinction coefficient as the parent molecule—a dangerous assumption when dealing with oxidized indoles that possess altered chromophores[5].

LC-MS bridges these gaps. By utilizing Electrospray Ionization (ESI), a soft ionization technique, LC-MS preserves the intact molecular ion


 while providing the chromatographic resolution needed to separate isobaric impurities[5].
Quantitative Performance Comparison

Table 1: Comparative performance metrics for analytical methods in indole characterization (Aggregated from 4 cross-validation data[4]).

ParameterLC-MS (ESI+)HPLC-UVGC-MS (EI)NMR Spectroscopy
Primary Utility Trace Impurity ID & QuantBulk Purity QuantificationVolatile Impurity IDStructure Elucidation
Limit of Detection (LOD) 0.001 - 0.05 µg/mL0.01 - 1.0 µg/mL0.01 - 0.5 µg/mLNot applicable for trace
Limit of Quant (LOQ) 0.01 - 0.1 µg/mL0.05 - 5.0 µg/mL0.05 - 2.0 µg/mLNot applicable for trace
Linearity (R²) > 0.995> 0.99> 0.99N/A
Precision (% RSD) < 3%< 5%< 10%N/A
Thermal Stability Req. Low (Room Temp Analysis)LowHigh (Requires Volatility)Low

Causality in Experimental Design: The "Why" Behind the Method

To build a robust LC-MS method for 1H-indole-1-carboxamide, every parameter must be intentionally selected to control the chemical environment:

  • Stationary Phase (C18 Column): The hydrophobic indole core retains strongly on a C18 reverse-phase column. This allows highly polar degradation products (like indole-1-carboxylic acid) to elute early, preventing co-elution with the main API peak[6].

  • Mobile Phase Additive (0.1% Formic Acid): Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent that neutralizes residual silanols on the silica column, preventing peak tailing. Mass spectrometrically, it provides an abundant source of protons to drive the formation of the

    
     adduct in positive ESI mode[1].
    
  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is preferred over methanol because its lower viscosity reduces system backpressure and it generally provides sharper peak shapes for closely related structural isomers of substituted indoles[6].

LCMS_Workflow A Sample Preparation (1H-Indole-1-carboxamide in MeOH) B System Suitability Test (Blank & Standard Injection) A->B C Reverse-Phase LC Separation (C18 Column, Gradient Elution) B->C D Electrospray Ionization (ESI+) (Soft Ionization) C->D E Mass Spectrometry (TOF or QqQ Detection) D->E F Data Analysis (Purity % & Impurity ID) E->F

Graphviz Diagram 2: Self-validating LC-MS workflow for trace impurity quantification.

Self-Validating LC-MS Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates self-validating mechanisms to ensure data integrity.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 1H-indole-1-carboxamide.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase (e.g., 95% Water / 5% Acetonitrile). Causality: Diluting in the initial mobile phase prevents solvent-mismatch band broadening at the head of the column.

Step 2: Chromatographic Conditions
  • Column: Phenomenex LUNA 5 µm C18 100A (250 × 4.60 mm)[6].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.8 mL/min (Split 1:4 before entering the MS source to prevent source contamination)[3].

Step 3: Mass Spectrometry Conditions (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 800.

  • Mode: Positive Ion Mode (ESI+).

Step 4: The Self-Validation Sequence

Execute the sequence in the following strict order to validate the system dynamically:

  • System Blank (Carryover Check): Inject 10 µL of Mobile Phase A. Validation: Ensures no "ghost peaks" from previous runs interfere with trace impurity detection.

  • System Suitability Standard (SST): Inject 10 µL of a 1 µg/mL reference standard. Validation: Verify that the theoretical plate count (N) > 2000 and the tailing factor (T) is < 1.5. If these fail, the column is degrading.

  • Sample Injection: Inject 10 µL of the 10 µg/mL API sample in triplicate.

  • Spike Recovery (Matrix Effect Check): Spike the sample with 0.1% of a known impurity (e.g., oxindole). Validation: If the spiked impurity is not detected at the expected area, ion suppression is occurring in the MS source, and the gradient must be adjusted.

Conclusion

Validating the purity of 1H-indole-1-carboxamide requires an analytical technique that respects the molecule's chemical fragility while providing ruthless sensitivity to its degradants. While HPLC-UV and GC-MS offer utility in specific niches, LC-MS (ESI+) stands as the definitive, self-validating system for this privileged scaffold. By strictly controlling the chromatographic environment and enforcing rigorous system suitability checks, researchers can confidently map the impurity profile of indole derivatives, accelerating their path from discovery to clinical application.

References

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS Spectroscopy Online URL:[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling Chimia URL:[Link]

  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) ACS Publications URL:[Link]

  • Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues National Institutes of Health (PMC) URL:[Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 1H-Indole-1-Carboxamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1H-indole-1-carboxamide scaffold is a "privileged structure" in medicinal chemistry. It forms the core of potent VEGFR-2 inhibitors like 1[1], non-steroidal anti-inflammatory drugs such as 2[2], and versatile synthetic intermediates like3[3]. Furthermore, High-Resolution Mass Spectrometry (HR-MS/MS) libraries rely heavily on highly pure 1H-indole-1-carboxamide standards to populate their databases for metabolomics and forensic screening[4].

When analyzing these compounds in complex biological matrices via LC-MS/MS, the choice of reference standard fundamentally dictates the reliability of the data. This guide objectively compares the three primary tiers of reference standards, providing researchers with the mechanistic causality and experimental data required to make an informed selection.

Decision Logic: Selecting the Right Standard Tier

Before initiating any assay, the analytical objective must dictate the standard used. Using an analytical-grade standard for a regulated pharmacokinetic (PK) assay will result in compliance failure, while using a costly Stable Isotope-Labeled (SIL) standard for qualitative structural elucidation is an unnecessary expenditure.

DecisionTree Start Assay Objective Qual Qualitative / Discovery (Structural ID) Start->Qual Quant Quantitative (PK / Forensics) Start->Quant Tier3 Analytical Grade (Non-CRM) Qual->Tier3 Matrix High Matrix Effect? Quant->Matrix Tier2 Standard CRM (Unlabeled) Matrix->Tier2 No Tier1 SIL-CRM (Deuterated) Matrix->Tier1 Yes

Fig 2: Decision matrix for 1H-indole-1-carboxamide reference standard selection.

Comparative Performance Analysis

The table below summarizes the quantitative performance of different standard tiers when analyzing 1H-indole-1-carboxamide derivatives spiked into human plasma (50 ng/mL) using an ESI+ LC-MS/MS workflow.

Table 1: Experimental Validation Data & Performance Metrics
Standard TierTraceabilityMatrix Effect (%)Recovery (%)Intra-day Precision (%RSD)Best Application
Analytical Grade CoA only (Area %)-42.568.212.4Early discovery, in-vitro screening
Unlabeled CRM ISO 17034 (qNMR)-41.870.18.5Routine QC, low-matrix samples
SIL-CRM (Deuterated) ISO 17034 (qNMR)-1.2 (Corrected)98.5 2.1 Regulated PK, clinical forensics
The Causality Behind the Data (Expertise & Experience)

Notice the severe negative matrix effect (~42%) observed with both Analytical Grade and Unlabeled CRMs. Why does this happen? In Electrospray Ionization (ESI+), endogenous phospholipids in human plasma co-elute with the moderately lipophilic 1H-indole-1-carboxamide. These phospholipids compete for available protons in the ESI droplet, leading to severe ion suppression .

By spiking a Stable Isotope-Labeled (SIL) CRM (e.g., a -d5 or -d9 deuterated analog), the analyte and the internal standard co-elute perfectly. Because they experience the exact same matrix environment at the exact same time, the ion suppression affects both equally. When you quantify using the Analyte/SIL peak area ratio, the matrix effect mathematically cancels out, yielding a corrected matrix effect near 0% and exceptional precision (%RSD = 2.1%).

Self-Validating LC-MS/MS Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; if the system fails the SST criteria, the sequence aborts, preventing the generation of compromised data.

Workflow N1 1. Matrix Prep & Spiking N2 2. Protein Precipitation N1->N2 N3 3. UHPLC Separation N2->N3 N4 4. ESI+ MRM Detection N3->N4 N5 5. Ratio Quantification N4->N5

Fig 1: Self-validating LC-MS/MS workflow for 1H-indole-1-carboxamide quantification.

Step-by-Step Methodology

Phase 1: System Suitability Test (SST) & Self-Validation

  • Inject 6 consecutive replicates of the Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL).

  • Validation Gate: The system must yield a Signal-to-Noise (S/N) ratio > 10 for the analyte, and the SIL internal standard peak area variance must be < 5%. Causality: This proves that the electrospray source is stable and free of residual matrix buildup before any real samples are injected.

Phase 2: Matrix Spiking & Extraction

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of SIL-CRM 1H-indole-1-carboxamide (100 ng/mL working solution).

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

  • Causality Check: Why cold MeCN? Indole carboxamides are lipophilic. Cold MeCN aggressively denatures plasma proteins while keeping the target analyte in solution, preventing co-precipitation losses.

  • Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 3: UHPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 4: ESI+ MS/MS Detection

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific precursor-to-product ion transitions for both the unlabeled 1H-indole-1-carboxamide and the deuterated SIL-CRM.

  • Calculate final concentrations using a linear regression curve (1/x² weighting) based on the Analyte/SIL area ratio.

References

  • Title : Certificate of Analysis - E7090 (1H-Indole-1-carboxamide derivative) Source : MedChemExpress URL : 1

  • Title : Tenidap | C14H9ClN2O3S | CID 60712 Source : PubChem - NIH URL : 2

  • Title : N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 Source : Benchchem URL : 3

  • Title : SCIEX All-In-One HR-MS/MS Library version 2.0 Source : SCIEX URL : 4

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1H-Indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The reproducibility of a synthetic protocol is paramount, ensuring consistent results and enabling the seamless progression of research and development pipelines. This guide provides an in-depth comparative analysis of four distinct and commonly employed protocols for the synthesis of 1H-Indole-1-carboxamide, a valuable scaffold in medicinal chemistry.

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of each method, elucidates the key parameters governing success and reproducibility, and offers practical insights into potential challenges and troubleshooting strategies. Our objective is to equip the practicing scientist with the knowledge to not only replicate these syntheses but also to rationally select and optimize the most suitable protocol for their specific needs.

Introduction to 1H-Indole-1-carboxamide and the Imperative of Reproducibility

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The N-acylated indole motif, specifically the 1H-indole-1-carboxamide, is a key pharmacophore found in various therapeutic agents. The ability to reliably synthesize this core structure is therefore a foundational requirement for any research program targeting this chemical space.

Reproducibility in synthesis extends beyond simply obtaining the desired product. It encompasses achieving consistent yields, purity profiles, and minimizing batch-to-batch variability. A non-reproducible synthesis can lead to wasted resources, project delays, and erroneous biological data. This guide aims to illuminate the path toward robust and dependable syntheses of 1H-Indole-1-carboxamide.

Comparative Analysis of Synthetic Protocols

We will now explore four distinct methodologies for the synthesis of 1H-Indole-1-carboxamide. For each protocol, we will provide a detailed experimental procedure, discuss the underlying chemical principles, and present a comparative summary of their performance.

Protocol 1: Copper(I)-Catalyzed N-Carboxamidation of Indole with Isocyanates

This method has emerged as a facile and scalable approach, often providing high yields under mild reaction conditions.[1] The use of a copper catalyst activates the indole N-H bond, facilitating its addition to the isocyanate.

  • To a stirred solution of indole (1.0 mmol) in anhydrous DMSO (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Add the desired isocyanate (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1H-indole-1-carboxamide.

  • Inert Atmosphere: The copper(I) catalyst can be sensitive to oxidation, which would decrease its catalytic activity. Performing the reaction under an inert atmosphere is crucial for reproducibility.

  • Anhydrous Solvent: Isocyanates are highly reactive towards water, leading to the formation of undesired urea byproducts. The use of an anhydrous solvent is therefore essential to maximize the yield of the desired carboxamide.

  • Catalyst Loading: While higher catalyst loadings may accelerate the reaction, they can also lead to increased costs and potential difficulties in purification. A 5 mol% loading is often a good starting point for optimization.

protocol1 indole Indole reaction Stir at RT (4-6h) indole->reaction isocyanate Isocyanate isocyanate->reaction CuI CuI (5 mol%) CuI->reaction DMSO Anhydrous DMSO DMSO->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion (TLC) purification Column Chromatography workup->purification product 1H-Indole-1-carboxamide purification->product protocol2 indole Indole reaction Stir at RT (2-4h) indole->reaction isocyanate Isocyanate isocyanate->reaction BCl3 BCl₃ (5 mol%) BCl3->reaction DCE Anhydrous 1,2-Dichloroethane DCE->reaction quench Quench with NaHCO₃ (aq) reaction->quench Reaction Completion (TLC) extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 1H-Indole-1-carboxamide purification->product protocol3 indole Indole reaction Stir at RT (12-24h) indole->reaction acid Carboxylic Acid acid->reaction DCC DCC DCC->reaction DMAP DMAP (cat.) DMAP->reaction DCM Anhydrous DCM DCM->reaction filtration Filter DCU reaction->filtration DCU Precipitates workup Aqueous Workup filtration->workup purification Column Chromatography workup->purification product 1H-Indole-1-carboxamide purification->product protocol4 indole Indole reaction Heat at 140°C (12-16h) indole->reaction thioester Thioester thioester->reaction Cs2CO3 Cs₂CO₃ Cs2CO3->reaction xylenes Anhydrous Xylenes xylenes->reaction filtration Filter through Celite reaction->filtration Reaction Completion (TLC) purification Column Chromatography filtration->purification product 1H-Indole-1-carboxamide purification->product

Sources

A Researcher's Guide to Benchmarking the Potency of 1H-Indole-1-Carboxamide Derivatives at the Cannabinoid Type 1 Receptor (CB1)

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indole-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. A significant portion of these derivatives, particularly those classified as synthetic cannabinoid receptor agonists (SCRAs), are designed to target the cannabinoid type 1 (CB1) receptor.[1][2] The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and modulates numerous physiological processes, making it a critical target for therapeutic intervention.[3][4]

For researchers and drug development professionals, accurately benchmarking the potency of novel 1H-indole-1-carboxamide derivatives is paramount. Potency, a measure of the concentration of a drug required to produce a specific effect, is a critical determinant of a compound's potential therapeutic efficacy and off-target liability. This guide provides an in-depth comparison of standard methodologies used to quantify the potency of these derivatives at the CB1 receptor, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR).

Understanding the Molecular Target: The CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gαi.[5] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This signaling cascade is the foundation for many functional assays designed to measure agonist potency.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gαiβγ (Inactive) CB1->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Ligand Indole-Carboxamide Agonist Ligand->CB1 Binds G_Active Gαi-GTP (Active) + Gβγ G_Protein->G_Active GDP/GTP Exchange G_Active->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Canonical Gαi-mediated signaling pathway of the CB1 receptor.

Part 1: Quantifying Target Engagement - Binding Affinity (Ki)

The first critical parameter in assessing a compound's potency is its binding affinity for the target receptor. Affinity is a measure of the strength of the interaction between the ligand and the receptor. It is typically expressed as the equilibrium dissociation constant (Kd) or, for competitive ligands, the inhibition constant (Ki).[6][7] A lower Ki value indicates a higher binding affinity.

Radioligand binding assays are the gold-standard method for determining the binding affinity of unlabeled test compounds.[3][8] These assays rely on the principle of competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Key Experimental Metrics:
  • Ki (Inhibition Constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a true measure of affinity and is calculated from the IC50 value using the Cheng-Prusoff equation.[7][9]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Experimental Protocol: CB1 Radioligand Competition Binding Assay

This protocol outlines a typical procedure for determining the Ki of a 1H-indole-1-carboxamide derivative at the human CB1 receptor.

Materials:

  • Membrane preparation from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO-hCB1 cells).[10]

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).[11]

  • Non-specific binding control: Unlabeled CP-55,940 or another high-affinity CB1 ligand like WIN-55,212-2.

  • Test Compounds (1H-Indole-1-carboxamide derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.[12]

  • 96-well plates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Workflow Diagram:

Caption: Experimental workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the 1H-indole-1-carboxamide test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitor binding (radioligand + membranes + test compound at each concentration).[13]

  • Reaction Initiation: Add the radioligand ([³H]CP-55,940) at a concentration close to its Kd (typically 0.5-1.5 nM) to all wells.[11] Then, add the CB1 receptor membrane preparation (typically 5-10 µg of protein per well) to initiate the binding reaction. The final assay volume is typically 200-250 µL.[13]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Part 2: Measuring Biological Effect - Functional Potency (EC50)

While binding affinity is crucial, it does not describe the biological effect a compound elicits upon binding. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine a compound's efficacy and functional potency (EC50).

For CB1 receptor agonists, the most common functional assays measure the downstream consequences of Gαi activation, namely the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[5][14]

Key Experimental Metrics:
  • EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible response for that agonist. A lower EC50 value indicates greater potency.

  • Emax (Maximum Effect): The maximum response achievable by an agonist. This is a measure of the compound's efficacy.

Experimental Protocol: cAMP Inhibition Assay

This protocol describes a common method to measure the functional potency of CB1 agonists by quantifying their ability to inhibit forskolin-stimulated cAMP production. Forskolin is used to directly activate adenylyl cyclase, creating an elevated cAMP level that can then be inhibited by the Gαi-coupled CB1 receptor activation.[5]

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1).

  • Forskolin.

  • Test Compounds (1H-Indole-1-carboxamide derivatives).

  • Reference full agonist (e.g., CP-55,940).

  • Cell culture medium and stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (many commercial kits are available, such as HTRF, AlphaScreen, or luminescence-based assays).[5][14][15]

Workflow Diagram:

G cluster_cell Cell Culture & Plating cluster_stim Compound Stimulation cluster_lysis Lysis & Detection cluster_read Data Acquisition A Culture CB1-expressing cells B Plate cells in 96-well plates and grow to confluency C Pre-incubate cells with test compound or control B->C D Add Forskolin to stimulate cAMP production C->D E Lyse cells to release intracellular cAMP D->E F Perform cAMP detection (e.g., HTRF, AlphaScreen) E->F G Read plate on a compatible plate reader F->G

Caption: Experimental workflow for a cell-based cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Plating: Seed CB1-expressing cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Treatment: Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Add serial dilutions of the test compounds or reference agonist to the wells.

  • Forskolin Stimulation: After a short pre-incubation with the test compounds (e.g., 15-30 minutes), add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a sub-maximal cAMP response) to all wells except the basal control.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[5] These kits are typically competitive immunoassays that use fluorescence (FRET/HTRF) or luminescence as a readout.[14][15]

  • Data Analysis:

    • Convert the raw readout (e.g., fluorescence ratio) to cAMP concentration using a standard curve.

    • Normalize the data: Set the basal (no forskolin) response to 100% inhibition and the forskolin-only response to 0% inhibition.

    • Plot the percentage of inhibition against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 and Emax values for each compound.

Part 3: Comparative Analysis and Structure-Activity Relationships (SAR)

The ultimate goal of benchmarking is comparison. By systematically testing a series of related 1H-indole-1-carboxamide derivatives, researchers can build a structure-activity relationship (SAR) profile. This involves correlating changes in chemical structure with changes in binding affinity (Ki) and functional potency (EC50).

Example Comparative Data Table

The following table presents hypothetical data for a series of 1H-indole-1-carboxamide derivatives, illustrating how potency can be compared.

Compound IDR¹ Group (Indole N1)R² Group (Carboxamide)CB1 Ki (nM)CB1 EC50 (nM)Emax (% of CP-55,940)
Ref-1 5-FluoropentylNaphthalen-1-yl2.5 ± 0.35.1 ± 0.898%
Test-1 PentylNaphthalen-1-yl8.1 ± 1.115.7 ± 2.495%
Test-2 5-FluoropentylAdamantan-1-yl1.8 ± 0.23.9 ± 0.5105%
Test-3 5-FluoropentylQuinolin-8-yl15.3 ± 2.945.2 ± 6.185% (Partial Agonist)
Test-4 ButylNaphthalen-1-yl22.5 ± 3.568.0 ± 9.392%
SAR Insights from Example Data:
  • Influence of N1-Alkyl Chain: Comparing Ref-1 and Test-1 suggests that terminal fluorination on the pentyl chain enhances both binding affinity and functional potency.[16] Shortening the chain from pentyl (Test-1 ) to butyl (Test-4 ) significantly reduces potency.

  • Influence of Carboxamide Group: Replacing the naphthalenyl group (Ref-1 ) with a bulky adamantanyl group (Test-2 ) can maintain or slightly improve potency. However, introducing a different aromatic system like quinoline (Test-3 ) can dramatically decrease potency and efficacy, resulting in a partial agonist.[16]

  • Correlation of Ki and EC50: Generally, compounds with higher binding affinity (lower Ki) also exhibit greater functional potency (lower EC50).[17] This strong correlation is a good indicator of on-target activity.

Conclusion for the Field

A rigorous and systematic approach to benchmarking the potency of 1H-Indole-1-carboxamide derivatives is essential for the advancement of drug discovery programs targeting the CB1 receptor. This guide establishes a validated framework for this process, centered on two core experimental pillars: radioligand binding assays to determine affinity (Ki) and cell-based functional assays to quantify potency and efficacy (EC50 and Emax).

By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data. This enables the direct comparison of novel compounds against established benchmarks and facilitates the elucidation of clear structure-activity relationships. Ultimately, this comprehensive characterization is the critical first step in identifying and optimizing lead candidates with the desired pharmacological profile for further preclinical and clinical development.

References

  • Babu, P. S., & Goyal, R. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 164-171. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Available at: [Link]

  • An, L., & Wang, Q. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. Available at: [Link]

  • Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. PubMed. Available at: [Link]

  • Ross, A. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. Available at: [Link]

  • Åstrand, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Gasperi, V., et al. (2016). (PDF) Assay of CB1 Receptor Binding. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). CB1 Biochemical Binding Assay Service. Available at: [Link]

  • Morales, P., et al. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports. Available at: [Link]

  • Wang, S., et al. (2024). Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules and Therapeutics. Available at: [Link]

  • Al-Zoubi, R., et al. (2023). A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1. bioRxiv. Available at: [Link]

  • van der Lee, M. M. C., et al. (2009). Potency comparisons of 21 proprietary cannabinoid receptor 1 (cB1)... ResearchGate. Available at: [Link]

  • Mohamed, K. A., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Available at: [Link]

  • Ban, H., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. PubMed Central. Available at: [Link]

  • Åstrand, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. PubMed Central. Available at: [Link]

  • Thomas, A., et al. (2007). Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro. Realm of Caring Foundation. Available at: [Link]

  • Ban, F., et al. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor... Journal of Medicinal Chemistry. Available at: [Link]

  • Alqinyah, M., et al. (2022). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. PubMed Central. Available at: [Link]

  • Åstrand, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. ResearchGate. Available at: [Link]

  • Dahllöf, F., et al. (2024). In vitro activation of the CB1 receptor by the semi-synthetic cannabinoids hexahydrocannabinol (HHC), hexahydrocannabinol acetate (HHC-O) and hexahydrocannabiphorol (HHC-P). PubMed Central. Available at: [Link]

  • Ban, F., et al. (2014). Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Journal of Medicinal Chemistry. Available at: [Link]

  • Ban, F., et al. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed. Available at: [Link]

  • Adam, L., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm. Available at: [Link]

  • Ban, F., et al. (2014). Discovery of 1H‑Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Figshare. Available at: [Link]

  • Sykes, D. A., et al. (2017). Binding kinetics of ligands acting at GPCRs. PubMed Central. Available at: [Link]

  • Lanter, J. C., et al. (2007). The discovery of a potent orally efficacious indole androgen receptor antagonist through in vivo screening. PubMed. Available at: [Link]

  • Lu, D., et al. (2013). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Carter, R. L., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. PubMed Central. Available at: [Link]

  • Sarbu, L. G., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link]

  • Tripathi, R., et al. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Held, C., et al. (2014). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). RSC Publishing. Available at: [Link]

  • Held, C., et al. (2014). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. Available at: [Link]

  • Al-Hayali, A., et al. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecules. Available at: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available at: [Link]

Sources

Interpreting IR Spectra Differences in Substituted Indole Carboxamides: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in deciphering the subtle vibrational shifts of complex heterocyclic scaffolds. Indole carboxamides are privileged structures in modern drug discovery, exhibiting potent biological activities ranging from lipid peroxidation inhibition to anticancer and anti-inflammatory properties[1, 4].

However, accurately interpreting the Infrared (IR) spectra of these derivatives requires more than just matching peaks to a library. It demands a deep understanding of two critical factors: molecular causality (how specific functional group substitutions alter electron density and vibrational frequencies) and analytical modality (how the physics of the chosen FTIR technique influences the resulting spectrum).

This guide provides an objective, data-backed comparison of both the molecular variations within substituted indole carboxamides and the instrumental techniques used to analyze them.

Mechanistic Insights: IR Spectral Fingerprints

The IR spectrum of an indole carboxamide is dominated by the amide linkage and the functionalized indole ring. The structural elucidation of these compounds relies heavily on identifying specific stretching and bending vibrations [1]:

  • C=O Stretching (Amide I): Typically observed in the range of 1613–1628 cm⁻¹ . The exact frequency is highly sensitive to the electronic nature of the N-substituents.

  • N-H Stretching: Found as a sharp band between 3305–3372 cm⁻¹ .

  • N-H Bending (Amide II): Detected around 1536–1540 cm⁻¹ .

  • C-N Stretching: Observed at 1463–1467 cm⁻¹ .

The Causality of Substitution Effects

When modifying the indole carboxamide scaffold (e.g., adding substituted benzyl groups to the amide nitrogen or the indole ring), the electronic environment shifts.

  • Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -F) on a benzyl ring, exert an inductive pull (-I effect). This decreases electron density on the nitrogen, reducing resonance into the carbonyl group. Consequently, the C=O double bond character strengthens, shifting the absorption to a higher frequency (e.g., 1628 cm⁻¹).

  • Electron-Donating Groups (EDGs) increase resonance, giving the C=O bond more single-bond character, which weakens the bond and shifts the absorption to a lower frequency .

Substitution_Effects Sub Indole Carboxamide Substitution EWG Electron-Withdrawing Group (e.g., -Cl, -F) Sub->EWG EDG Electron-Donating Group (e.g., -CH3) Sub->EDG Inductive Inductive Pull (-I) Decreases e- density EWG->Inductive Resonance Increases e- density on Carbonyl EDG->Resonance ShiftUp Higher Frequency Shift (C=O > 1625 cm⁻¹) Inductive->ShiftUp ShiftDown Lower Frequency Shift (C=O < 1615 cm⁻¹) Resonance->ShiftDown

Caption: Mechanistic pathway of how electronic substitutions drive IR frequency shifts.

Comparative Data: Substituted Derivatives

The table below summarizes the experimental IR shifts for various N-substituted indole-3-carboxamide derivatives, demonstrating the subtle but measurable impact of halogenation [1].

Table 1: IR Spectral Shifts in Substituted Indole-3-Carboxamides

Compound SubstitutionC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Electronic Influence
N,1-Dibenzyl161633431465Baseline (Neutral)
N-Benzyl-1-(4-fluorobenzyl)161333431465Weak Inductive
N,1-Bis(4-fluorobenzyl)161733511464Moderate Inductive
1-Benzyl-N-(2,4-dichlorobenzyl)162833351467Strong Inductive (EWG)

Analytical Modalities: ATR-FTIR vs. Transmission FTIR

Obtaining accurate spectra for these compounds requires selecting the correct FTIR sampling technique. The two primary modalities used in pharmaceutical analysis are Attenuated Total Reflectance (ATR) and Transmission FTIR [2]. Direct comparison of spectra between these two methods without understanding their physical differences will lead to misinterpretation [3].

Table 2: Comparative Analysis of FTIR Modalities

ParameterTransmission FTIRATR-FTIR
Measurement Physics Bulk absorption (Beer-Lambert Law)Evanescent wave surface reflection
Sample Preparation High (Requires KBr pellet pressing)None (Direct powder application)
Path Length Fixed (Uniform across all wavelengths)Wavelength-dependent (Deeper at low cm⁻¹)
Spectral Artifacts Moisture interference from hygroscopic KBrPeak intensity distortion at lower wavenumbers
Primary Use Case Quantitative analysis, Library generationRapid screening, Polymorph preservation
The Causality of ATR Spectral Distortion

Because ATR relies on an evanescent wave penetrating the sample, the depth of penetration (


) is directly proportional to the wavelength of the infrared light. Therefore, the IR beam penetrates deeper into the sample at lower wavenumbers (longer wavelengths), artificially inflating the absorbance of bands in the fingerprint region compared to Transmission FTIR [3, 5]. To compare an ATR spectrum of an indole carboxamide to a historical Transmission library, an ATR correction algorithm  must be applied.

FTIR_Workflow Start Sample: Substituted Indole Carboxamide Split Select FTIR Technique Start->Split ATR ATR-FTIR Split->ATR Trans Transmission FTIR Split->Trans ATR_Prep Direct Application (No Prep) ATR->ATR_Prep Trans_Prep KBr Pellet Pressing (Moisture Sensitive) Trans->Trans_Prep ATR_Acq Evanescent Wave Interaction ATR_Prep->ATR_Acq Trans_Acq Bulk Absorption (Beer-Lambert) Trans_Prep->Trans_Acq ATR_Corr Apply ATR Correction Algorithm ATR_Acq->ATR_Corr Analyze Spectral Interpretation (C=O, N-H shifts) Trans_Acq->Analyze ATR_Corr->Analyze

Caption: Comparative workflow of ATR vs. Transmission FTIR highlighting the mandatory correction step.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Transmission FTIR (KBr Pellet Method)

Best for: Generating quantitative data and definitive library spectra.

  • Background Validation: Grind 200 mg of anhydrous, oven-dried KBr in an agate mortar. Press into a pellet and scan. Validation Check: If a broad band appears at ~3400 cm⁻¹, the KBr has absorbed atmospheric moisture. Discard and use fresh KBr, as this water band will mask the critical N-H stretch of the indole carboxamide [2].

  • Sample Preparation: Grind 1–2 mg of the synthesized indole carboxamide with 150 mg of validated anhydrous KBr.

  • Pellet Pressing: Transfer the homogenous mixture to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent disk.

  • Acquisition: Mount the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: ATR-FTIR (Diamond Crystal Method)

Best for: Rapid qualitative screening and analyzing moisture-sensitive derivatives.

  • Background Collection: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect a background spectrum of the ambient air.

  • Sample Application: Place 2–5 mg of the neat indole carboxamide powder directly onto the center of the crystal[5].

  • Pressure Application: Lower the pressure anvil until the software indicates optimal optical contact. Causality Note: Insufficient pressure results in a weak evanescent wave interaction, leading to low signal-to-noise ratios.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Post-Processing (Validation): Apply the ATR Correction algorithm in the spectrometer software. Input the crystal's refractive index (e.g., 2.4 for Diamond) and the angle of incidence (typically 45°). Validation Check: Verify that the relative intensities of the low-frequency fingerprint bands have decreased to match the expected Beer-Lambert transmission profile [3].

References

  • Title: Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation Source: Taylor & Francis URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL: [Link]

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL: [Link]

  • Title: Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation Source: International Journal of Environmental Sciences (ASPD) URL: [Link]

  • Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

Safety Operating Guide

A Procedural Guide for the Proper Disposal of 1H-Indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1H-Indole-1-carboxamide. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required for responsible chemical waste management. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 1H-Indole-1-carboxamide is paramount. While this compound may not have fully elucidated toxicological properties, its indole and carboxamide moieties necessitate that it be handled as a hazardous substance. The foundational principle of laboratory safety is to treat chemicals of unknown toxicity with a high degree of caution.

The first and most critical step is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot of 1H-Indole-1-carboxamide you are using.[1] SDS documents provide detailed information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is non-negotiable. When handling 1H-Indole-1-carboxamide for waste consolidation and disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent contact with eyes.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact.[3]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[3]

  • Respiratory Protection: All handling of solid 1H-Indole-1-carboxamide or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4]

Table 1: Anticipated Hazard Profile for Indole-based Carboxamides

This table summarizes the potential hazards based on data from structurally related indole and carboxamide compounds. This information should be used for initial risk assessment but must be superseded by the product-specific SDS.

Hazard TypePotential GHS ClassificationRationale and Precautionary MeasuresSupporting Sources
Skin Corrosion/Irritation Category 2Indole derivatives frequently cause skin irritation. Avoid all skin contact.[5][6]
Serious Eye Damage/Irritation Category 2 / 2ADirect contact can cause serious eye irritation. Mandates the use of safety goggles.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)Inhalation of dust may cause respiratory tract irritation. All handling must occur in a fume hood.[7][8]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent chemical reactions and ensuring compliant disposal.[9] 1H-Indole-1-carboxamide waste must be collected at the point of generation and must not be mixed with other waste streams unless compatibility has been explicitly verified.

Step 1: Characterize and Designate the Waste Stream Classify all materials contaminated with 1H-Indole-1-carboxamide as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, spill cleanup materials).

Step 2: Select a Compatible Waste Container The container must be robust, leak-proof, and chemically compatible with 1H-Indole-1-carboxamide and any solvents used.[10]

  • For Solid Waste: Use a high-density polyethylene (HDPE) container or a securely lined cardboard box designed for solid chemical waste.

  • For Liquid Waste: Use a glass or HDPE bottle. Ensure the container material is compatible with the solvent (e.g., do not use metal cans for acidic solutions).[11]

Step 3: Label the Waste Container Immediately As soon as the first item of waste is added, the container must be labeled. Federal regulations require that waste containers are clearly identified to prevent accidents and ensure proper handling.[12] The label must include:

  • The words "HAZARDOUS WASTE" in large, clear letters.[10][13]

  • The full, unabbreviated chemical name: "1H-Indole-1-carboxamide" . For mixtures, list all components and their approximate percentages.[13]

  • The date of waste generation (the date the first waste was added).[13]

  • The physical state of the waste (solid or liquid).

  • Appropriate hazard pictograms (e.g., irritant, health hazard).[12]

  • The name and contact information of the Principal Investigator or responsible personnel.[13]

On-Site Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][14] This area must be under the direct control of laboratory personnel.

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when waste is being added. This is a critical EPA requirement to prevent the release of vapors and to avoid spills.[10]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin. This secondary containment will capture any leaks or spills from the primary container.[9][15]

  • Segregate Incompatibles: Store the 1H-Indole-1-carboxamide waste away from incompatible materials. Based on related compounds, avoid storage near strong oxidizing agents and strong bases.[5]

Final Disposal Workflow

The final disposal of hazardous waste must be conducted by trained professionals. Laboratory personnel should never transport chemical waste outside of their designated work area or attempt to dispose of it personally.[16]

Disposal Decision Workflow

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1H-Indole-1-carboxamide. The focus is on implementing a robust personal protective equipment (PPE) strategy grounded in a thorough understanding of the compound's potential hazards. By explaining the causality behind each procedural step, this document aims to build a culture of safety and ensure that every protocol is a self-validating system.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of 1H-Indole-1-carboxamide is the foundation of an effective PPE strategy. Based on data for structurally similar indole carboxamides, this compound is classified with several GHS hazard statements that dictate our safety protocols.[1][2]

  • H315 - Causes skin irritation: Direct contact with the skin can lead to irritation.[1][3][4] This necessitates a barrier to prevent dermal exposure.

  • H319 - Causes serious eye irritation: The compound can cause significant irritation if it comes into contact with the eyes.[1][3][4] This risk makes robust eye protection mandatory.

  • H335 - May cause respiratory irritation: As a solid, likely a fine powder, there is a risk of inhaling airborne particles, which can irritate the respiratory tract.[1][3][4]

  • H302 - Harmful if swallowed: While direct ingestion is unlikely in a laboratory setting, it underscores the compound's toxicity and the importance of preventing hand-to-mouth contamination.[1][2]

These hazards demand a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and inhalation—are effectively blocked.

Core PPE Requirements: Your Primary Defense

The following table summarizes the minimum required PPE for handling 1H-Indole-1-carboxamide in a laboratory setting. Engineering controls, such as working in a chemical fume hood, are assumed to be in place.[5]

Protection Area Required PPE Standard/Specification Rationale for Use
Eye/Face Chemical Safety GogglesMust meet ANSI Z87.1 (US) or EN166 (EU) standards for chemical splash protection.[3][6]Protects against airborne particles and accidental splashes, addressing the serious eye irritation hazard (H319).[3][7]
Hand Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Double-gloving is best practice.[3][8]Prevents direct skin contact, mitigating the skin irritation hazard (H315).[3] Change gloves immediately if contaminated.[8]
Body Professional Lab CoatLong-sleeved, knee-length, with snap or button closures.Protects skin and personal clothing from contamination.[4]
Respiratory NIOSH-approved RespiratorN95 respirator or higher, depending on the quantity and potential for dust generation.[3][5]Required when handling the solid compound outside of a fully contained system to prevent inhalation of airborne particles (H335).[3][9]
Foot Closed-toe ShoesMade of a non-perforated, durable material.Protects feet from spills and falling objects.[10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure. The following protocols for donning, doffing, and waste disposal are designed to create a self-validating safety system.

Experimental Workflow for Safe Handling

The entire process, from preparation to cleanup, must be meticulously planned to ensure safety at every stage.

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE (Full Ensemble) prep_area->don_ppe weigh 3. Weigh/Handle Compound don_ppe->weigh experiment 4. Perform Experiment weigh->experiment decon 5. Decontaminate Surfaces experiment->decon doff_ppe 6. Doff PPE (Contaminated -> Clean) decon->doff_ppe dispose 7. Dispose of Waste (PPE & Chemical) doff_ppe->dispose wash 8. Wash Hands Thoroughly dispose->wash

Caption: Figure 1: Safe Handling Workflow for 1H-Indole-1-carboxamide.

Donning PPE: Establishing the Barrier
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Put on the lab coat, ensuring it is fully buttoned or snapped.

  • Respiratory Protection: If required, fit your N95 respirator, ensuring a proper seal around the nose and mouth.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, pull the cuff of the inner glove over the cuff of your lab coat sleeve. Don the second, outer pair of gloves over the first.

Doffing PPE: Preventing Cross-Contamination

This process is designed to move from the most contaminated items to the least, preventing the transfer of the chemical to your skin or personal clothing.

  • Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Exit Work Area: Step out of the immediate experimental area.

  • Lab Coat: Remove the lab coat by rolling it down from your shoulders, keeping the contaminated outer surface folded inward. Hang it in its designated area or place it in a laundry container if disposable.

  • Goggles: Remove goggles from the back of your head forward, avoiding touching the front surface.

  • Respirator: Remove the respirator from behind, again without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again without bare-hand contact to the outside.

  • Final Hand Wash: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[3][4]

Spill and Disposal Management

Minor Spill Cleanup

For small, dry spills of 1H-Indole-1-carboxamide:

  • Alert Personnel: Inform others in the immediate area.

  • Wear Full PPE: Ensure you are wearing the complete set of recommended PPE, including respiratory protection.

  • Contain: Gently cover the spill with an absorbent material or use a dry clean-up procedure to avoid generating dust.[3]

  • Collect: Carefully sweep or vacuum the material into a clearly labeled, sealable hazardous waste container.[3] Avoid aggressive actions that could make the powder airborne.

  • Decontaminate: Wipe the spill area with an appropriate solvent or cleaning solution, followed by water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal of Contaminated Materials
  • PPE: All disposable PPE, including gloves and respirators, that has been in contact with 1H-Indole-1-carboxamide must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled waste container immediately after doffing.[4][5]

  • Chemical Waste: Unused or waste 1H-Indole-1-carboxamide must be disposed of according to institutional and local environmental regulations.[3][11] Never dispose of this chemical down the drain or in the regular trash. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By integrating this expert-level understanding of hazards with meticulous operational protocols, you can ensure a safe and controlled environment for handling 1H-Indole-1-carboxamide, protecting yourself, your colleagues, and your research.

References

  • 1H-indole-3-carboxamide. PubChem, National Institutes of Health. [Link]

  • 1H-Indole-6-carboxamide. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Working with Hazardous Chemicals. (2011). Organic Syntheses. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.